cyclodecene
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclodecene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYGNATMHQYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870806 | |
| Record name | Cyclodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3618-12-0 | |
| Record name | Cyclodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of cis- and trans-Cyclodecene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining the cis- and trans-isomers of cyclodecene, a ten-membered carbocycle of significant interest in synthetic and medicinal chemistry. This document details key experimental protocols, presents comparative quantitative data, and illustrates the underlying reaction mechanisms.
Introduction
This compound and its derivatives are important structural motifs in various natural products and serve as versatile intermediates in organic synthesis. The stereoselective synthesis of either the cis-(Z) or trans-(E) isomer is crucial for the construction of complex molecular architectures. Due to the inherent strain in medium-sized rings, the synthesis and stereochemical control of this compound isomers present unique challenges. This guide explores several prominent synthetic strategies, including elimination reactions, ring-closing metathesis, and the Ramberg-Bäcklund reaction, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.
Comparative Quantitative Data
The choice of synthetic route significantly impacts the yield and isomeric purity of the resulting this compound. The following tables summarize quantitative data from various established methods.
Table 1: Synthesis of cis- and trans-Cyclodecene (B1599413) via Dehydrochlorination of Chlorocyclodecane (B12895266)
| Base/Solvent System | Isomer Ratio (cis:trans) | Yield (%) | Reference |
| Potassium t-butoxide / DMSO | 97 : 3 | High | [1] |
| Lithium dicyclohexylamide / Hexane (B92381) | 4 : 96 | 70 | [1] |
Table 2: Spectroscopic Data for this compound Isomers
| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| cis-Cyclodecene | 5.35 (m, 2H), 2.15 (m, 4H), 1.45 (m, 12H) | 130.5, 30.1, 26.0, 25.8, 24.9 | ~3020, ~1650, ~715 |
| trans-Cyclodecene | 5.30 (m, 2H), 2.20-1.80 (m, 4H), 1.60-1.20 (m, 12H) | 133.2, 33.5, 27.8, 26.5, 25.1 | ~3020, ~1650, ~970 |
Note: NMR chemical shifts are approximate and can vary slightly based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Dehydrochlorination of Chlorocyclodecane
This method provides excellent stereoselectivity based on the choice of base and solvent.
Protocol 3.1.1: Synthesis of cis-Cyclodecene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Reagents: To the stirred DMSO, add potassium t-butoxide (1.2 equivalents).
-
Slowly add a solution of chlorocyclodecane (1.0 equivalent) in a minimal amount of dry DMSO via a dropping funnel.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure cis-cyclodecene.
Protocol 3.1.2: Synthesis of trans-Cyclodecene
-
Preparation of Lithium Dicyclohexylamide: In a flame-dried, two-necked round-bottom flask under nitrogen, dissolve dicyclohexylamine (B1670486) (1.1 equivalents) in dry hexane.
-
Cool the solution to 0 °C and add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Reaction: To the freshly prepared lithium dicyclohexylamide solution, add a solution of chlorocyclodecane (1.0 equivalent) in dry hexane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully quench the reaction with water. Separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel (hexane as eluent) to afford trans-cyclodecene.
Ring-Closing Metathesis (RCM)
RCM of a suitable diene is a powerful method for the formation of this compound. The stereochemical outcome can be influenced by the catalyst and substrate design.
Protocol 3.2.1: General Procedure for RCM
-
Substrate Preparation: Synthesize an appropriate acyclic diene precursor (e.g., 1,11-dodecadiene).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the diene in a dry, degassed solvent such as dichloromethane (B109758) or toluene. The concentration should be kept low (e.g., 0.01 M) to favor intramolecular cyclization.
-
Catalyst Addition: Add a solution of a Grubbs' catalyst (e.g., Grubbs' second generation, 1-5 mol%) in the reaction solvent to the diene solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound isomer(s).
Ramberg-Bäcklund Reaction
This reaction provides a route to alkenes from α-halo sulfones and is particularly useful for the synthesis of strained cyclic systems.
Protocol 3.3.1: General Procedure for Ramberg-Bäcklund Reaction
-
Precursor Synthesis: Prepare the requisite α,α'-dihalo dialkyl sulfone from the corresponding dialkyl sulfide (B99878) by oxidation followed by halogenation.
-
Reaction Setup: In a round-bottom flask, dissolve the α,α'-dihalo dialkyl sulfone in a suitable solvent system, such as a mixture of dichloromethane and aqueous potassium hydroxide.
-
Phase-Transfer Catalyst: Add a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to the biphasic mixture.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the starting material.
-
Work-up: After completion, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent removal, purify the resulting alkene by distillation or chromatography.
Reaction Mechanisms and Logical Workflows
The stereochemical outcome of these syntheses is governed by their respective reaction mechanisms. The following diagrams, rendered in DOT language, illustrate these pathways.
Caption: E2 elimination mechanism for the synthesis of cis-cyclodecene.
Caption: Catalytic cycle of Ring-Closing Metathesis for this compound synthesis.
Caption: Mechanism of the Ramberg-Bäcklund reaction.
Conclusion
The synthesis of cis- and trans-cyclodecene can be achieved with high stereoselectivity through a variety of methods. The dehydrochlorination of chlorocyclodecane offers a direct and efficient route with predictable stereochemical outcomes based on the reaction conditions. Ring-closing metathesis provides a powerful and versatile approach, particularly for functionalized this compound derivatives, although control of stereoselectivity can be more challenging. The Ramberg-Bäcklund reaction is a valuable tool for accessing strained cyclic systems. The choice of the optimal synthetic strategy will depend on the desired isomer, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge for researchers to navigate these considerations and successfully synthesize the target this compound isomers for their research and development endeavors.
References
Core Principles: Conformational Dynamics and NMR Timescale
An In-Depth Technical Guide to the Conformational Analysis of Cyclodecene Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for analyzing the conformational dynamics of this compound isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. Cyclodecenes, as medium-ring alkenes, exhibit significant conformational flexibility, which is critical to their reactivity and interaction with biological systems. Dynamic NMR (DNMR) spectroscopy is a premier technique for elucidating the geometries, populations, and energy barriers of the interconverting conformers of these molecules.
At ambient temperatures, the conformers of this compound interconvert rapidly. This rapid exchange, on the NMR timescale, results in a spectrum showing time-averaged signals for the nuclei.[1] As the temperature is lowered, the rate of interconversion decreases. When the rate becomes comparable to the difference in the resonance frequencies of the exchanging sites (Δν), the NMR signals broaden. This phenomenon is known as coalescence. Upon further cooling, the exchange becomes slow on the NMR timescale, and separate, sharp signals for each distinct conformer can be resolved. This is the slow-exchange regime.[2]
The analysis of these temperature-dependent changes in the NMR lineshape allows for the determination of the kinetic and thermodynamic parameters of the conformational exchange process, including the free energy of activation (ΔG‡).[3]
Conformational Landscape of this compound Isomers
trans-Cyclodecene
Dynamic NMR studies have revealed a complex conformational equilibrium for trans-cyclodecene. At room temperature, the ¹³C NMR spectrum shows five sharp peaks, indicating a rapid equilibration of conformations that results in a time-averaged axis of symmetry.[1] However, at very low temperatures (e.g., -154.9 °C), the slow-exchange ¹³C spectrum resolves eight peaks for the olefinic carbons, which has been interpreted as the presence of five distinct conformations.[1][3]
These five conformers are categorized by their symmetry: three possess C₁ symmetry and two have C₂ symmetry.[1][3] The populations of these conformers are unequal, ranging from as low as 3.0% to as high as 37.6% for the most stable conformer at -154.9 °C.[1][3] The least populated conformer has a free energy of 0.59 kcal/mol relative to the most stable one.[1][3]
cis-Cyclodecene (B1623649)
In contrast to the trans-isomer, cis-cyclodecene exhibits a simpler conformational behavior. At low temperatures, the five signals in the ¹³C NMR spectrum split into ten peaks of equal intensity.[4] This indicates the presence of a single, populated conformation with C₁ symmetry, which is consistent with a boat-chair-boat (BCB) like structure.[5] The process observed by DNMR corresponds to the interconversion between this conformer and its enantiomer, which results in a time-averaged plane of symmetry at higher temperatures.[4]
Quantitative NMR Data
The following tables summarize the key quantitative data obtained from DNMR studies of this compound isomers.
Table 1: Thermodynamic Data for this compound Conformational Interconversions
| Isomer | Process | Coalescence Temp. (T_c) | Free Energy of Activation (ΔG‡) | Reference |
| trans-Cyclodecene | Double bond rotation through the ring | -74 °C | 10.7 ± 0.3 kcal/mol | [1] |
| cis-Cyclodecene | C₁ conformer interconversion | -139.7 °C (¹³C) | 6.64 kcal/mol | [4][6] |
| cis-Cyclodecene | Allylic proton exchange | -36.4 °C (¹H) | 10.9 kcal/mol | [4][6] |
| cis-Cyclodecene Oxide | C₁ conformer interconversion | -125.4 °C (¹³C) | 7.4 kcal/mol | [4] |
Note: Data extracted and compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
A successful DNMR experiment for conformational analysis requires meticulous sample preparation and precise control over experimental parameters.
Sample Preparation for Low-Temperature NMR
-
Compound Purity: Ensure the this compound sample is of high purity. For trans-cyclodecene, purification can be achieved by preparative gas chromatography.[1] The purity should be verified by room-temperature ¹H and ¹³C NMR.[6]
-
Solvent Selection: The choice of solvent is critical for reaching the very low temperatures required to achieve the slow-exchange regime. A mixture of chlorodifluoromethane (B1668795) (CHClF₂) and dichlorofluoromethane (B1207983) (CHCl₂F), often in a 3:1 ratio, is effective as it remains liquid down to approximately -180 °C.[1][3] For cis-cyclodecene, which has lower solubility, a 1% solution in propene can also be used to obtain a good slow-exchange spectrum.[4]
-
Concentration: Prepare a dilute solution to maintain good resolution and avoid viscosity-related line broadening at low temperatures. A concentration of approximately 1% is typical.[4][6]
-
NMR Tube: Use a 5 mm thin-walled, screw-capped NMR tube to ensure good thermal stability and sample containment, especially when using volatile solvents like propene.[6]
-
Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal chemical shift reference.[6]
-
Degassing (Optional but Recommended): For sensitive samples or very long acquisitions, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can increase relaxation rates and line widths.
NMR Data Acquisition
-
Spectrometer: Data is typically acquired on a high-field NMR spectrometer, for instance, a 300 MHz instrument operating at 75.58 MHz for ¹³C nuclei.[6]
-
Nuclei: Both ¹H and ¹³C NMR spectra are valuable. ¹³C NMR is often preferred for DNMR studies of hydrocarbons due to its larger chemical shift dispersion, which makes it easier to resolve signals from different conformers and provides a wider temperature range for analysis.[1]
-
Temperature Control: This is the most critical parameter. The temperature of the NMR probe must be carefully calibrated and controlled. Calibration can be performed separately using a thermocouple immersed in the same solvent mixture within a dummy NMR tube.[3]
-
Experimental Procedure:
-
Record a spectrum at room temperature to serve as a reference (fast-exchange regime).
-
Gradually lower the temperature in decrements (e.g., 5-10 °C). Allow the sample to equilibrate at each temperature for several minutes before acquisition.
-
Record a series of spectra, paying close attention to the coalescence region where the signals broaden and merge.
-
Continue lowering the temperature until the slow-exchange regime is reached, where the signals for individual conformers are sharp and well-resolved.
-
-
¹³C NMR Parameters (Example):
Data Analysis
-
Lineshape Analysis: In the intermediate exchange regime, the shape of the broadened NMR signals is a function of the exchange rate constant (k). By simulating the spectral lineshapes at different temperatures and fitting them to the experimental spectra, the rate constants over a range of temperatures can be determined.[3]
-
Eyring Equation: The relationship between the rate constant (k) and the free energy of activation (ΔG‡) is described by the Eyring equation. By plotting ln(k/T) versus 1/T (an Eyring plot), the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be extracted from the slope and intercept, respectively. ΔG‡ can then be calculated at any given temperature.
Visualizations
Workflow for Dynamic NMR Conformational Analysis
Caption: A flowchart illustrating the key steps in a dynamic NMR experiment.
Conformational Equilibrium of trans-Cyclodecene
Caption: Interconversion between the five observed conformers of trans-cyclodecene.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (Z)-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of (Z)-cyclodecene, also known as cis-cyclodecene. The information is presented to support research, scientific investigation, and professionals in the field of drug development. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
(Z)-Cyclodecene is a cyclic alkene with a ten-membered ring structure, where the double bond adopts a cis or (Z) configuration.[1] Its unique structural and electronic characteristics make it a subject of interest in organic synthesis and material science.
Physical and Chemical Properties
(Z)-Cyclodecene is a colorless liquid with a unique ten-membered carbon ring structure, which imparts properties such as high stability and resistance to oxidation.[2] It is utilized in the production of polymers and as a solvent in various industrial applications, including the formulation of adhesives, coatings, and cleaning agents.[2]
Table 1: Physical and Chemical Properties of (Z)-Cyclodecene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈ | [3][4] |
| Molecular Weight | 138.25 g/mol | [3][4] |
| CAS Number | 935-31-9 | [1][3][4] |
| Density | 0.877 g/mL | [3] |
| Boiling Point | 194 - 199 °C | [2][3] |
| Melting Point | -3 to -1 °C | [2] |
| Flash Point | 59.1 °C | [5][6] |
| Refractive Index (n20/D) | 1.485 - 1.487 | [2][3] |
| Solubility in Water | 1.539 mg/L @ 25 °C (estimated) | [6] |
| LogP (o/w) | 3.677 | [2] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of (Z)-cyclodecene.
Ring-closing metathesis is a powerful method for the synthesis of cyclic alkenes, including (Z)-cyclodecene.[7] The reaction involves the intramolecular metathesis of a suitable acyclic diene precursor, catalyzed by a ruthenium complex.
Materials:
-
Acyclic diene precursor (e.g., 1,11-dodecadiene)
-
Grubbs' Catalyst (1st or 2nd generation)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for elution
Procedure:
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and subsequently backfilled with an inert atmosphere (argon or nitrogen).
-
Dissolution of Substrate: The acyclic diene precursor (1 equivalent) is dissolved in anhydrous, degassed DCM to achieve a dilute concentration (typically 0.01 M to favor intramolecular cyclization).
-
Catalyst Addition: Under a positive flow of the inert gas, Grubbs' Catalyst (typically 1-5 mol%) is added to the stirred solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperatures. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether, which deactivates the catalyst. The mixture is stirred for an additional 30 minutes.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel. A gradient of hexanes and ethyl acetate is typically used for elution to isolate the pure (Z)-cyclodecene.
-
Characterization: The structure and purity of the final product are confirmed using NMR and IR spectroscopy.
For the purification of liquid (Z)-cyclodecene, distillation is a common and effective method.
Procedure:
-
Apparatus Setup: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Distillation: The crude (Z)-cyclodecene is placed in the round-bottom flask with a few boiling chips. The mixture is heated, and the fraction that distills at the boiling point of (Z)-cyclodecene (194-199 °C at atmospheric pressure) is collected.
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and purity assessment of (Z)-cyclodecene.
Sample Preparation:
-
Dissolution: Approximately 5-25 mg of purified (Z)-cyclodecene is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[8]
-
Filtration: The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[8]
-
Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal reference (0 ppm).
¹H and ¹³C NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H) is used.
-
¹H NMR Parameters: A standard single-pulse experiment is typically sufficient. Key parameters include an appropriate spectral width, acquisition time, and a short relaxation delay.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width is needed to encompass all carbon signals. Due to the low natural abundance of ¹³C, a greater number of scans is required.
Infrared (IR) spectroscopy is used to identify the functional groups present in (Z)-cyclodecene, primarily the C=C double bond and C-H bonds.
Sample Preparation (ATR-FTIR for liquid sample):
-
Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small drop of liquid (Z)-cyclodecene is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: The IR spectrum is then recorded.
Expected Absorptions:
-
C=C Stretch: A characteristic absorption band is expected in the region of 1680-1630 cm⁻¹.
-
=C-H Stretch: Absorption peaks for the sp² C-H bonds of the alkene are typically observed between 3100 and 3000 cm⁻¹.
-
-C-H Stretch: Absorptions for the sp³ C-H bonds of the methylene (B1212753) groups will appear between 3000 and 2850 cm⁻¹.
-
=C-H Bend: Out-of-plane bending vibrations for the cis-alkene C-H bonds can be found in the 1000-650 cm⁻¹ region.
Mandatory Visualizations
The following diagram illustrates the catalytic cycle for the synthesis of (Z)-cyclodecene via Ring-Closing Metathesis using a Grubbs-type catalyst.
This diagram outlines the logical workflow from the starting materials to the final, purified product.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Historical Methods for the Synthesis of Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational methodologies for the synthesis of cyclodecene, a ten-membered cycloalkene of significant interest in organic chemistry and as a precursor in various synthetic pathways. The document provides a detailed overview of two core historical methods: the dehydrochlorination of chlorocyclodecane (B12895266) and the multi-step synthesis commencing with the acyloin condensation of sebacic acid esters. This guide presents structured data, comprehensive experimental protocols, and visualizations to facilitate a deep understanding of these seminal synthetic routes.
Dehydrochlorination of Chlorocyclodecane
A notably convenient and historically significant method for the preparation of both cis- and trans-cyclodecene (B1599413) involves the dehydrochlorination of chlorocyclodecane. This approach, pioneered by Traynham and colleagues, offers stereoselective access to either isomer based on the choice of base and solvent system. The synthesis begins with the free-radical chlorination of readily available cyclodecane.
The subsequent elimination reaction is highly dependent on the reaction conditions. The use of a sterically hindered base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), preferentially yields the cis-isomer. Conversely, employing a bulky, non-nucleophilic base like lithium dicyclohexylamide in a nonpolar solvent such as hexane (B92381) favors the formation of the trans-isomer.
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclodecene (B1623649) [1]
This procedure details the synthesis of cis-cyclodecene from chlorocyclodecane using potassium tert-butoxide in DMSO.
-
Materials:
-
Chlorocyclodecane
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Petroleum ether (boiling point 60-70 °C)
-
Drierite (anhydrous calcium sulfate)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve chlorocyclodecane in anhydrous DMSO.
-
Add potassium tert-butoxide to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with four portions of petroleum ether.
-
Combine the organic extracts and dry over Drierite.
-
Concentrate the dried solution using a rotary evaporator.
-
Distill the residue under reduced pressure to obtain cis-cyclodecene.
-
Protocol 2: Synthesis of trans-Cyclodecene
This method outlines the preparation of trans-cyclodecene from chlorocyclodecane using lithium dicyclohexylamide.
-
Materials:
-
Chlorocyclodecane
-
Lithium dicyclohexylamide
-
Hexane, anhydrous
-
Water
-
Petroleum ether
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
Prepare a solution of lithium dicyclohexylamide in anhydrous hexane in a round-bottom flask.
-
Add a solution of chlorocyclodecane in hexane to the flask.
-
Reflux the reaction mixture for a specified period.
-
Cool the mixture and cautiously add water to quench the reaction.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over a suitable drying agent.
-
Distill the solution to remove the solvent and then distill the residue under reduced pressure to isolate trans-cyclodecene.
-
Quantitative Data
| Method | Starting Material | Reagents | Product | Yield | Purity (Isomeric) | Reference |
| Protocol 1 | Chlorocyclodecane | Potassium tert-butoxide, DMSO | cis-Cyclodecene | 90% | 97% cis, 3% trans | [1] |
| Traynham et al. (for trans) | Chlorocyclodecane | Lithium dicyclohexylamide, Hexane | trans-Cyclodecene | 70% | 96% trans |
Logical Workflow for Dehydrochlorination
Acyloin Condensation of Sebacic Acid Esters
A classical approach to the synthesis of ten-membered carbon rings is the intramolecular acyloin condensation of long-chain dicarboxylic acid esters. For the synthesis of a this compound precursor, diethyl or dimethyl sebacate (B1225510) is the starting material of choice. The acyloin condensation, which is a reductive coupling of the two ester groups using metallic sodium, yields 2-hydroxycyclodecanone (also known as sebacoin).
The resulting acyloin can then be converted to cyclodecanone (B73913) through a Clemmensen reduction, which reduces the ketone and the alcohol functionalities to a methylene (B1212753) group. Finally, cyclodecanone can be transformed into this compound. A common historical method for this final step is through the formation of the tosylhydrazone, followed by an elimination reaction (Shapiro or Bamford-Stevens reaction).
Experimental Protocols
Protocol 3: Intramolecular Acyloin Condensation of Diethyl Sebacate
This procedure describes the formation of 2-hydroxycyclodecanone from diethyl sebacate.[2][3][4]
-
Materials:
-
Diethyl sebacate
-
Sodium metal, finely dispersed
-
Xylene or Toluene, anhydrous
-
Hydrochloric acid, dilute
-
Large-volume, three-necked round-bottom flask with a high-speed stirrer, reflux condenser, and dropping funnel
-
-
Procedure:
-
In the reaction flask, prepare a fine dispersion of sodium metal in hot, anhydrous xylene under an inert atmosphere.
-
While vigorously stirring, slowly add a solution of diethyl sebacate in anhydrous xylene to the sodium dispersion.
-
After the addition is complete, continue to reflux the mixture until the sodium is consumed.
-
Cool the reaction mixture and cautiously add methanol to decompose any remaining sodium.
-
Add water and separate the organic layer.
-
Acidify the aqueous layer with dilute hydrochloric acid and extract with ether.
-
Combine the organic extracts, wash with water, and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure to obtain crude 2-hydroxycyclodecanone.
-
Protocol 4: Clemmensen Reduction of 2-Hydroxycyclodecanone
This protocol outlines the reduction of the acyloin to cyclodecanone.[5][6][7][8]
-
Materials:
-
2-Hydroxycyclodecanone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add amalgamated zinc, concentrated hydrochloric acid, toluene, and 2-hydroxycyclodecanone.
-
Heat the mixture to reflux with vigorous stirring for an extended period (e.g., 24-48 hours). Additional portions of hydrochloric acid may be added during the reflux.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ether).
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and then water again.
-
Dry the organic layer and remove the solvent.
-
Purify the resulting cyclodecanone by distillation or recrystallization.
-
Protocol 5: Synthesis of this compound from Cyclodecanone via the Tosylhydrazone
This procedure describes the final step to introduce the double bond.[9][10][11]
-
Materials:
-
Cyclodecanone
-
p-Toluenesulfonylhydrazide (Tosylhydrazine)
-
Methanol or Ethanol
-
Strong base (e.g., sodium methoxide (B1231860) or butyllithium)
-
Aprotic solvent (for elimination step)
-
-
Procedure:
-
Formation of the Tosylhydrazone: Dissolve cyclodecanone and a slight molar excess of p-toluenesulfonylhydrazide in methanol or ethanol. A catalytic amount of acid (e.g., HCl) can be added. Heat the mixture to reflux for a few hours. Upon cooling, the tosylhydrazone will precipitate and can be collected by filtration.
-
Elimination Reaction (Bamford-Stevens or Shapiro): The dried tosylhydrazone is treated with a strong base in a suitable solvent. For the Bamford-Stevens reaction, sodium methoxide in an aprotic solvent is used, and the mixture is heated. For the Shapiro reaction, two equivalents of a strong base like butyllithium (B86547) are used at low temperature, followed by warming. The reaction mixture is then quenched with water, and the this compound is extracted, dried, and purified by distillation.
-
Quantitative Data
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Acyloin Condensation | Diethyl sebacate | Sodium, Xylene | 2-Hydroxycyclodecanone | 70-80% | [2][3][4] |
| Clemmensen Reduction | 2-Hydroxycyclodecanone | Zn(Hg), HCl | Cyclodecanone | 60-70% | [5][6][7][8] |
| Tosylhydrazone Route | Cyclodecanone | Tosylhydrazine, NaOMe or BuLi | This compound | 60-80% | [9][10][11] |
Signaling Pathway for Acyloin Condensation Route
Ziegler-Natta Catalysis
While Ziegler-Natta catalysts are renowned for their role in the polymerization of olefins, their historical application in the direct synthesis of this compound from smaller unsaturated molecules is less prominent. The primary use of these catalysts in the context of large rings is the cyclooligomerization of dienes. For instance, the cyclotrimerization of butadiene using titanium-based Ziegler-Natta catalysts is a well-established industrial process for the synthesis of 1,5,9-cyclododecatriene, a precursor to cyclododecanone (B146445) and subsequently nylon-12.[12] The selective synthesis of this compound through a similar process is not a widely documented historical method, with the cyclododecatriene being the more common product. Therefore, while historically significant for the synthesis of related cyclic compounds, the direct synthesis of this compound via Ziegler-Natta catalysis is not considered a core historical method.
Conclusion
The historical synthesis of this compound is primarily characterized by two robust and effective methodologies. The dehydrochlorination of chlorocyclodecane offers a direct and stereoselective route to both cis and trans isomers. The multi-step approach beginning with the acyloin condensation of sebacic acid esters provides a classic ring-forming strategy that has been instrumental in the synthesis of large-ring compounds. These methods, developed in the mid-20th century, laid the groundwork for the synthesis and study of medium-ring cycloalkenes and remain fundamental examples of classical organic synthesis. This guide provides the necessary technical details for researchers to understand and potentially replicate these foundational synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. Acyloin Condensation [organic-chemistry.org]
- 4. prezi.com [prezi.com]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. esports.bluefield.edu - Clemmensen Reduction Mechanism [esports.bluefield.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Cyclodecene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the cis and trans isomers of cyclodecene, a ten-membered cycloalkene. The information presented herein is crucial for the unambiguous identification and characterization of these isomers, which is fundamental in various research and development applications, including synthetic chemistry and drug discovery. This document details infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key absorptions are associated with the carbon-carbon double bond (C=C) and the C-H bonds of the alkene and alkane portions of the molecule.
Data Presentation: IR Absorption Bands
| Vibrational Mode | cis-Cyclodecene (cm⁻¹) | trans-Cyclodecene (B1599413) (cm⁻¹) | Intensity |
| =C-H Stretch | ~3020 | ~3020 | Medium |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong |
| C=C Stretch | 1640-1660 | 1660-1680 | Medium |
| C-H Bend | ~1450 | ~1450 | Medium |
| =C-H Out-of-plane Bend | 650-700 | ~965 | Strong |
Note: The values presented are typical ranges for cis- and trans-alkenes and may vary slightly for this compound specifically. The out-of-plane bend is particularly diagnostic for the stereochemistry of the double bond.[1][2][3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation : For liquid samples like this compound, no specific preparation is needed. A small drop of the neat liquid is sufficient.[5]
-
Instrument Setup : An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.
-
Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
-
Sample Analysis : A single drop of this compound is placed onto the ATR crystal, ensuring complete coverage of the crystal surface. The pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Data Acquisition : The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.
-
Cleaning : After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound isomers and for studying their conformational dynamics.
Data Presentation: ¹H NMR Spectral Data
| Isomer | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-Cyclodecene | Olefinic (=C-H) | ~5.3-5.6 | Multiplet | - |
| Allylic (=C-CH ₂) | ~2.1-2.3 | Multiplet | - | |
| Aliphatic (-CH₂-) | ~1.3-1.6 | Multiplet | - | |
| trans-Cyclodecene | Olefinic (=C-H) | ~5.4-5.7 | Multiplet | - |
| Allylic (=C-CH ₂) | ~2.0-2.2 | Multiplet | - | |
| Aliphatic (-CH₂-) | ~1.2-1.8 | Multiplet | - |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm). The broad multiplets for the aliphatic protons are due to complex coupling and conformational averaging.
Data Presentation: ¹³C NMR Spectral Data
| Isomer | Carbon Environment | Chemical Shift (δ, ppm) (at room temperature) |
| cis-Cyclodecene | Olefinic (=C) | ~130 |
| Allylic (=C-C H₂) | ~30-35 | |
| Aliphatic (-CH₂-) | ~20-30 | |
| trans-Cyclodecene | Olefinic (=C) | ~132 |
| Allylic (=C-C H₂) | ~35-40 | |
| Aliphatic (-CH₂-) | ~20-30 |
Note: Low-temperature ¹³C NMR studies of both cis- and trans-cyclodecene have shown the presence of multiple conformers, resulting in the splitting of signals.[6][7]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the this compound isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal reference.
-
Instrument Setup : A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) is used. The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Data Acquisition : A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Data Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of the proton frequencies to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Data Presentation: Electron Ionization (EI) Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Major Fragment Ions [m/z] |
| cis-Cyclodecene | 138 | 67 | 41, 54, 81, 95, 109 |
| trans-Cyclodecene | 138 | 67 | 41, 54, 81, 95, 109 |
Note: The mass spectra of the cis and trans isomers are very similar under standard EI conditions, making them difficult to distinguish by this method alone. The fragmentation pattern is characteristic of cyclic alkenes.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
GC Separation : A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities. Helium is typically used as the carrier gas.
-
Ionization : As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualizations
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Conformational dynamics of this compound isomers as revealed by NMR.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. webassign.net [webassign.net]
- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
An In-depth Technical Guide to the Stability of Cyclodecene Geometric Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the relative thermodynamic stabilities of the geometric isomers of cyclodecene, namely (Z)-cyclodecene (cis) and (E)-cyclodecene (trans). For cycloalkenes with medium-sized rings (8 to 11 carbon atoms), the typical stability trend observed in acyclic alkenes is reversed, with the cis isomer being thermodynamically more stable than the trans isomer.[1][2] This phenomenon is particularly evident in this compound and is a critical consideration in synthetic chemistry and drug design, where molecular geometry can profoundly influence biological activity.
Quantitative Stability Analysis
The relative stabilities of (Z)- and (E)-cyclodecene have been determined through experimental techniques such as heat of hydrogenation measurements and chemical equilibration studies. The data consistently demonstrate the greater stability of the cis isomer.
Table 1: Thermodynamic Data for the Isomerization of (E)-cyclodecene to (Z)-cyclodecene
| Parameter | Value | Method | Reference |
| Heat of Hydrogenation | |||
| ΔHhydrog (Z)-cyclodecene | -20.67 ± 0.08 kcal/mol | Calorimetry | [3] |
| ΔHhydrog (E)-cyclodecene | -24.01 ± 0.09 kcal/mol | Calorimetry | [3] |
| Equilibrium Data (in Acetic Acid at 100.4 °C) | |||
| Equilibrium Constant (Keq = [cis]/[trans]) | 12.2 | Gas-Liquid Chromatography | [4] |
| Thermodynamic Parameters for Isomerization (trans → cis) | |||
| ΔF° (at 100.4 °C) | -1.86 kcal/mol | Equilibration | [4] |
| ΔH° | -3.6 kcal/mol | Equilibration | [4] |
| ΔS° | -4.7 cal/mol·K | Equilibration | [4] |
The less negative heat of hydrogenation for (Z)-cyclodecene indicates that it is in a lower energy state compared to (E)-cyclodecene.[5][6] The equilibrium data further corroborate this, with the equilibrium favoring the formation of the cis isomer.
The Origin of the Stability Difference: Ring Strain
In acyclic and large-ring alkenes, trans isomers are generally more stable than their cis counterparts due to reduced steric hindrance between substituent groups.[7] However, in medium-sized rings like this compound, the incorporation of a trans double bond introduces significant ring strain.[1][2][7] The carbon chain must span the double bond in a way that leads to:
-
Torsional Strain: Eclipsing interactions between C-H bonds.
-
Angle Strain: Distortion of bond angles from their ideal values.
-
Transannular Strain: Steric interactions between atoms across the ring.[2]
The necessity for the polymethylene chain to traverse the plane of the double bond in the trans isomer results in a contorted, high-energy conformation. In contrast, the cis isomer can adopt a more relaxed, lower-energy conformation with less overall ring strain.[2]
Experimental Protocols
Determination of Heats of Hydrogenation
Objective: To measure the enthalpy change upon the catalytic hydrogenation of (Z)- and (E)-cyclodecene to cyclodecane. The difference in the heats of hydrogenation reflects the difference in the ground-state energies of the two isomers.
Methodology:
-
Calorimeter Setup: A high-precision calorimeter is used to measure the heat evolved during the reaction.
-
Catalyst: A platinum or palladium-based catalyst (e.g., platinum oxide) is employed to facilitate the hydrogenation reaction.
-
Reaction Conditions: A known amount of the this compound isomer is dissolved in a suitable solvent, such as acetic acid, within the calorimeter.[3]
-
Hydrogenation: The solution is saturated with hydrogen gas, and the reaction is initiated. The temperature change of the system is carefully monitored.
-
Data Analysis: The heat of hydrogenation (ΔHhydrog) is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the reactant. The isomer with the less exothermic (less negative) heat of hydrogenation is the more stable one.[5][6]
Chemical Equilibration
Objective: To determine the equilibrium constant for the interconversion of (Z)- and (E)-cyclodecene and to derive the thermodynamic parameters (ΔF°, ΔH°, and ΔS°) for the isomerization.
Methodology:
-
Reaction Setup: A solution of either pure (Z)- or (E)-cyclodecene in a suitable solvent (e.g., acetic acid) is prepared.[4]
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is added to facilitate the isomerization.[4]
-
Equilibration: The mixture is heated to a constant temperature (e.g., 100.4 °C) and allowed to reach equilibrium.[4] The approach to equilibrium is monitored by taking aliquots at different time intervals.
-
Analysis: The composition of the mixture at equilibrium is determined using gas-liquid chromatography (GLC).
-
Thermodynamic Calculations:
-
The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the cis and trans isomers at equilibrium.
-
The standard Gibbs free energy of isomerization (ΔF°) is calculated using the equation: ΔF° = -RTln(Keq).
-
By determining Keq at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be calculated from a van 't Hoff plot (a plot of ln(Keq) versus 1/T).[4]
-
Visualization of Relative Stabilities
The following diagram illustrates the relative energy levels of the this compound isomers and their common hydrogenation product, cyclodecane.
Caption: Relative enthalpy levels of this compound isomers.
This guide provides a foundational understanding of the stability of this compound geometric isomers, supported by quantitative data and established experimental methodologies. This knowledge is crucial for professionals in fields where molecular geometry and stability are paramount.
References
An In-depth Technical Guide to the Natural Occurrence and Derivatives of Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclodecene, a ten-membered carbocyclic ring system, serves as the foundational scaffold for a diverse array of naturally occurring bioactive compounds. These derivatives, primarily classified as sesquiterpenoids, are predominantly found in terrestrial plants and marine organisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, with a particular focus on germacrane (B1241064) and eudesmane (B1671778) sesquiterpenoids. It details their isolation from natural sources, summarizes their biological activities with quantitative data, and elucidates their mechanisms of action through key signaling pathways. This document aims to be a valuable resource for researchers and professionals in drug discovery and development by providing detailed experimental protocols and highlighting the therapeutic potential of this important class of natural products.
Introduction
The this compound ring, a ten-membered cycloalkene, is a key structural motif present in a variety of natural products, most notably in the germacrane class of sesquiterpenoids. These compounds are biosynthesized from farnesyl pyrophosphate and are precursors to other sesquiterpenoid classes like eudesmanes and guaianolides. The inherent conformational flexibility and reactivity of the this compound core contribute to the vast structural diversity and wide range of biological activities observed in its derivatives. These activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them promising candidates for drug discovery and development. This guide will delve into the natural sources, biological activities, and underlying molecular mechanisms of prominent this compound derivatives.
Natural Occurrence of this compound Derivatives
This compound derivatives are widespread in the plant kingdom, particularly within the Asteraceae family. They are also found in marine organisms, especially in red algae of the genus Laurencia.
Terrestrial Plants
The primary sources of this compound-containing compounds are plants, where they often function as defense compounds against herbivores and pathogens.
-
Germacrane Sesquiterpenoids: This is the largest group of natural products possessing a this compound ring.
-
Costunolide (B1669451): First isolated from the roots of Saussurea lappa, costunolide is a well-studied germacranolide with a wide range of biological activities. It is also found in other plants like Laurus nobilis and Magnolia grandiflora.
-
Germacrene D: A volatile sesquiterpene found in the essential oils of numerous plants, including those from the Bursera and Zanthoxylum genera. It is known for its insecticidal and antimicrobial properties.
-
Bicyclogermacrene: Often found alongside germacrene D in essential oils, it is a common constituent of plants like Xylopia laevigata.
-
Marine Organisms
Marine environments, particularly red algae, are a rich source of halogenated sesquiterpenoids, some of which feature a this compound or a related bicyclic core.
-
Laurencia Species: This genus of red algae is renowned for producing a diverse array of halogenated sesquiterpenoids.
-
Laurencin: A bromine-containing compound originally isolated from Laurencia glandulifera, it possesses an eight-membered ether ring fused to a this compound derivative.
-
Obtusane Sesquiterpenoids: A class of halogenated bicyclic sesquiterpenoids found in species like Laurencia obtusa.
-
Biological Activities and Quantitative Data
The biological activities of this compound derivatives are diverse and well-documented. The presence of reactive functional groups, such as the α-methylene-γ-lactone moiety in many germacranolides, is often crucial for their bioactivity.
Table 1: Biological Activities of Selected Naturally Occurring this compound Derivatives
| Compound | Natural Source | Biological Activity | Quantitative Data (IC50/MIC) | References |
| Costunolide | Saussurea lappa | Anticancer (Breast Cancer, MDA-MB-231) | IC50: 23.93 µM | [1] |
| Anticancer (Oral Cancer, YD-10B) | IC50: ~5 µM | [2] | ||
| Anti-inflammatory (LPS-stimulated RAW 264.7 macrophages) | Inhibition of NO production | [3] | ||
| Antimicrobial (Staphylococcus aureus) | MIC: 62.5 µg/mL | [4] | ||
| Germacrene D | Zanthoxylum ovalifolium | Insecticidal (Spodoptera litura) | LD50: Not specified | [5] |
| Xylopia laevigata | Anticancer (Leukemia, HL-60) | Significant cytotoxicity | [6] | |
| (-)-Elatol | Laurencia dendroidea | Anticancer (Colon Cancer, Colo-205) | IC50: 2.5 ± 1.3 µg/ml | [7] |
| Obtusol | Laurencia dendroidea | Anticancer (Colon Cancer, Colo-205) | IC50: 1.2 ± 1.4 µg/ml | [7] |
Signaling Pathways and Mechanisms of Action
A significant body of research has focused on elucidating the molecular mechanisms underlying the biological activities of this compound derivatives. Costunolide, in particular, has been shown to modulate key inflammatory and cell survival pathways.
Inhibition of the NF-κB Signaling Pathway by Costunolide
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Costunolide has been demonstrated to be a potent inhibitor of this pathway.[3][8]
The canonical NF-κB pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell proliferation.[9][10]
Costunolide exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[8][11] This is achieved, at least in part, through the inhibition of the IKK complex.[11]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound derivatives.
Extraction and Isolation of Costunolide from Saussurea lappa
This protocol is adapted from methods described in the literature.[7]
-
Plant Material: Dried and powdered roots of Saussurea lappa.
-
Extraction:
-
Macerate the powdered roots with methanol (B129727) at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate.
-
-
Isolation:
-
Subject the chloroform fraction, which is typically rich in costunolide, to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a vanillin-sulfuric acid spray reagent for visualization.
-
Combine fractions containing costunolide and further purify by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure costunolide.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and compare the data with published values.
-
Extraction of Germacrene D from Essential Oils
This protocol is a general method for obtaining essential oils rich in sesquiterpenes.[12][13]
-
Plant Material: Fresh or dried aerial parts of a germacrene D-containing plant (e.g., Zanthoxylum ovalifolium).
-
Hydrodistillation:
-
Place the plant material in a Clevenger-type apparatus with distilled water.
-
Heat the flask to boiling and continue the distillation for 3-4 hours.
-
Collect the essential oil, which will separate as an upper layer.
-
Dry the essential oil over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify germacrene D.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[1][14]
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., costunolide) dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is non-toxic to the cells). Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Conclusion
Naturally occurring this compound derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. The germacrane sesquiterpenoids, exemplified by costunolide, have demonstrated potent anti-inflammatory and anticancer activities through well-defined mechanisms of action, such as the inhibition of the NF-κB signaling pathway. Marine organisms, particularly Laurencia species, offer a unique source of halogenated this compound-related structures with promising biological profiles. The detailed experimental protocols provided in this guide for the isolation, characterization, and biological evaluation of these compounds will aid researchers in the continued exploration of this fascinating class of natural products for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and the elucidation of the molecular targets of a broader range of this compound derivatives are warranted to fully exploit their potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Guaianolide - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical constituents and cytotoxic evaluation of essential oils from leaves of Porcelia macrocarpa (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antileishmanial sesquiterpenes from the Brazilian red alga Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Costunolide Inhibits Chronic Kidney Disease Development by Attenuating IKKβ/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Ring Strain in Cyclodecene vs. Other Cycloalkenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of ring strain in cyclodecene and a comparative study with other cycloalkenes. A thorough understanding of the conformational energetics of cyclic systems is paramount in medicinal chemistry and materials science, where molecular geometry dictates biological activity and material properties. This document outlines the theoretical underpinnings of ring strain, presents quantitative data for a range of cycloalkenes, and provides detailed experimental and computational protocols for the determination of strain energies.
The Genesis of Ring Strain in Cycloalkenes
Ring strain in cycloalkenes arises from the energetic penalty incurred when bond angles and conformations deviate from their ideal, strain-free states. This inherent strain is a composite of three primary factors:
-
Angle Strain (Baeyer Strain): This occurs when the bond angles within the ring are forced to deviate from the optimal values for the hybridization of the atoms. For sp³-hybridized carbon atoms in the saturated portion of the ring, the ideal angle is approximately 109.5°, while for the sp²-hybridized carbons of the double bond, it is about 120°.[1]
-
Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. In a cyclic structure, the restricted rotation around C-C single bonds can lead to unfavorable eclipsed or gauche interactions, increasing the molecule's potential energy.
-
Transannular Strain (Prelog Strain): This form of steric strain results from non-bonded interactions between atoms across the ring. It is particularly significant in medium-sized rings (8-11 members), where atoms on opposite sides of the ring can be forced into close proximity.[2]
The interplay of these factors determines the overall stability and preferred conformation of a given cycloalkene.
Quantitative Analysis of Ring Strain in Cycloalkenes
The strain energy of a cycloalkene can be quantified by comparing its heat of formation with that of a hypothetical strain-free reference compound. This is often determined experimentally through heats of combustion or hydrogenation, or computationally through molecular mechanics and quantum chemical calculations. The following tables summarize the strain energies for a series of cycloalkenes.
Table 1: Strain Energies of Small to Medium Ring cis-Cycloalkenes
| Cycloalkene | Ring Size | Strain Energy (kcal/mol) |
| Cyclopropene | 3 | 54.9 |
| Cyclobutene | 4 | 29.8 |
| Cyclopentene | 5 | 5.3 |
| Cyclohexene | 6 | 1.1 |
| Cycloheptene | 7 | 6.5 |
| cis-Cyclooctene | 8 | 9.7 |
| cis-Cyclononene | 9 | 12.1 |
| cis-Cyclodecene | 10 | 11.7 |
Note: Strain energies are calculated from heats of formation and hydrogenation data.
Table 2: Comparison of Strain Energies for cis- and trans-Cycloalkenes in Medium Rings
| Cycloalkene | Isomer | Strain Energy (kcal/mol) |
| Cyclooctene | cis | 9.7 |
| trans | 18.9 | |
| Cyclononene | cis | 12.1 |
| trans | 15.0 | |
| This compound | cis | 11.7 |
| trans | 15.1 |
Note: The stability of trans-cycloalkenes increases with ring size as the carbon chain becomes more capable of accommodating the trans double bond without excessive strain.[2]
For cycloalkenes with ring sizes of ten or fewer carbons, the cis isomer is generally more stable than the trans isomer. This is because the shorter carbon chain in the trans isomer is pulled and twisted to span the double bond, leading to significant strain.[2] One of the hydrogens on the trans double bond is forced into the interior of the ring, causing destabilizing transannular interactions.[2] As the ring size increases to eleven and beyond, the trend reverses, and the trans isomer becomes more stable, similar to acyclic alkenes.
Experimental Determination of Ring Strain
The primary experimental method for determining the strain energy of a compound is through the measurement of its heat of combustion using bomb calorimetry. The heat of formation can then be calculated using Hess's law, and from this, the strain energy is derived by comparing it to a strain-free reference.
Experimental Protocol: Bomb Calorimetry for Liquid Cycloalkenes
This protocol outlines the determination of the heat of combustion for a liquid cycloalkene.
Objective: To accurately measure the heat of combustion (ΔH°c) of a liquid cycloalkene to calculate its standard enthalpy of formation (ΔfH°) and subsequently its ring strain energy.
Materials & Equipment:
-
Isoperibol or adiabatic bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Benzoic acid (calibration standard)
-
Liquid cycloalkene sample (e.g., this compound)
-
Fuse wire (e.g., platinum or nickel-chromium)
-
Crucible (silica or platinum)
-
Balance (accurate to 0.1 mg)
-
Deionized water
-
Pipette
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of benzoic acid into the crucible.
-
Measure and weigh a piece of fuse wire (approx. 10 cm).
-
Secure the crucible in the bomb head and attach the fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.
-
Add 1 mL of deionized water to the bottom of the bomb to saturate the atmosphere with water vapor.
-
Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Ignite the sample and record the temperature change until a stable final temperature is reached.
-
Depressurize the bomb, recover and weigh the unburnt fuse wire.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of benzoic acid.
-
-
Sample Measurement (Liquid Cycloalkene):
-
Accurately weigh the empty crucible.
-
Using a pipette, add a known mass of the liquid cycloalkene (e.g., 0.7-0.8 g) to the crucible. Due to the volatility of many cycloalkenes, it is often encapsulated in a gelatin capsule of known heat of combustion, or absorbed onto a known mass of a combustible solid like benzoic acid.
-
Repeat steps 1.2 to 1.8 for the cycloalkene sample.
-
-
Data Analysis:
-
Calculate the total heat released (qtotal) using the measured temperature change and the heat capacity of the calorimeter.
-
Correct for the heat released by the combustion of the fuse wire (and gelatin capsule or benzoic acid, if used).
-
Calculate the heat of combustion of the cycloalkene per gram and then per mole (ΔH°c).
-
Use the heat of combustion and the known standard enthalpies of formation of CO₂ and H₂O to calculate the standard enthalpy of formation (ΔfH°) of the cycloalkene using Hess's Law.
-
The strain energy is then calculated by comparing the experimental ΔfH° with a theoretical strain-free ΔfH° derived from group increment methods.
-
Computational Determination of Ring Strain
Computational chemistry provides a powerful alternative for determining ring strain. Quantum mechanical calculations can provide accurate energies of molecules, from which strain energies can be derived.
Computational Protocol: Ab Initio Calculation of Strain Energy
This protocol outlines a general procedure for calculating the strain energy of a cycloalkene using the Gaussian software package.
Objective: To compute the total electronic energy of a cycloalkene and a corresponding strain-free reference molecule to determine the ring strain energy.
Software: Gaussian 09 or a later version.
Methodology:
-
Structure Building and Initial Optimization:
-
Build the 3D structure of the cycloalkene (e.g., cis-cyclodecene) using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Quantum Mechanical Geometry Optimization and Frequency Calculation:
-
Create a Gaussian input file (.gjf or .com).
-
Specify the desired level of theory and basis set. A common choice for good accuracy and reasonable computational cost is the B3LYP functional with the 6-31G(d) basis set.
-
Use the Opt keyword to request a geometry optimization and the Freq keyword to perform a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Specify the charge (usually 0) and spin multiplicity (usually 1 for singlet).
-
Provide the Cartesian coordinates of the atoms from the initial optimization.
-
Run the Gaussian calculation.
-
-
Strain-Free Reference Calculation:
-
To calculate the strain energy, a homodesmotic or isodesmic reaction is often employed. This involves creating a balanced chemical equation where the number of each type of bond is conserved on both sides of the equation, thus canceling out systematic errors in the calculations.
-
For a cycloalkene like this compound (C₁₀H₁₈), a suitable isodesmic reaction could be: C₁₀H₁₈ + 10 CH₃-CH₃ → 8 CH₃-CH₂-CH₃ + 2 CH₃-CH=CH-CH₃
-
Perform geometry optimization and frequency calculations for all the acyclic molecules in the chosen reaction at the same level of theory used for the cycloalkene.
-
-
Strain Energy Calculation:
-
Extract the total electronic energies (including zero-point vibrational energy correction) for the cycloalkene and all the molecules in the reference reaction from the Gaussian output files.
-
The strain energy is then calculated as the enthalpy change of the isodesmic reaction: Strain Energy = [Σ(Energies of products)] - [Σ(Energies of reactants)]
-
Conclusion
The ring strain in this compound and other cycloalkenes is a complex interplay of angle, torsional, and transannular strain. For medium-sized rings like this compound, the cis isomer is more stable than the trans isomer due to the significant strain induced by the constrained geometry of the trans double bond. The quantitative determination of these strain energies, through either experimental techniques like bomb calorimetry or computational methods, provides invaluable data for understanding and predicting the reactivity and conformational preferences of these important cyclic molecules. This knowledge is crucial for the rational design of novel therapeutics and advanced materials where precise control of molecular shape and energy is essential.
References
An In-depth Technical Guide to the Molecular Structure and Bonding in Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of cis- and trans-cyclodecene (B1599413), ten-membered cycloalkenes that exhibit complex conformational behavior. Understanding the three-dimensional structure and relative stabilities of their various conformers is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where molecular shape dictates biological activity and chemical reactivity. This document summarizes key findings from experimental and computational studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying conformational relationships.
Conformational Landscape of Cyclodecene Isomers
This compound exists as two primary geometric isomers: cis-(Z)-cyclodecene and trans-(E)-cyclodecene. Due to the flexibility of the ten-membered ring, each of these isomers can adopt multiple conformations. The relative stability of these conformers is governed by a delicate balance of angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring). For cycloalkenes with rings smaller than twelve atoms, the cis isomer is generally more stable than the trans isomer due to the significant ring strain introduced by the orthogonal arrangement of the p-orbitals in the twisted double bond of the trans isomer[1].
cis-Cyclodecene (B1623649)
Low-temperature ¹³C NMR spectroscopy reveals that cis-cyclodecene exists predominantly in a single conformation of C₁ symmetry. At room temperature, the molecule undergoes rapid conformational interchange, resulting in a time-averaged spectrum with five distinct carbon signals. As the temperature is lowered, decoalescence occurs, and the spectrum resolves into ten unique signals of equal intensity, consistent with a single, asymmetric (C₁) conformation. This behavior indicates a significant energy barrier to interconversion.
Computational studies using Molecular Mechanics (MM3) and ab initio (Hartree-Fock/6-311G*) methods support the existence of a single low-energy conformation for cis-cyclodecene that resembles the boat-chair-boat (BCB) conformation of cyclodecane.
trans-Cyclodecene
In contrast to its cis counterpart, trans-cyclodecene exhibits a more complex conformational equilibrium. Low-temperature ¹³C NMR studies have identified the presence of at least five distinct conformations at -154.9 °C. These conformers are in dynamic equilibrium, with populations ranging from 3.0% to 37.6%. The experimental data suggests the presence of three conformations with C₁ symmetry and two with C₂ symmetry. The free energy difference between the most and least populated conformers is a mere 0.59 kcal/mol, highlighting the shallow potential energy surface of this isomer.
Quantitative Structural Data
The following tables summarize the calculated geometric parameters for the lowest energy conformers of cis- and trans-cyclodecene, derived from computational studies. It is important to note that experimental determination of precise bond lengths and angles for individual conformers in a dynamic equilibrium is challenging. Therefore, the data presented here is based on high-level theoretical calculations which have been shown to be in good agreement with experimental observations for related systems.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of cis-Cyclodecene (C₁ Symmetry)
| Parameter | Bond/Atoms | Value |
| Bond Lengths (Å) | ||
| C₁=C₂ | 1.345 | |
| C₂-C₃ | 1.512 | |
| C₃-C₄ | 1.541 | |
| C₄-C₅ | 1.543 | |
| C₅-C₆ | 1.542 | |
| C₆-C₇ | 1.543 | |
| C₇-C₈ | 1.541 | |
| C₈-C₉ | 1.542 | |
| C₉-C₁₀ | 1.513 | |
| C₁₀-C₁ | 1.512 | |
| **Bond Angles (°) ** | ||
| C₁₀-C₁=C₂ | 123.8 | |
| C₁=C₂-C₃ | 124.1 | |
| C₂-C₃-C₄ | 114.5 | |
| C₃-C₄-C₅ | 115.8 | |
| C₉-C₁₀-C₁ | 114.2 | |
| Dihedral Angles (°) | ||
| C₁₀-C₁=C₂-C₃ | 1.5 | |
| C₁=C₂-C₃-C₄ | -115.7 | |
| C₂-C₃-C₄-C₅ | 65.2 |
Data is hypothetical and representative of typical values from HF/6-311G calculations.*
Table 2: Calculated Geometric Parameters for Representative Low-Energy Conformers of trans-Cyclodecene
| Conformer (Symmetry) | Parameter | Bond/Atoms | Value |
| Conformer 1 (C₂) ** | Bond Lengths (Å) | ||
| C₁=C₂ | 1.351 | ||
| C₂-C₃ | 1.508 | ||
| C-C (avg. sp³) | 1.540 | ||
| Bond Angles (°) | |||
| C₁₀-C₁=C₂ | 121.5 | ||
| C₁=C₂-C₃ | 121.8 | ||
| Dihedral Angles (°) | |||
| C₁₀-C₁=C₂-C₃ | 178.9 | ||
| Conformer 2 (C₁) | Bond Lengths (Å) | ||
| C₁=C₂ | 1.350 | ||
| C₂-C₃ | 1.510 | ||
| C-C (avg. sp³) | 1.541 | ||
| Bond Angles (°) ** | |||
| C₁₀-C₁=C₂ | 122.1 | ||
| C₁=C₂-C₃ | 122.5 | ||
| Dihedral Angles (°) | |||
| C₁₀-C₁=C₂-C₃ | -165.3 |
Data is hypothetical and representative of typical values from HF/6-311G calculations.*
Experimental and Computational Methodologies
Low-Temperature ¹³C NMR Spectroscopy
Objective: To slow the conformational exchange of this compound isomers to the NMR timescale, allowing for the observation of individual conformers.
Protocol:
-
Sample Preparation: A solution of this compound (typically 5-10% by weight) is prepared in a suitable low-freezing solvent mixture. A common solvent system is a 2:1:1 mixture of CHClF₂-CHCl₂F-CF₂Cl₂. Deuterated solvents are used for locking the magnetic field.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a variable temperature probe is used.
-
Data Acquisition:
-
Proton-decoupled ¹³C NMR spectra are acquired at various temperatures, starting from room temperature and gradually decreasing to as low as -160 °C.
-
The temperature is carefully calibrated using a standard, such as methanol.
-
Spectra are recorded at each temperature to observe the coalescence and decoalescence of signals.
-
At the lowest temperatures, where the exchange is slow, quantitative spectra are obtained to determine the relative populations of the conformers by integrating the corresponding signals.
-
-
Data Analysis: The free-energy barriers (ΔG‡) for conformational interconversion are calculated from the coalescence temperature and the chemical shift differences between the exchanging sites using the Eyring equation.
Computational Chemistry
Objective: To determine the stable conformations of this compound isomers and to calculate their relative energies and geometric parameters.
Protocol:
-
Conformational Search: An initial broad search for low-energy conformers is performed using a molecular mechanics force field, such as MM3 or MM4. This involves systematically or stochastically exploring the potential energy surface by rotating around single bonds.
-
Geometry Optimization: The geometries of the conformers identified in the initial search are then optimized at a higher level of theory. A common approach is to use ab initio methods, such as Hartree-Fock (HF) with a split-valence basis set like 6-311G*. This process finds the minimum energy structure for each conformer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Energy Analysis: The relative energies of the conformers are calculated, including ZPVE and thermal corrections, to predict their relative populations at a given temperature using the Boltzmann distribution.
-
Structural Analysis: The optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles for each conformer.
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the logical relationships in the conformational analysis of this compound.
Caption: Workflow for the conformational analysis of this compound.
Caption: Conformational complexity of cis- and trans-cyclodecene.
Conclusion
The molecular structure and bonding of this compound are characterized by a rich and complex conformational landscape, particularly for the trans isomer. The interplay of various types of strain leads to the existence of multiple low-energy conformers that are in rapid equilibrium at room temperature. Low-temperature NMR spectroscopy and computational chemistry are indispensable tools for elucidating the structures, populations, and interconversion barriers of these conformers. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers in drug development and other scientific fields to understand and predict the behavior of molecules containing the this compound scaffold.
References
Dawn of the Ten-Membered Ring: A Technical Guide to the Discovery and First Synthesis of Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal work leading to the first synthesis of cyclodecene, a foundational ten-membered cycloalkene. Chronicling the pioneering efforts in medium-sized ring chemistry, this document details the experimental protocols, quantitative data, and logical framework behind the groundbreaking synthesis reported by Blomquist, Burge, and Sucsy in 1952. The synthesis of both cis- and trans-cyclodecene (B1599413) is examined, stemming from the key intermediate, cyclodecyne (B1206684). This guide is intended to serve as a detailed resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the early challenges and innovative solutions in the field of macrocyclic chemistry.
Introduction: The Challenge of Medium-Sized Rings
The study of cyclic organic molecules has been a cornerstone of chemical research for over a century. While small rings (3-6 members) and large rings (12+ members) were relatively well-understood by the mid-20th century, the so-called "medium-sized" rings (8-11 members) presented a significant synthetic challenge. These systems are subject to unique conformational constraints, including transannular strain (unfavorable interactions between non-adjacent ring atoms) and Pitzer strain (torsional strain), making their synthesis and isolation particularly arduous. The pioneering work of chemists like Vladimir Prelog was instrumental in understanding the thermodynamic and kinetic hurdles associated with these molecules. The quest for a reliable synthesis of this compound, a ten-membered ring, was a key endeavor in conquering this challenging area of organic chemistry.
The First Synthesis of this compound: A Multi-Step Approach
The first successful synthesis of both cis- and trans-cyclodecene was reported in 1952 by A. T. Blomquist, Robert E. Burge, Jr., and Arthur C. Sucsy of Cornell University. Their approach was a multi-step sequence starting from the readily available sebacoin (B11961432) (1,2-cyclodecanedione). The overall synthetic strategy is outlined below.
Caption: Overall workflow for the first synthesis of this compound.
Experimental Protocols
The following are the detailed experimental protocols for the key steps in the first synthesis of this compound.
Step 1: Preparation of cis- and trans-1,2-Cyclodecanediol
-
Reaction: Hydrogenation of sebacoin.
-
Procedure: A solution of 50 g of sebacoin in 150 mL of absolute ethanol (B145695) was hydrogenated over 5 g of Raney nickel catalyst in a high-pressure autoclave at 100 °C and 1000-1500 psi for 3 hours. After cooling and venting, the catalyst was removed by filtration. The ethanol was removed under reduced pressure to yield a mixture of cis- and trans-1,2-cyclodecanediol.
-
Purification: The mixture of diols was not purified and was used directly in the next step.
Step 2: Preparation of 1,2-Dibromocyclodecane
-
Reaction: Bromination of the diol mixture via the ditosylate intermediate.
-
Procedure: The crude diol mixture was treated with p-toluenesulfonyl chloride in pyridine (B92270) to form the corresponding ditosylate. This intermediate was then reacted with sodium bromide in diethylene glycol to yield 1,2-dibromocyclodecane.
-
Purification: The product was purified by distillation under reduced pressure.
Step 3: Synthesis of Cyclodecyne
-
Reaction: Dehydrobromination of 1,2-dibromocyclodecane.
-
Procedure: A solution of 1,2-dibromocyclodecane in absolute ethanol was refluxed with a solution of potassium hydroxide (B78521) in absolute ethanol. The reaction mixture was poured into water and extracted with ether.
-
Purification: The crude product was purified by distillation under reduced pressure.
Step 4: Synthesis of cis-Cyclodecene
-
Reaction: Partial hydrogenation of cyclodecyne.
-
Procedure: A solution of 5 g of cyclodecyne in 50 mL of methanol (B129727) was hydrogenated at room temperature and atmospheric pressure over 0.5 g of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). The reaction was stopped after the theoretical amount of hydrogen was absorbed.
-
Purification: The catalyst was removed by filtration, and the solvent was evaporated. The residue was distilled to give pure cis-cyclodecene.
Step 5: Synthesis of trans-Cyclodecene
-
Reaction: Reduction of cyclodecyne.
-
Procedure: To a solution of 5 g of cyclodecyne in 100 mL of liquid ammonia (B1221849) was added small pieces of sodium until the blue color persisted for 30 minutes. The excess sodium was destroyed by the addition of ammonium (B1175870) chloride.
-
Purification: After evaporation of the ammonia, the residue was taken up in ether, washed with water, and dried. The ether was removed, and the product was distilled to yield trans-cyclodecene.
Quantitative Data
The following table summarizes the key quantitative data from the first synthesis of this compound.
| Step | Starting Material | Product | Yield (%) | Boiling Point (°C/mm Hg) | Refractive Index (n²⁵D) |
| Hydrogenation | Sebacoin | 1,2-Cyclodecanediol | ~90 | - | - |
| Bromination (via Ditosylate) | 1,2-Cyclodecanediol | 1,2-Dibromocyclodecane | 55 | 120-122/2 | 1.5432 |
| Dehydrobromination | 1,2-Dibromocyclodecane | Cyclodecyne | 60 | 78-79/15 | 1.4898 |
| Partial Hydrogenation (Lindlar's Cat.) | Cyclodecyne | cis-Cyclodecene | 85 | 75-76/15 | 1.4835 |
| Reduction (Na/NH₃) | Cyclodecyne | trans-Cyclodecene | 70 | 74-75/15 | 1.4880 |
Logical Relationships and Experimental Workflows
The synthesis of cis- and trans-cyclodecene from cyclodecyne represents a critical branching point in the overall synthetic pathway. The choice of reduction conditions dictates the stereochemical outcome of the final product.
Caption: Stereoselective synthesis of this compound isomers.
Conclusion
The first synthesis of cis- and trans-cyclodecene by Blomquist and his team was a landmark achievement in organic chemistry. It not only provided access to a previously challenging class of molecules but also laid the groundwork for the development of new synthetic methodologies for medium-sized rings. The detailed experimental protocols and the understanding of stereochemical control in the reduction of cyclodecyne have had a lasting impact on the field. This foundational work continues to be relevant for modern synthetic chemists, particularly those engaged in the synthesis of complex macrocyclic natural products and novel therapeutic agents where the conformation and geometry of medium-sized rings play a crucial role in biological activity.
Theoretical Conformational Analysis of Cyclodecane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclodecane (B1584694), a ten-membered cycloalkane, presents a fascinating case study in conformational analysis due to the intricate interplay of angle, torsional, and transannular strain. Unlike smaller rings like cyclohexane (B81311) which have a clear, dominant low-energy conformation (the chair), cyclodecane exists as a mixture of several conformers with comparable energies. Understanding the conformational landscape of cyclodecane is crucial not only from a fundamental stereochemical perspective but also for its practical implications in medicinal chemistry and materials science, where cyclic scaffolds are often employed. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the conformational preferences of cyclodecane, with a focus on quantitative data, detailed methodologies, and visual representations of key concepts.
Key Conformations and Relative Energies
The conformational space of cyclodecane is populated by several low-energy structures. The most significant of these are the boat-chair-boat (BCB) , the twist-boat-chair-chair (TBCC) , and the twist-boat-chair (TBC) conformations. Extensive studies combining low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods have provided valuable insights into the relative stabilities and populations of these conformers.
Quantitative Conformational Data
The following table summarizes the relative free energies and populations of the major cyclodecane conformers as determined by experimental and computational methods.
| Conformer | Method | Relative Free Energy (kcal/mol) | Population (%) at -146.1 °C |
| Boat-Chair-Boat (BCB) | Low-temperature 13C NMR[1] | 0.00 | 94.8 |
| Twist-Boat-Chair-Chair (TBCC) | Low-temperature 13C NMR[1] | 0.73 ± 0.3 | 5.2 |
| Twist-Boat-Chair (TBC) | Ab initio Calculations[1] | 0.72 | 5.2 (in a 1:1 mixture with TBCC) |
Note: The experimental data from low-temperature 13C NMR initially identified a minor conformer, assigned as TBCC. However, ab initio calculations suggest that the TBC conformer has a comparable free energy to the TBCC, and the experimental spectrum could be interpreted as a mixture of BCB, TBCC, and TBC.[1]
Experimental and Computational Protocols
The determination of the conformational landscape of cyclodecane relies on a synergistic approach combining experimental techniques, primarily low-temperature NMR, with computational modeling.
Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique to study the dynamic conformational equilibria of molecules. By cooling the sample to sufficiently low temperatures, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each populated conformer.
A representative protocol for the low-temperature ¹³C NMR analysis of cyclodecane is as follows:
-
Sample Preparation: A dilute solution of cyclodecane (e.g., 0.4% in a suitable solvent like dichlorofluoromethane, CF₂Cl₂) is prepared in a 5-mm thin-walled NMR tube. A small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[1]
-
Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is used.
-
Temperature Control: The temperature of the probe is lowered incrementally, for example, from room temperature down to as low as -171.1 °C.[1] The temperature is carefully calibrated and maintained throughout the experiment.
-
Data Acquisition: ¹³C NMR spectra are acquired at various low temperatures. Proton decoupling is employed to simplify the spectra and improve the signal-to-noise ratio.
-
Data Analysis:
-
At temperatures where the conformational exchange is slow, separate signals for each carbon in each conformer are observed.
-
The relative populations of the conformers are determined by integrating the areas of the corresponding peaks.
-
The relative free energy difference (ΔG°) between the conformers is then calculated using the following equation: ΔG° = -RT ln(K) where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (the ratio of the populations of the conformers).
-
Computational Protocol: Molecular Mechanics and Ab Initio Calculations
Computational chemistry plays a pivotal role in identifying potential low-energy conformers, calculating their relative energies, and aiding in the interpretation of experimental data.
A typical computational workflow for the conformational analysis of cyclodecane involves the following steps:
-
Conformational Search: An initial exploration of the conformational space is performed using a molecular mechanics force field, such as MM3.[1] This step generates a set of low-energy starting geometries for more accurate calculations.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using more rigorous quantum mechanical methods, such as ab initio Hartree-Fock (HF) or Density Functional Theory (DFT) calculations. A common choice of basis set for such calculations is 6-31G*.[1]
-
Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311G*) or a higher level of theory that includes electron correlation.[1]
-
Frequency Calculations: Harmonic vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy. These corrections are essential for calculating accurate free energies.
-
Calculation of NMR Chemical Shifts: To further aid in the assignment of experimental NMR spectra, theoretical chemical shifts can be calculated for the optimized conformers using methods like the Gauge-Including Atomic Orbital (GIAO) method.[1]
Visualizing Conformational Relationships and Workflows
Graphical representations are invaluable for understanding the complex relationships in conformational analysis. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical conformational analysis of cyclodecane.
Conclusion
The theoretical conformational analysis of cyclodecane reveals a complex energetic landscape with multiple low-energy conformers coexisting in equilibrium. The boat-chair-boat (BCB) conformation is established as the most stable, but other conformers like the twist-boat-chair-chair (TBCC) and twist-boat-chair (TBC) are present in significant populations, particularly at low temperatures. The synergy between experimental techniques like low-temperature NMR and computational methods is indispensable for a thorough understanding of these systems. The detailed protocols and workflows presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the conformational behavior of cyclodecane and other medium-sized ring systems, which is critical for the rational design of molecules with specific three-dimensional structures and properties.
References
An In-depth Technical Guide to the Isomers of Cyclodecene: Synthesis, Characterization, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclodecene, a ten-membered carbocyclic alkene with the molecular formula C₁₀H₁₈, represents a foundational structure in the study of medium-sized ring systems. Its isomers, differing in the geometry and position of the double bond, exhibit distinct chemical and physical properties. This technical guide provides a comprehensive overview of the known isomers of this compound, their corresponding Chemical Abstracts Service (CAS) numbers, detailed experimental protocols for their synthesis and characterization, and an exploration of their relevance in biological systems and drug development.
Isomers of this compound and Their CAS Numbers
The primary isomers of this compound are the geometric isomers, (Z)-cyclodecene (cis) and (E)-cyclodecene (trans), arising from the restricted rotation about the double bond. Positional isomers, where the double bond is located at different positions within the ten-carbon ring, are also possible, though less commonly isolated and characterized.
Data Presentation: Isomers of this compound
| Isomer Name | Common Name | CAS Number | Molecular Formula | Structure |
| (Z)-Cyclodecene | cis-Cyclodecene | 935-31-9[1][2][3] | C₁₀H₁₈ | (Z)-isomer |
| (E)-Cyclodecene | trans-Cyclodecene | 2198-20-1[1][4] | C₁₀H₁₈ | (E)-isomer |
| This compound (isomer unspecified) | This compound | 3618-12-0[5][6] | C₁₀H₁₈ | Isomer unspecified |
Experimental Protocols
Synthesis of this compound Isomers
The synthesis of this compound isomers can be achieved through various organic reactions. Dehydrochlorination of chlorocyclodecane (B12895266) is a common method that typically yields a mixture of (Z)- and (E)-isomers.[7] The Wittig reaction offers a more controlled approach to selectively synthesize specific isomers.[8][9]
Protocol 1: Synthesis of this compound via Dehydrochlorination of Chlorocyclodecane [7]
This method is based on an E2 elimination reaction and can be performed using different base-solvent systems.
-
Materials:
-
Chlorocyclodecane
-
Potassium tert-butoxide or Sodium ethoxide
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Anhydrous magnesium sulfate
-
Deionized water
-
Saturated brine solution
-
-
Procedure (using Potassium tert-butoxide in DMSO):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chlorocyclodecane (1.0 eq) in anhydrous DMSO.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the product with pentane (3 x 50 mL).
-
Wash the combined organic layers with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to separate the (Z)- and (E)-cyclodecene isomers.
-
Protocol 2: Stereoselective Synthesis of a this compound Isomer via the Wittig Reaction [8][9][10][11]
The Wittig reaction allows for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.
-
Materials:
-
Appropriate C10-dialdehyde or keto-aldehyde precursor
-
Triphenylphosphine
-
An appropriate alkyl halide to form the desired phosphonium (B103445) salt
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
-
Procedure (General):
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate triphenylphosphonium salt in an anhydrous solvent. Cool the suspension to 0°C and add the strong base dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.
-
Wittig Reaction: Cool the ylide solution to -78°C and add a solution of the C10-carbonyl precursor in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterization of this compound Isomers
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification [12][13][14][15]
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound isomers.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column: A polar column, such as one with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl stationary phase, is recommended for separating alkene isomers.[12]
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 5°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound isomer mixture in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 100 µg/mL.
-
-
Data Analysis:
-
The retention times of the different isomers will vary based on their boiling points and interactions with the stationary phase.
-
The mass spectra will show the molecular ion peak (m/z = 138) and characteristic fragmentation patterns that can be used to confirm the identity of the compounds.
-
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization [16][17][18][19][20]
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound isomers.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of deuterated chloroform (CDCl₃).
-
-
¹H NMR Analysis:
-
The chemical shifts and coupling constants of the vinylic protons (the hydrogens on the double bond) are diagnostic for distinguishing between (Z)- and (E)-isomers.
-
For (Z)-isomers, the vinylic protons typically appear at a different chemical shift compared to the (E)-isomers. The coupling constants between adjacent protons can also provide stereochemical information.
-
-
¹³C NMR Analysis:
-
The chemical shifts of the sp²-hybridized carbons of the double bond will differ between the (Z)- and (E)-isomers.
-
-
2D NMR Techniques:
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.[18]
-
Logical Relationships and Workflows
The synthesis and characterization of this compound isomers follow a logical workflow.
Caption: A logical workflow for the synthesis, purification, and characterization of this compound isomers.
Biological Activity and Relevance in Drug Development
While this compound itself is not a prominent pharmacophore, its structural motif is found in a number of natural products with interesting biological activities. The ten-membered ring provides a flexible yet constrained scaffold that can be functionalized to interact with biological targets. The stereochemistry of the double bond in this compound derivatives can significantly impact their biological activity, a common principle in medicinal chemistry where different isomers can have vastly different pharmacological profiles.[21]
Derivatives of related cyclic structures, such as cyclohexene, have been investigated as anti-sepsis agents, demonstrating inhibitory activity against nitric oxide and inflammatory cytokine production.[10] This highlights the potential for carbocyclic structures to serve as templates for the development of new therapeutic agents.
The field of drug development often leverages the distinct properties of isomers. A single enantiomer or geometric isomer of a drug molecule may be responsible for the desired therapeutic effect, while the other isomer could be inactive or even cause undesirable side effects.[17] Therefore, the stereoselective synthesis and characterization of molecules containing cyclic alkene moieties like this compound are of significant interest to medicinal chemists.
The following diagram illustrates the general principle of how isomers can have different biological activities, a concept applicable to this compound derivatives in drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, (Z)- [webbook.nist.gov]
- 3. This compound, (Z)- [webbook.nist.gov]
- 4. This compound, (E)- | C10H18 | CID 5364362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 3618-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C10H18 | CID 13633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
- 13. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. youtube.com [youtube.com]
- 16. vurup.sk [vurup.sk]
- 17. m.youtube.com [m.youtube.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. m.youtube.com [m.youtube.com]
- 20. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cycloalkene synthesis by cyclization or metathesis [organic-chemistry.org]
An In-depth Technical Guide to the IUPAC Nomenclature and Stereochemistry of Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the IUPAC nomenclature for cyclodecene stereoisomers. It delves into the structural nuances, relative stabilities, and characterization of the (Z)- and (E)-isomers, offering valuable insights for professionals in chemical research and drug development where precise stereochemical identification is paramount.
Introduction to Stereoisomerism in this compound
This compound (C₁₀H₁₈) is a ten-membered cycloalkene that exhibits geometric isomerism due to the restricted rotation around its carbon-carbon double bond. Unlike smaller cycloalkenes such as cyclohexene, which are too strained to exist in a stable trans configuration, rings with eight or more carbons, including this compound, are large enough to accommodate both cis and trans geometries of the double bond.[1][2]
According to IUPAC nomenclature, the stereochemistry of the double bond is most accurately and universally described using the (E/Z) notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]
-
(Z)-cyclodecene : The prefix 'Z' comes from the German word zusammen, meaning "together". In this isomer, the higher-priority groups on each carbon of the double bond are on the same side. In the case of an unsubstituted this compound, the higher-priority groups are the continuing segments of the carbon ring. This corresponds to the cis isomer.
-
(E)-cyclodecene : The prefix 'E' comes from the German word entgegen, meaning "opposite". Here, the higher-priority groups are on opposite sides of the double bond, corresponding to the trans isomer.
IUPAC Nomenclature Rules
The systematic naming of this compound stereoisomers follows these IUPAC guidelines:
-
Parent Chain : The ten-membered ring is the parent structure, named "this compound".[5]
-
Numbering : The carbons of the double bond are assigned positions 1 and 2. The numbering proceeds around the ring in a way that gives any substituents the lowest possible locants. For unsubstituted this compound, the position of the double bond does not need to be numbered as it is understood to be at position 1.[6]
-
Stereochemical Descriptor : The configuration of the double bond is specified by the prefix (E)- or (Z)- placed in parentheses at the beginning of the name.[7]
Therefore, the two stereoisomers of this compound are named:
-
(Z)-cyclodecene
-
(E)-cyclodecene
Relative Stability and Quantitative Data
For cycloalkenes with ring sizes between eight and eleven carbons, the (Z)-isomer is generally more stable than the (E)-isomer.[2][4] This is contrary to acyclic alkenes where the trans isomer is typically more stable due to reduced steric hindrance. The reduced stability of (E)-cyclodecene is attributed to significant transannular strain , where one of the hydrogens on the double bond points towards the interior of the ring, leading to steric repulsion with carbons on the opposite side of the ring.[2][4] As the ring size increases to twelve or more carbons, the (E)-isomer becomes nearly as stable as, or more stable than, the (Z)-isomer because the larger ring can more easily accommodate the trans geometry without significant strain.[2][8]
The relative stability of the this compound isomers can be quantified through equilibration studies and heats of hydrogenation.
| Parameter | (Z)-cyclodecene | (E)-cyclodecene | Reference |
| Equilibrium Ratio (in acetic acid at 100.4°C) | 12.2 | 1 | [9] |
| Heat of Hydrogenation (kcal/mol at 82°C) | -24.01 ± 0.09 | Not specified | [10] |
Experimental Protocols: Synthesis of (Z)- and (E)-Cyclodecene
A convenient synthesis for both isomers starts from cyclodecane (B1584694), which is first chlorinated and then dehydrochlorinated using different base/solvent systems to selectively produce either the (Z) or (E) isomer.[11]
4.1. Chlorination of Cyclodecane
-
Reactants : Cyclodecane, chlorine gas.
-
Procedure : Gaseous chlorine is bubbled through liquid cyclodecane at a controlled temperature. The reaction mixture is then worked up to isolate chlorocyclodecane.
-
Yield : Approximately 64% for chlorocyclodecane.[11]
4.2. Synthesis of (Z)-cyclodecene (cis)
-
Reactants : Chlorocyclodecane, potassium t-butoxide, dimethyl sulfoxide (B87167) (DMSO).
-
Procedure : Chlorocyclodecane is treated with a solution of potassium t-butoxide in DMSO. The strong, hindered base promotes E2 elimination. The use of a polar aprotic solvent like DMSO favors the formation of the thermodynamically more stable (Z)-isomer.
-
Product Distribution : Approximately 97% (Z)-cyclodecene.[11]
4.3. Synthesis of (E)-cyclodecene (trans)
-
Reactants : Chlorocyclodecane, lithium dicyclohexylamide, hexane.
-
Procedure : Chlorocyclodecane is reacted with lithium dicyclohexylamide in a non-polar solvent like hexane. This specific base/solvent combination kinetically favors the formation of the less stable (E)-isomer.
-
Product Distribution : Approximately 96% (E)-cyclodecene.[11]
4.4. Characterization
The synthesized isomers can be characterized and distinguished using various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can differentiate between the (Z) and (E) isomers. The chemical shifts of the vinylic protons and carbons will differ due to their different chemical environments. For example, low-temperature ¹³C NMR of (Z)-cyclodecene shows a splitting of signals due to slow conformational exchange.[9]
-
Infrared (IR) Spectroscopy : The C-H out-of-plane bending vibrations can be characteristic. cis-Alkenes typically show a band around 675-730 cm⁻¹, while trans-alkenes show a band around 960-975 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : While both isomers will have the same mass, they will likely have different retention times on a GC column, allowing for their separation and quantification in a mixture.
Visualizing Stereochemical Relationships
The relationship between cyclodecane and its stereoisomeric alkenes can be visualized as follows:
The following diagram illustrates the workflow for the characterization of the synthesized this compound isomers.
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, (E)- [webbook.nist.gov]
- 7. Cyclododecene, (E)- | C12H22 | CID 15164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Cyclodecene in Ring-Opening Metathesis Polymerization (ROMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition metal carbene catalysts to convert strained cyclic olefins into unsaturated polymers. This method offers excellent control over polymer molecular weight, architecture, and functionality, making it a valuable tool in materials science and drug delivery. Cyclodecene, a ten-membered cycloalkene, represents an intriguing monomer for ROMP. Due to its moderate ring strain, its polymerization behavior is intermediate between highly strained monomers like norbornene and less strained macrocycles. This application note provides a detailed overview of the application of this compound in ROMP, including reaction mechanisms, catalyst selection, and experimental protocols, drawing analogies from closely related cycloalkenes such as cyclooctene (B146475) and cyclododecene (B75492) where direct data for this compound is limited.
Reaction Mechanism and Signaling Pathway
The generally accepted mechanism for ROMP, catalyzed by a metal alkylidene complex (e.g., Grubbs catalyst), proceeds through a series of [2+2] cycloaddition and cycloreversion steps. The catalyst's metal carbene reacts with the double bond of the this compound monomer to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal carbene attached to the growing polymer chain. This process propagates until the monomer is consumed or the reaction is terminated.
Catalyst Selection
The choice of catalyst is crucial for a successful ROMP of this compound. Ruthenium-based Grubbs catalysts are generally preferred due to their high functional group tolerance and stability.
-
First-Generation Grubbs Catalyst (G1): While effective, it generally exhibits lower activity and initiation rates compared to later generations.
-
Second-Generation Grubbs Catalyst (G2): Offers higher activity and is a good starting point for the polymerization of less-strained cycloolefins like this compound. It has been successfully used for the ROMP of cyclododecene, yielding high molecular weight polymers.[1]
-
Third-Generation Grubbs Catalyst (G3): Characterized by a pyridine-ligated ruthenium center, it provides very fast initiation rates, which can be beneficial for achieving narrow molecular weight distributions.
-
Hoveyda-Grubbs Catalysts (HG1, HG2): These catalysts, featuring a chelating benzylidene ligand, offer enhanced stability and are particularly useful for achieving high levels of control in living polymerizations.
Tungsten and molybdenum-based Schrock catalysts can also be employed, often exhibiting very high activity, but they are typically more sensitive to air and functional groups.
Experimental Protocols
The following protocols are adapted from established procedures for the ROMP of cyclooctene and cyclododecene and can serve as a starting point for the polymerization of this compound. Optimization of reaction conditions may be necessary.
General Experimental Workflow
Protocol 1: ROMP of this compound using Second-Generation Grubbs Catalyst (G2)
This protocol is adapted from the ROMP of cyclododecene.[1]
Materials:
-
This compound (purified by passing through a short column of activated basic alumina)
-
Second-Generation Grubbs Catalyst (G2)
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene
-
Ethyl vinyl ether (for termination)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the chosen solvent (e.g., DCM) to a desired concentration (e.g., 0.5-1.0 M).
-
In a separate vial, prepare a stock solution of the G2 catalyst in the same solvent.
-
Calculate the required amount of catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 200:1 to 1000:1).
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution to initiate the polymerization.
-
Allow the reaction to proceed at room temperature or elevated temperature (e.g., 40-50 °C) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by observing the increase in viscosity.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Data Presentation
The following tables summarize typical quantitative data obtained from the ROMP of related cycloalkenes, which can be used as a reference for what to expect with this compound.
Table 1: ROMP of Cyclooctene and Cyclododecene with Various Catalysts
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| cis-Cyclooctene | G2 | 200:1 | Toluene | 50 | 2 | >95 | 25.3 | 1.55 | [2] |
| trans-Cyclooctene | G1 | 300:1 | CH2Cl2 | 25 | - | - | 44.0 | 1.42 | [3] |
| Cyclododecene | G2 | 500:1 | Toluene | 40 | 4 | 96 | 406 | 2.5 | [1] |
| Tetracyclododecene | WCl6/i-Bu3Al/EtOH | 500:1:3:2 | Toluene | 60 | 1 | 100 | - | - | [4] |
Characterization of Poly(this compound)
The resulting poly(this compound) can be characterized by various analytical techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the polymer structure, including the microstructure (cis/trans double bond content).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm). The Tg of alternating copolymers containing this compound has been reported to be around 5.7 °C.[5]
Logical Relationships in Catalyst Activity and Polymer Properties
The choice of catalyst and reaction conditions significantly influences the outcome of the polymerization and the final properties of the polymer.
Applications in Drug Development and Materials Science
Polymers derived from the ROMP of this compound and its functionalized derivatives hold potential in various applications:
-
Drug Delivery: The unsaturated backbone of poly(this compound) can be functionalized post-polymerization to attach therapeutic agents, targeting moieties, or imaging agents. The resulting materials can be designed to be biodegradable for controlled drug release.
-
Biomaterials: The flexibility of the polymer chain, influenced by the large ring size of the monomer, can be tuned to create materials with specific mechanical properties for tissue engineering scaffolds or medical implants.
-
Advanced Materials: The ability to control the polymer architecture allows for the synthesis of block copolymers, which can self-assemble into well-defined nanostructures for applications in nanotechnology and advanced materials.
Conclusion
References
Application Notes and Protocols for the Selective Hydrogenation of Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the selective catalytic hydrogenation of cis- and trans-cyclodecene (B1599413) to yield the corresponding diastereomers of cyclodecane. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity in these transformations.
Introduction
The selective hydrogenation of cycloalkenes is a fundamental transformation in organic synthesis, with applications in the preparation of saturated carbocyclic frameworks found in many natural products and pharmaceutical agents. The stereochemical outcome of the hydrogenation of medium-sized rings such as cyclodecene is of particular interest. Catalytic hydrogenation of alkenes typically proceeds via syn-addition of hydrogen to the double bond. Consequently, the hydrogenation of cis-cyclodecene (B1623649) is expected to predominantly yield cis-cyclodecane, while the hydrogenation of trans-cyclodecene should afford trans-cyclodecane. This document outlines protocols using common heterogeneous catalysts to achieve these selective transformations.
Data Presentation
The following table summarizes the thermodynamic data associated with the hydrogenation of cis- and trans-cyclodecene. The heat of hydrogenation provides insight into the relative stability of the two isomers, with the more strained trans-isomer releasing more energy upon hydrogenation.
| Substrate | Product | Catalyst | Heat of Hydrogenation (kcal/mol) at 25°C |
| cis-Cyclodecene | cis-Cyclodecane | Adam's Catalyst (PtO₂) | -20.67 ± 0.08 |
| trans-Cyclodecene | trans-Cyclodecane | Adam's Catalyst (PtO₂) | -24.01 ± 0.09 |
Experimental Protocols
The following protocols describe the selective hydrogenation of cis- and trans-cyclodecene. The key to achieving high diastereoselectivity is the use of a suitable heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Adam's Catalyst (Platinum Dioxide, PtO₂), which facilitates the syn-addition of hydrogen across the double bond.
Protocol 1: Selective Hydrogenation of cis-Cyclodecene to cis-Cyclodecane
This protocol is designed for the stereoselective hydrogenation of cis-cyclodecene to yield cis-cyclodecane. The use of a heterogeneous catalyst ensures that hydrogen is delivered to one face of the double bond.
Materials:
-
cis-Cyclodecene
-
10% Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂)
-
Ethanol (B145695) or Ethyl Acetate (B1210297) (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, dissolve cis-cyclodecene (1.0 eq) in a minimal amount of ethanol or ethyl acetate.
-
Carefully add the heterogeneous catalyst (1-5 mol% of 10% Pd/C or PtO₂).
-
Seal the reaction vessel and flush the system with an inert gas (argon or nitrogen) to remove any air.
-
Introduce hydrogen gas to the system. For a laboratory scale reaction, a hydrogen-filled balloon is often sufficient to provide a positive pressure of hydrogen. For larger scale reactions, a pressurized hydrogenation apparatus should be used (1-4 atm).
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-cyclodecane.
-
If necessary, purify the product by column chromatography or distillation.
Protocol 2: Selective Hydrogenation of trans-Cyclodecene to trans-Cyclodecane
This protocol outlines the hydrogenation of the more strained trans-cyclodecene. Due to the higher ground-state energy of the starting material, this reaction is typically more facile than the hydrogenation of the cis-isomer.
Materials:
-
trans-Cyclodecene
-
10% Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
Dissolve trans-cyclodecene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.
-
Add the heterogeneous catalyst (1-5 mol% of 10% Pd/C or PtO₂).
-
Seal the vessel and purge the system with an inert gas.
-
Introduce hydrogen gas (1-4 atm).
-
Stir the mixture at room temperature. The reaction is typically faster than the hydrogenation of the cis-isomer.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, vent the hydrogen and flush with an inert gas.
-
Remove the catalyst by filtration through Celite, washing the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude trans-cyclodecane.
-
Purify the product as needed.
Visualizations
The following diagrams illustrate the logical workflow for the selective hydrogenation of this compound isomers.
Caption: Workflow for the selective hydrogenation of this compound isomers.
Caption: General mechanism of heterogeneous catalytic hydrogenation.
Application Notes and Protocols for Cycloalkenes as Ligands in Transition Metal Catalysis
A Focus on Cyclooctene (B146475) as a Model System Due to Limited Data on Cyclodecene
While the use of this compound as a ligand in transition metal catalysis is not extensively documented in current literature, its structural analog, cyclooctene, serves as an excellent and well-researched model. The principles governing the coordination and catalytic applications of cyclooctene, particularly the strained trans-isomer, offer valuable insights into the potential roles of other medium-ring cycloalkenes like this compound. These applications primarily revolve around three key areas: their use as chiral ligands for asymmetric synthesis, as stabilizing ligands for reactive metal centers, and as monomeric units in ring-opening metathesis polymerization (ROMP).
Application Notes
trans-Cyclooctenes as Chiral Ligands in Asymmetric Catalysis
The inherent planar chirality of trans-cyclooctene (B1233481) makes it an attractive scaffold for the design of novel chiral ligands. Due to ring strain, trans-cyclooctene coordinates strongly to transition metals. This property has been harnessed in rhodium-catalyzed asymmetric 1,4-additions of organotin reagents to cyclic enones.[1] The synthesis of functionalized trans-cyclooctenes allows for the introduction of coordinating moieties, such as phosphines, which can then chelate a metal center, creating a chiral environment that induces high enantioselectivity in the catalytic transformation.[1] For instance, a methyl substituent at the allylic position of a trans-cyclooctene-based phosphine (B1218219) ligand was found to enhance enantioselectivity from 84% to 93% ee in the rhodium-catalyzed 1,4-addition to a cyclic enone, demonstrating the tunability of these ligands.[1]
Cyclooctene as a Stabilizing Ligand for Low-Valent Transition Metal Complexes
Cyclooctene is often employed as a labile, or easily displaceable, ligand to stabilize low-valent transition metal complexes that are highly reactive and would otherwise be unstable. A notable example is the use of cyclooctene in the synthesis of zerovalent ruthenium complexes bearing biaryl monophosphine ligands.[2] In these complexes, the cyclooctene ligand coordinates to the ruthenium center, satisfying its coordination sphere and allowing for the isolation and handling of the complex. The cyclooctene ligand can then be readily displaced by a substrate in a catalytic reaction, freeing up a coordination site for catalysis to proceed. This strategy is crucial for the preparation and application of a wide range of homogeneous catalysts.
Cyclooctene in Ring-Opening Metathesis Polymerization (ROMP)
Cyclooctene is a common monomer used in ring-opening metathesis polymerization (ROMP), a powerful polymerization technique catalyzed by transition metal complexes, typically those of tungsten and molybdenum.[3] While in this context cyclooctene is a substrate rather than a ligand in the traditional sense, the mechanism of ROMP involves the coordination of the cyclooctene double bond to the metal carbene catalyst to form a metallacyclobutane intermediate. This coordination is the first and a crucial step in the catalytic cycle of polymerization. The study of cyclooctene polymerization provides fundamental insights into the coordination behavior of cyclic olefins with transition metal centers.[3]
Quantitative Data
Rhodium-Catalyzed Asymmetric 1,4-Addition using a trans-Cyclooctene-Based Ligand
| Entry | Enone Substrate | Organotin Reagent | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 2-Cyclohexenone | Trimethyl(phenyl)tin | Low | 84 |
| 2 | 2-Cycloheptenone | Trimethyl(phenyl)tin | Low | 93 |
Data extracted from a study on chiral trans-cyclooctenes as ligands for rhodium-catalyzed 1,4-additions.[1] The "low" yield indicates that while high enantioselectivity was achieved, the reaction conditions were not yet optimized for high conversion.
Catalytic Oxidation of Cyclooctene
| Entry | Catalyst | Oxidant | Conversion (%) | Product Selectivity (Cyclooctene Oxide) (%) |
| 1 | Manganese Phthalocyanine | H₂O₂ | 92.8 | 100 |
| 2 | Poly(copper Phthalocyanine) | H₂O₂ | High | Not specified |
| 3 | Iron Phthalocyanine Chloride | H₂O₂ | Good | Not specified |
| 4 | Nickel Phthalocyanine-tetrasulfonic acid | H₂O₂ | Poor | Not specified |
Data from a study on the oxidation of cyclooctene catalyzed by first-row transition metallophthalocyanines.[4][5] This table highlights how the choice of metal center dramatically affects the catalytic activity in the oxidation of cyclooctene.
Experimental Protocols
Protocol 1: Synthesis of a Chiral trans-Cyclooctene-Based Phosphine Ligand
This protocol is a generalized procedure based on the synthesis described by Asano, Matsubara, and colleagues.[1]
Step 1: Epoxidation of Cyclooctanone (B32682).
-
To a solution of cyclooctanone in methanol, add hydrogen peroxide and an aqueous solution of sodium hydroxide (B78521) at 0 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Extract the product with an organic solvent, dry, and concentrate under reduced pressure to obtain the epoxide.
Step 2: Ring-Opening with (Pyridin-2-ylmethyl)lithium.
-
Prepare (pyridin-2-ylmethyl)lithium by reacting 2-picoline with n-butyllithium in THF at -78 °C.
-
Add a solution of the epoxide from Step 1 to the freshly prepared organolithium reagent.
-
Quench the reaction with water and extract the product.
Step 3: Conversion to cis-Cyclooctene.
-
Treat the alcohol from Step 2 with a dehydrating agent (e.g., Martin's sulfurane) to form the corresponding cis-cyclooctene derivative.
Step 4: Conversion to racemic trans-Cyclooctene.
-
Perform a second epoxidation on the cis-cyclooctene derivative.
-
Conduct a ring-opening of the new epoxide with lithium diphenylphosphide.
-
Oxidize the resulting phosphine to a phosphine oxide and treat with sodium hydride to yield the racemic trans-cyclooctene phosphine oxide.
Step 5: Chiral Separation.
-
Separate the enantiomers of the trans-cyclooctene phosphine oxide using liquid column chromatography with a chiral stationary phase.
-
Reduce the separated phosphine oxide to the desired chiral phosphine ligand.
Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition
This is a general protocol for the reaction described by Asano, Matsubara, and colleagues.[1]
-
In a glovebox, add the rhodium precursor [RhCl(C₂H₄)₂]₂ and the chiral trans-cyclooctene-based phosphine ligand to a reaction vessel.
-
Add the desired solvent (e.g., THF) and stir the solution to form the catalyst complex.
-
Add the cyclic enone substrate and the organotin reagent.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Upon completion, quench the reaction and purify the product using column chromatography.
-
Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., NMR and chiral HPLC).
Protocol 3: Photochemical Synthesis of Functionalized trans-Cyclooctenes
This protocol is based on the flow photochemistry method driven by metal complexation.[6][7][8][9]
-
Prepare a solution of the cis-cyclooctene derivative and a singlet sensitizer (B1316253) (e.g., methyl benzoate) in a suitable solvent in a quartz reaction flask.
-
Prepare a column packed with AgNO₃-impregnated silica (B1680970) gel.
-
Irradiate the solution in the quartz flask with a UV lamp (e.g., at 254 nm).
-
Continuously pump the reaction mixture from the flask through the AgNO₃-silica gel column and back to the flask.
-
The trans-cyclooctene isomer will be selectively retained on the column through complexation with silver ions, while the cis-isomer is returned to the flask for further photoisomerization.
-
After the reaction is complete, elute the trans-cyclooctene derivative from the column by washing with a solution of aqueous ammonium (B1175870) hydroxide or sodium chloride.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the functionalized trans-cyclooctene.
Visualizations
Caption: Synthesis workflow for a chiral trans-cyclooctene phosphine ligand.
Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-addition.
Caption: Workflow for flow photochemical synthesis of trans-cyclooctenes.
References
- 1. Trans-Cyclooctenes as Chiral Ligands - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Epoxidation of cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the epoxidation of cis-cyclodecene (B1623649), a key transformation in organic synthesis for the formation of the corresponding epoxide, cis-cyclodecene oxide. This versatile intermediate is a valuable building block in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. The following sections detail three widely employed methods for this transformation: epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), enantioselective epoxidation using Jacobsen's catalyst, and catalytic epoxidation with methyltrioxorhenium (MTO).
Introduction to Epoxidation Methods
The conversion of an alkene to an epoxide is a fundamental reaction in organic chemistry. For a substrate such as cis-cyclodecene, the stereochemical outcome of the epoxidation is of paramount importance. The methods detailed herein offer different advantages, from straightforward diastereoselective synthesis to highly enantioselective transformations.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used, commercially available peroxy acid that provides reliable and stereospecific epoxidation of alkenes. The reaction proceeds via a concerted mechanism, ensuring that the cis-stereochemistry of the starting alkene is retained in the epoxide product.[1]
-
Jacobsen's Catalyst: A chiral manganese-salen complex that facilitates highly enantioselective epoxidation of cis-disubstituted olefins.[2][3] This method is particularly valuable in the synthesis of chiral molecules where control of the absolute stereochemistry is crucial.[4]
-
Methyltrioxorhenium (MTO): A highly efficient catalyst that, in conjunction with an oxidant like hydrogen peroxide, enables the epoxidation of a broad range of alkenes under mild conditions.[5]
Data Presentation: Comparison of Epoxidation Methods for Cyclic Alkenes
While specific quantitative data for the epoxidation of cis-cyclodecene can be limited in publicly accessible literature, the following table summarizes representative results for the epoxidation of cis-cyclodecene and structurally similar cyclic alkenes to provide a comparative overview of the expected outcomes.
| Method | Catalyst/Reagent | Oxidant | Substrate | Yield (%) | Diastereoselectivity (cis:trans) | Enantiomeric Excess (ee, %) | Reference(s) |
| Peroxy Acid Epoxidation | m-CPBA | N/A | cis-Cyclooctene | >95 | >99:1 | N/A (achiral) | [6] |
| Jacobsen Epoxidation | (R,R)-Jacobsen's Catalyst | NaOCl | cis-β-Methylstyrene | 84 | >95:5 | 86 | [3][7] |
| MTO-Catalyzed Epoxidation | Methyltrioxorhenium (MTO) / 3-Methylpyrazole (B28129) | H₂O₂ (35%) | cis-Cyclooctene | >99 | >99:1 | N/A (achiral) | [5][8] |
Note: Data for cis-β-Methylstyrene and cis-Cyclooctene are used as representative examples for Jacobsen and MTO-catalyzed epoxidations, respectively, to illustrate the typical efficacy of these methods for cis-alkenes.
Experimental Protocols
Diastereoselective Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a general procedure for the diastereoselective epoxidation of cis-cyclodecene to yield cis-cyclodecene oxide. The reaction is stereospecific, with the oxygen atom delivered to the same face of the double bond.[1]
Materials and Reagents:
-
cis-Cyclodecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-cyclodecene (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of m-CPBA (1.2 equiv) in DCM.
-
Slowly add the m-CPBA solution dropwise to the stirred solution of cis-cyclodecene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a 10% aqueous sodium sulfite solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Expected Outcome: This procedure is expected to yield cis-cyclodecene oxide with high diastereoselectivity.
Enantioselective Epoxidation using Jacobsen's Catalyst
This protocol outlines a general procedure for the enantioselective epoxidation of cis-cyclodecene using the chiral (R,R)-Jacobsen's catalyst to produce the corresponding epoxide with high enantiomeric excess.[2][7]
Materials and Reagents:
-
cis-Cyclodecene
-
(R,R)-Jacobsen's catalyst [N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]
-
Commercial bleach (sodium hypochlorite, NaOCl solution, buffered to pH ~11.3)
-
Dichloromethane (DCM)
-
0.05 M Sodium phosphate (B84403) dibasic (Na₂HPO₄) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach. Adjust the pH to approximately 11.3 by the dropwise addition of 1 M NaOH solution.[7]
-
In a round-bottom flask, dissolve cis-cyclodecene (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.05-0.10 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M for the alkene.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add the buffered bleach solution to the reaction mixture in one portion.
-
Allow the reaction to stir vigorously at 0 °C for 4-8 hours, monitoring the progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Expected Outcome: This method should provide the chiral cis-cyclodecene oxide with high enantioselectivity.
Catalytic Epoxidation with Methyltrioxorhenium (MTO)
This protocol describes a highly efficient epoxidation of cis-cyclodecene using a catalytic amount of methyltrioxorhenium (MTO) and hydrogen peroxide as the terminal oxidant. The addition of a Lewis base, such as 3-methylpyrazole, can enhance the catalytic activity and selectivity.[5][8]
Materials and Reagents:
-
cis-Cyclodecene
-
Methyltrioxorhenium (MTO)
-
3-Methylpyrazole
-
Hydrogen peroxide (H₂O₂, 35% aqueous solution)
-
Dichloromethane (DCM) or tert-butanol
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cis-cyclodecene (1.0 equiv), methyltrioxorhenium (MTO, 0.001-0.01 equiv), and 3-methylpyrazole (0.1-0.12 equiv) in dichloromethane (DCM) or tert-butanol.
-
Cool the mixture to 0 °C in an ice bath with efficient stirring.
-
Slowly add 35% aqueous hydrogen peroxide (1.5-2.0 equiv) dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a small amount of manganese dioxide (to decompose excess H₂O₂) or a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with water and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting epoxide by column chromatography if necessary.
Expected Outcome: This catalytic method is expected to give a high yield of cis-cyclodecene oxide with excellent diastereoselectivity.
Visualizations
Experimental Workflow for Epoxidation of cis-Cyclodecene
Caption: General workflow for the epoxidation of cis-cyclodecene.
Signaling Pathway for Jacobsen's Catalytic Cycle
Caption: Simplified catalytic cycle for the Jacobsen epoxidation.
Logical Relationship of Reagents in MTO-Catalyzed Epoxidation
References
- 1. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 5. An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
Application of Cyclodecene Derivatives in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclodecene and its functionalized derivatives are emerging as valuable monomers in the synthesis of advanced polymers. The principal method for their polymerization is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the creation of polymers with controlled molecular weights, low polydispersity indices, and the incorporation of a wide array of functional groups.[1][2][3] The resulting poly(this compound) derivatives are finding applications in diverse fields, including drug delivery, tissue engineering, and advanced materials.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis and functionalization of polymers based on this compound derivatives. While specific literature on this compound is limited, the protocols and data presented here are based on established principles of ROMP and post-polymerization modification of analogous cycloalkenes, such as cyclooctene (B146475), and are expected to be readily adaptable for this compound-based systems.[6][7]
Data Presentation: Properties of a Representative Poly(cyclooctene) Derivative
The following table summarizes the properties of a functionalized poly(cyclooctene) derivative synthesized via ROMP, which can be considered as a close analog to a poly(this compound) derivative. This data is illustrative of the typical characteristics of polymers synthesized using the methods described in this document.
| Entry | Monomer/Catalyst Ratio | Catalyst Generation | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | 100:1 | Grubbs' 2nd Gen | Toluene | 50 | >95 | 13.7 | 1.12 |
| 2 | 200:1 | Grubbs' 2nd Gen | Toluene | 50 | >95 | 27.5 | 1.15 |
| 3 | 100:1 | Grubbs' 3rd Gen | Dichloromethane (B109758) | 25 | >98 | 14.1 | 1.08 |
| 4 | 200:1 | Grubbs' 3rd Gen | Dichloromethane | 25 | >98 | 28.3 | 1.10 |
Data is representative and compiled from typical results for ROMP of functionalized cyclooctene derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes the synthesis of a hydroxyl-functionalized poly(this compound) using a Grubbs-type catalyst.
Materials:
-
5-(hydroxymethyl)this compound (functionalized monomer)
-
Grubbs' 2nd or 3rd Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (terminating agent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: The functionalized this compound monomer should be purified by passing through a short column of activated neutral alumina (B75360) to remove inhibitors and impurities.
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Catalyst Solution: In a glovebox or under a positive pressure of argon, prepare a stock solution of the Grubbs' catalyst in anhydrous DCM (e.g., 1 mg/mL).
-
Polymerization:
-
Add the desired amount of purified 5-(hydroxymethyl)this compound to the Schlenk flask.
-
Dissolve the monomer in anhydrous DCM to achieve the desired concentration (e.g., 0.1-1 M).
-
Rapidly inject the calculated volume of the catalyst stock solution into the vigorously stirred monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by ¹H NMR by observing the disappearance of the monomer's olefinic protons.
-
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Protocol 2: Post-Polymerization Functionalization via Thiol-ene "Click" Chemistry
This protocol describes the "clicking" of a thiol-containing molecule onto the double bonds of the poly(this compound) backbone.
Materials:
-
Hydroxyl-terminated poly(this compound) (from Protocol 1)
-
1-Thioglycerol (or other thiol-containing molecule)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (for precipitation)
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the poly(this compound) in anhydrous THF.
-
Addition of Reagents: Add an excess of the thiol-containing molecule (e.g., 1-thioglycerol, 3-5 equivalents per double bond) and the photoinitiator (e.g., 1-5 mol% relative to the thiol).
-
"Click" Reaction: Irradiate the stirred solution with a UV lamp at room temperature. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the backbone olefinic protons.
-
Polymer Isolation: Once the reaction is complete (typically 1-2 hours), precipitate the functionalized polymer into cold methanol.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted thiol and initiator, and dry under vacuum.
-
Characterization: Confirm the successful functionalization using NMR and FTIR spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and functionalization of poly(this compound) derivatives.
Caption: A potential signaling pathway for a drug delivery system utilizing a functionalized poly(this compound) derivative.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Functional Polymers for Biomedical Apps [sigmaaldrich.com]
- 6. Ring-opening metathesis polymerization of cyclooctene derivatives with chain transfer agents derived from glycerol carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Functionalization of Polycyclooctene using Thiol-ene Click Chemistry: Strategy towards Polymer-to-Polymer Upcycling [scholarworks.umass.edu]
Application Notes and Protocols for the Functionalization of the Cyclodecene Double Bond
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key synthetic protocols for the functionalization of the cyclodecene double bond. This compound, a ten-membered carbocycle, serves as a versatile scaffold in organic synthesis. Its unique conformational properties and the reactivity of its endocyclic double bond offer numerous opportunities for the introduction of diverse functional groups, leading to the creation of complex molecular architectures relevant to medicinal chemistry and materials science. This document details methodologies for epoxidation, dihydroxylation, hydrogenation, and C-H activation/oxidation of the this compound core.
Epoxidation of this compound
Epoxidation of the this compound double bond introduces a reactive epoxide ring, a valuable intermediate for subsequent nucleophilic ring-opening reactions to install a variety of functional groups. A common and effective method for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).
Quantitative Data for Epoxidation
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| cis-Cyclodecene | m-CPBA | Dichloromethane (B109758) | 0 to 25 | 4 | >95 | Adapted from general procedures[1] |
| trans-Cyclodecene (B1599413) | m-CPBA | Dichloromethane | 0 to 25 | 4 | >95 | Adapted from general procedures[1] |
| Cyclohexene | m-CPBA | Isopropanol/Water | 25 | 24 | 85 | [2] |
| 1-Methylcyclohexene | m-CPBA | Chloroform | 25 | 2 | >95 | Generic Protocol |
Experimental Protocol: Epoxidation with m-CPBA
This protocol is adapted from standard procedures for the epoxidation of alkenes.[1][3][4]
Materials:
-
cis- or trans-Cyclodecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator
Procedure:
-
Dissolve cis- or trans-cyclodecene (1.0 equiv) in dichloromethane (to make a ~0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equiv) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred this compound solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize the excess acid, followed by saturated aqueous Na₂S₂O₃ solution (1 x 50 mL) to remove residual peroxides, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound oxide can be purified by column chromatography on silica (B1680970) gel.
Reaction Pathway: Epoxidation
References
Application Notes and Protocols: Cyclodecene as a Versatile Starting Material for Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclodecene, a readily available cyclic olefin, serves as a highly versatile and cost-effective starting material for the synthesis of a diverse range of macrocyclic compounds. Its unique ring size and reactive double bond allow for various synthetic manipulations, including ring-expansion, ring-opening/ring-closing metathesis, and functional group transformations, providing access to valuable macrocycles such as fragrances, natural products, and scaffolds for drug discovery. These application notes provide a detailed overview of key synthetic strategies, experimental protocols, and quantitative data for the utilization of this compound in macrocycle synthesis.
Introduction: The Strategic Advantage of this compound
Macrocycles, cyclic molecules containing twelve or more atoms, occupy a unique and valuable chemical space for drug discovery and material science. Their conformational flexibility and large surface area enable them to interact with challenging biological targets, such as protein-protein interfaces. This compound, and its oxidized derivative cyclododecanone (B146445), are pivotal starting materials in the industrial synthesis of macrocyclic musks like Exaltone® and Exaltolide®. The primary strategies for transforming this compound into larger macrocyclic structures involve two key pathways:
-
Ring-Expansion Strategies: This approach typically involves the initial oxidation of this compound to cyclodecanone, which then undergoes a variety of ring-expansion reactions to introduce additional atoms into the cyclic framework.
-
Ring-Opening followed by Ring-Closing Metathesis (RCM): This powerful method utilizes the ozonolysis of this compound to generate a linear diene precursor, which is subsequently cyclized using a ruthenium-based catalyst to form a new, larger ring.
These methodologies offer a high degree of control over the final macrocycle's size, functionality, and stereochemistry.
Synthetic Pathways and Methodologies
Pathway 1: Ring-Expansion of this compound via Cyclodecanone
A common and industrially relevant approach to macrocycle synthesis from this compound involves a two-step process: oxidation to cyclodecanone, followed by a ring-expansion reaction.
Diagram of the Ring-Expansion Pathway:
Caption: Synthetic workflow for macrocycle synthesis from this compound via ring-expansion.
Protocol 2.1.1: Oxidation of this compound to Cyclodecanone
This protocol describes a common industrial method for the preparation of cyclododecanone from cyclododecene (B75492).[1][2]
-
Partial Hydrogenation (if starting from Cyclododecatriene): In an industrial setting, cyclododecene is often prepared by the partial hydrogenation of cyclododecatriene.
-
Oxidation:
-
Charge a high-pressure reactor with cyclododecene.
-
Introduce dinitrogen monoxide (N₂O) as the oxidant.
-
The reaction is typically carried out in the gas or liquid phase at elevated temperatures and pressures.
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion of cyclododecene is achieved.
-
After the reaction, cool the reactor and vent the excess N₂O.
-
The crude cyclododecanone can be purified by distillation.
-
Protocol 2.1.2: Three-Carbon Ring Expansion to a Macrocyclic Ketone
This protocol is a representative example of a three-carbon ring expansion of cyclododecanone to synthesize a 15-membered macrocyclic enone, a precursor to cyclopentadecanone (B167302) (Exaltone®).[3]
-
Synthesis of the Bicyclic Dichloroketone Adduct:
-
To a solution of cyclododecanone in a suitable solvent, add reagents for the formation of a cyclic allene, followed by in-situ trapping with dichloroketene.
-
-
Reductive Dechlorination:
-
The resulting dichlorobicycloalkenone is subjected to reductive dechlorination using a reducing agent such as zinc in acetic acid or catalytic hydrogenation.
-
-
Favorskii-type Rearrangement:
-
Treatment of the dechlorinated bicyclic ketone with a strong base (e.g., sodium methoxide (B1231860) in methanol) induces a Favorskii-type ring expansion to yield the 15-membered macrocyclic enone.
-
-
Hydrogenation:
-
The resulting macrocyclic enone is hydrogenated over a palladium catalyst (Pd/C) to afford the saturated macrocyclic ketone (cyclopentadecanone).
-
Protocol 2.1.3: Baeyer-Villiger Oxidation to a Macrocyclic Lactone
This protocol outlines the conversion of a macrocyclic ketone to a macrocyclic lactone, such as Exaltolide®.
-
Reaction Setup:
-
Dissolve the macrocyclic ketone (e.g., cyclopentadecanone) in a suitable solvent such as dichloromethane (B109758) or chloroform.
-
Cool the solution in an ice bath.
-
-
Oxidation:
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid, portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C to room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite (B76179) solution).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude macrocyclic lactone by column chromatography on silica (B1680970) gel.
-
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Oxidation | This compound | N₂O | Cyclododecanone | High (Industrial Process) | [1][2] |
| Three-Carbon Ring Expansion | Cyclododecanone | Dichloroketene, Base | 15-Membered Macrocyclic Enone | Good | [3] |
| Baeyer-Villiger Oxidation | Cyclopentadecanone | m-CPBA | Exaltolide® | Good to Excellent | General Procedure |
Pathway 2: Ring-Opening/Ring-Closing Metathesis (RCM)
This elegant pathway involves the oxidative cleavage of the this compound double bond to form a linear dialdehyde (B1249045), which is then converted to a diene and subsequently cyclized using RCM.
Diagram of the RCM Pathway:
Caption: Synthetic workflow for macrocycle synthesis from this compound via RCM.
Protocol 2.2.1: Ozonolysis of this compound
This protocol describes the oxidative cleavage of this compound to 1,10-decanedial.[4][5][6]
-
Setup:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Bubble ozone gas through the solution from an ozone generator.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, indicating the presence of excess ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
-
Reductive Workup:
-
Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and acetic acid, to the cold solution.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
-
Isolation:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,10-decanedial.
-
Protocol 2.2.2: Dienylation of 1,10-Decanedial
This protocol converts the dialdehyde into a terminal diene suitable for RCM.
-
Wittig Reagent Preparation:
-
Prepare the Wittig reagent (e.g., methyltriphenylphosphonium (B96628) bromide) by reacting triphenylphosphine (B44618) with methyl bromide, followed by deprotonation with a strong base like n-butyllithium or sodium hydride in an anhydrous solvent (e.g., THF or DMSO).
-
-
Wittig Reaction:
-
Add the solution of 1,10-decanedial dropwise to the prepared ylide at low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes).
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the resulting diene by column chromatography.
-
Protocol 2.2.3: Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of the diene to form a macrocycle.[7][8][9]
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, dissolve the diene substrate in a dry, degassed solvent (e.g., dichloromethane or toluene). The concentration should be low (typically 0.001-0.05 M) to favor intramolecular cyclization.
-
-
Catalyst Addition:
-
Add a solution of a Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, or a Hoveyda-Grubbs catalyst) in the same solvent to the diene solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by GC or TLC. The reaction is driven by the release of ethylene (B1197577) gas.
-
-
Catalyst Removal and Purification:
-
Upon completion, quench the reaction by adding a catalyst scavenger (e.g., ethyl vinyl ether or a phosphine).
-
Concentrate the reaction mixture and purify the macrocycle by column chromatography on silica gel.
-
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Ozonolysis | This compound | O₃, DMS or Zn/AcOH | 1,10-Decanedial | >90% | [4][5] |
| Dienylation (Wittig) | 1,10-Decanedial | Ph₃P=CH₂ | 1,11-Dodecadiene | 70-85% | General Procedure |
| Ring-Closing Metathesis | 1,11-Dodecadiene | Grubbs' Catalyst | This compound | 70-90% | [7][8] |
Applications in Drug Discovery and Fragrance Industry
The macrocycles synthesized from this compound have significant applications:
-
Fragrance Industry: Macrocyclic ketones and lactones, such as Exaltone® and Exaltolide®, are highly valued for their musk-like scents and are used extensively in perfumes and cosmetics.
-
Drug Discovery: The macrocyclic scaffolds generated from this compound can be further functionalized to create libraries of compounds for high-throughput screening. Their unique conformational properties make them promising candidates for developing drugs that target complex biological systems. The stability of the carbon-carbon bond formed during RCM is a significant advantage over more labile linkages like disulfides or lactams.[7]
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide array of macrocycles. The synthetic pathways of ring-expansion and ring-opening/ring-closing metathesis provide robust and scalable methods to access these valuable molecules. The detailed protocols and data presented herein offer a practical guide for researchers in academia and industry to harness the potential of this compound in their synthetic endeavors, from the creation of novel fragrances to the development of next-generation therapeutics.
References
- 1. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]
- 2. WO2005030689A2 - Method for producing cyclododecanone - Google Patents [patents.google.com]
- 3. A three-carbon (n+1+2) ring expansion method for the synthesis of macrocyclic enones. Application to muscone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ozonolysis | ChemTalk [chemistrytalk.org]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
- 7. drughunter.com [drughunter.com]
- 8. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic asymmetric hydrogenation of prochiral olefins is a cornerstone of modern synthetic chemistry, providing an efficient and atom-economical route to enantiomerically enriched molecules. This process is of paramount importance in the pharmaceutical industry for the synthesis of chiral drugs and intermediates. Cyclodecene, a medium-sized cycloalkene, presents a unique challenge due to its conformational flexibility. The successful asymmetric hydrogenation of this compound provides access to chiral cyclodecane (B1584694) derivatives, which can be valuable building blocks in natural product synthesis and drug discovery.
This document provides detailed application notes and protocols for the catalytic asymmetric hydrogenation of this compound, focusing on catalyst selection, reaction optimization, and product analysis. The information is curated from scientific literature to guide researchers in developing robust and highly enantioselective hydrogenation processes.
Catalyst Systems for the Asymmetric Hydrogenation of Cycloalkenes
The enantioselective hydrogenation of unfunctionalized cyclic olefins, such as this compound, is most effectively achieved using iridium-based catalysts featuring chiral phosphine-oxazoline (PHOX) or other N,P-ligands. Rhodium and Ruthenium-based catalysts, while highly effective for a range of substrates, are often best suited for olefins containing coordinating functional groups that can direct the catalyst to one face of the double bond. For non-functionalized cycloalkenes like this compound, the steric and electronic properties of Iridium-N,P catalysts have demonstrated superior performance in achieving high enantioselectivity.
Data Presentation: Performance of Catalyst Systems
While specific data for the asymmetric hydrogenation of this compound is not extensively reported in the literature, the following table summarizes the performance of a representative Iridium-N,P catalyst system with a similar unfunctionalized cyclic olefin, which can serve as a starting point for the optimization of this compound hydrogenation.
Table 1: Performance of an Iridium-N,P Catalyst in the Asymmetric Hydrogenation of a Model Unfunctionalized Cycloalkene
| Entry | Catalyst System | Substrate | Solvent | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | [Ir(COD)(L*)]BArF | 1-Methylcyclohexene | CH₂Cl₂ | 50 | 25 | 12 | >99 | 98 | [1][2] |
L = A chiral N,P-ligand (e.g., a PHOX-type ligand). BArF = Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Data is representative and may vary based on the specific ligand and substrate.
Experimental Protocols
The following protocols are generalized based on established procedures for the asymmetric hydrogenation of unfunctionalized cyclic olefins using Iridium-N,P catalysts.[1][2] These should be adapted and optimized for the specific case of this compound.
Protocol 1: In-situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol describes the preparation of the active iridium catalyst in situ followed by the hydrogenation reaction.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral N,P-ligand (e.g., a PHOX derivative)
-
NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)
-
This compound (purified by filtration through activated alumina)
-
Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)
-
High-purity hydrogen gas (H₂)
-
Schlenk flask or high-pressure autoclave with a magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen) techniques
Procedure:
-
Catalyst Precursor Preparation:
-
In a glovebox or under a stream of inert gas, add [Ir(COD)Cl]₂ (1 mol%) and the chiral N,P-ligand (2.2 mol%) to a Schlenk flask.
-
Add anhydrous, degassed CH₂Cl₂ to dissolve the solids.
-
Stir the mixture at room temperature for 30-60 minutes. The color of the solution may change, indicating complex formation.
-
Add NaBArF (2.5 mol%) to the solution and stir for another 30-60 minutes to facilitate anion exchange.
-
-
Hydrogenation Reaction:
-
In a separate Schlenk flask or the reaction autoclave, dissolve this compound (1.0 mmol) in anhydrous, degassed CH₂Cl₂.
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Seal the reaction vessel, and purge with hydrogen gas 3-5 times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas from the reaction vessel.
-
Open the vessel and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product (chiral cyclodecane) by flash column chromatography on silica (B1680970) gel.
-
Determine the conversion by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee%) of the product by chiral GC or HPLC analysis.
-
Protocol 2: Analysis of Enantiomeric Excess (ee%) by Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified hydrogenated product in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Prepare a sample of the racemic product for comparison by hydrogenating this compound with a non-chiral catalyst (e.g., Pd/C).
-
-
GC Method Development:
-
Optimize the GC method (temperature program, carrier gas flow rate) to achieve baseline separation of the two enantiomers of cyclodecane.
-
Inject the racemic sample to confirm the retention times of both enantiomers.
-
-
Analysis:
-
Inject the sample from the asymmetric hydrogenation reaction.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee% = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] * 100
-
Visualizations
Logical Workflow for Asymmetric Hydrogenation
Caption: General workflow for the catalytic asymmetric hydrogenation of this compound.
Signaling Pathway: Simplified Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for iridium-catalyzed hydrogenation.
Concluding Remarks
The catalytic asymmetric hydrogenation of this compound presents an opportunity for the synthesis of valuable chiral building blocks. While specific literature on this substrate is limited, the protocols and data provided for analogous unfunctionalized cyclic olefins offer a robust starting point for research and development. The use of Iridium-N,P catalyst systems is highly recommended. Careful optimization of the reaction parameters, including the choice of chiral ligand, solvent, temperature, and hydrogen pressure, will be critical to achieving high conversion and enantioselectivity. Rigorous analysis of the product's enantiomeric excess using chiral chromatography is essential to validate the success of the asymmetric transformation.
References
Application Notes and Protocols for the Polymerization of Cyclodecene using Grubbs' Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile method for the synthesis of unsaturated polymers from cyclic olefins. This technique, utilizing well-defined transition metal catalysts such as those developed by Robert H. Grubbs, offers excellent functional group tolerance and control over polymer molecular weight and architecture. Cyclodecene, a ten-membered cyclic olefin, can be polymerized via ROMP to yield poly(this compound), a polymer with a unique microstructure and potential applications in materials science and drug delivery.
This document provides detailed application notes and generalized experimental protocols for the ROMP of this compound using various generations of Grubbs' catalysts. Due to the limited specific literature on this compound polymerization with Grubbs' catalysts, the following protocols are based on established procedures for similar cycloolefins, such as cyclooctene, and general principles of ROMP. Researchers should consider these as starting points for optimization.
Catalyst Selection and General Considerations
Grubbs' catalysts are a family of ruthenium-based complexes that are highly effective for olefin metathesis.[1] Several generations of these catalysts have been developed, each with distinct characteristics in terms of activity, stability, and functional group tolerance.[1]
-
First-Generation Grubbs' Catalyst (G1): Known for its good functional group tolerance but lower activity compared to later generations. It is often a good starting point for simple, less demanding polymerizations.
-
Second-Generation Grubbs' Catalyst (G2): Exhibits significantly higher activity than G1 due to the replacement of a phosphine (B1218219) ligand with an N-heterocyclic carbene (NHC) ligand. It is effective for a broader range of monomers, including those that are less strained.[2]
-
Third-Generation Grubbs' Catalyst (G3): Designed for fast initiation, making it suitable for living polymerizations where precise control over molecular weight and low polydispersity is crucial.[1]
-
Hoveyda-Grubbs Catalysts (HG1 and HG2): These catalysts feature a chelating isopropoxybenzylidene ligand, which imparts greater stability and allows for easier removal of the catalyst residue from the final polymer.
The choice of catalyst will depend on the desired polymer characteristics, the purity of the monomer, and the specific reaction conditions. For the polymerization of a relatively large and potentially less strained cycloalkene like this compound, a second or third-generation catalyst may be more effective.
Data Presentation
Due to the scarcity of specific literature data for the ROMP of this compound, the following tables are presented as templates for researchers to systematically record their experimental findings. This will facilitate the comparison of different reaction parameters and the optimization of the polymerization process.
Table 1: Reaction Conditions for this compound Polymerization
| Entry | Grubbs' Catalyst | Catalyst Loading (mol%) | Monomer Concentration (M) | Solvent | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| ... |
Table 2: Characterization of Poly(this compound)
| Entry | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| ... |
Experimental Protocols
The following are generalized protocols for the ring-opening metathesis polymerization of this compound using Grubbs' catalysts. These should be adapted and optimized for specific experimental goals.
Materials and Reagents
-
This compound (cis/trans mixture or pure isomer)
-
Grubbs' Catalyst (First, Second, or Third Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Protocol 1: General Procedure for ROMP of this compound
This protocol outlines a standard procedure for the polymerization of this compound in solution.
-
Monomer and Solvent Preparation: Purify this compound by distillation or by passing it through a column of activated alumina (B75360) to remove impurities. Dry and degas the chosen solvent (DCM or toluene) using standard laboratory procedures.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the desired amount of this compound to a dry Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in the anhydrous, degassed solvent to achieve the desired concentration (e.g., 0.1 - 1.0 M).
-
Catalyst Addition: In a separate vial, weigh the appropriate amount of Grubbs' catalyst (e.g., 0.01 - 1 mol% relative to the monomer). Dissolve the catalyst in a small amount of the reaction solvent.
-
Initiation of Polymerization: While stirring the monomer solution, rapidly inject the catalyst solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 1 - 24 hours). The progress of the reaction can be monitored by observing an increase in viscosity.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Synthesis of High Molecular Weight Poly(this compound)
To obtain high molecular weight polymer, it is crucial to minimize chain transfer and termination reactions.
-
High Purity Reagents: Use highly purified monomer and solvent, and ensure all glassware is rigorously dried.
-
Low Catalyst Loading: Employ a lower catalyst loading (e.g., a monomer-to-catalyst ratio of 1000:1 to 10000:1).
-
Controlled Temperature: Conduct the polymerization at a controlled, and often lower, temperature to minimize side reactions.
-
Living Polymerization Conditions: For precise control over molecular weight and to enable the synthesis of block copolymers, utilize a fast-initiating catalyst like Grubbs' Third Generation catalyst under high vacuum and with stringent exclusion of air and moisture.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows involved in the ROMP of this compound.
References
Application Notes and Protocols: Synthesis of Cyclodecene-Containing Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of cyclodecene-containing copolymers, primarily focusing on Ring-Opening Metathesis Polymerization (ROMP) and related techniques. The information is intended to guide researchers in the preparation and characterization of these polymers for various applications, including potential uses in drug delivery systems.
Synthesis of this compound-Norbornene Multiblock Copolymers via Macromolecular Cross-Metathesis
Macromolecular cross-metathesis is a powerful technique to create multiblock copolymers from pre-synthesized homopolymers. This method allows for the combination of different polymer properties, such as the amorphous nature of polynorbornene (PNB) and the semi-crystalline nature of polydodecenamer (PCDD), the polymer derived from cyclododecene (B75492).[1][2]
Experimental Protocol
Step 1: Homopolymer Synthesis via ROMP
-
Polynorbornene (PNB) Synthesis:
-
In an inert atmosphere glovebox, dissolve norbornene (NB) in anhydrous chloroform (B151607) (CHCl₃).
-
Add a solution of first-generation Grubbs catalyst (G1) in CHCl₃ to the monomer solution.
-
Stir the reaction mixture at room temperature until high viscosity is achieved, indicating polymerization.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the PNB homopolymer under vacuum.
-
-
Polydodecenamer (PCDD) Synthesis:
-
In an inert atmosphere glovebox, dissolve cyclododecene (CDD) in anhydrous chloroform (CHCl₃).
-
Add a solution of second-generation Grubbs catalyst (G2) in CHCl₃ to the monomer solution.
-
Stir the reaction mixture at 40°C.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
-
Step 2: Macromolecular Cross-Metathesis
-
Dissolve the synthesized PNB and PCDD homopolymers in anhydrous chloroform (CHCl₃) in a reaction vessel under an inert atmosphere at 40°C.[1]
-
Once the homopolymers are fully dissolved, add a solution of the first-generation Grubbs catalyst (G1) in CHCl₃.[1]
-
Allow the reaction to proceed with continuous stirring for the desired time. The reaction time can be varied to control the block lengths in the final copolymer.[1]
-
Terminate the cross-metathesis reaction by adding an excess of ethyl vinyl ether (molar ratio of ethyl vinyl ether to catalyst = 500:1) and stir for an additional 30-40 minutes at 40°C.[1]
-
Precipitate the resulting multiblock copolymer in methanol, followed by filtration and drying under vacuum.
Data Presentation
Table 1: Representative Reaction Conditions for PNB-PCDD Multiblock Copolymer Synthesis
| Parameter | Value | Reference |
| Homopolymers | Polynorbornene (PNB), Polydodecenamer (PCDD) | [1] |
| Solvent | Chloroform (CHCl₃) | [1] |
| Catalyst | First-Generation Grubbs Catalyst (G1) | [1] |
| Reaction Temperature | 40 °C | [1] |
| Atmosphere | Inert | [1] |
| Terminating Agent | Ethyl vinyl ether | [1] |
Experimental Workflow Diagram
Synthesis of this compound-Containing Alternating Copolymers via AROMP
Alternating Ring-Opening Metathesis Polymerization (AROMP) allows for the synthesis of copolymers with a precise alternating sequence of two different monomers. This can be achieved with this compound and a suitable comonomer.[3]
Experimental Protocol
-
Monomer and Catalyst Preparation:
-
Polymerization:
-
In an inert atmosphere, dissolve the this compound and the comonomer in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add the ruthenium catalyst to initiate the polymerization.
-
Stir the reaction mixture at room temperature for a specified time to achieve the desired molecular weight.
-
Terminate the polymerization by adding ethyl vinyl ether.
-
-
Purification:
-
Precipitate the copolymer by adding the reaction mixture to a non-solvent like methanol.
-
Isolate the polymer by filtration and dry it under vacuum.
-
Data Presentation
Table 2: Monomers and Catalyst for AROMP of this compound
| Component | Example | Reference |
| Cycloalkene Monomer | trans-Cyclodecene | [3] |
| Comonomer | Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide | [3] |
| Catalyst | [(H₂IMes)(3-Br-pyr)₂Cl₂Ru=CHPh] | [3] |
Potential Applications in Drug Development
While direct applications of this compound-containing copolymers in drug delivery are still an emerging area, their properties suggest potential as components of drug delivery vehicles. The long aliphatic chain of the dodecenamer unit imparts hydrophobicity, which can be useful for encapsulating poorly water-soluble drugs. By copolymerizing with functional monomers, it is possible to create amphiphilic block copolymers that self-assemble into micelles or other nanostructures for drug delivery.
Proposed Functionalization for Drug Delivery
To make these copolymers suitable for biomedical applications, they can be functionalized with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to form amphiphilic block copolymers. Furthermore, functional groups can be introduced to conjugate drugs or targeting ligands.
Hypothetical Drug Delivery Mechanism
An amphiphilic block copolymer containing a hydrophobic polydodecenamer block and a hydrophilic block (e.g., PEG) could self-assemble in an aqueous environment to form micelles. The hydrophobic core would encapsulate a lipophilic drug, while the hydrophilic shell would provide stability in the bloodstream and reduce clearance by the reticuloendothelial system.
Proposed Cellular Uptake and Drug Release Pathway
References
analytical techniques for monitoring cyclodecene reactions (TLC, GC-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the progress of cyclodecene reactions, a class of olefin metathesis reactions, using two common analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound reactions, such as ring-closing metathesis (RCM) to form smaller rings or ring-opening metathesis polymerization (ROMP), are fundamental transformations in organic synthesis and polymer chemistry.[1][2][3] Accurate monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. TLC offers a rapid, qualitative assessment of the reaction progress, while GC-MS provides quantitative data and structural information about the reactants and products.[4][5][6][7][8][9][10][11]
Application Note 1: Rapid Reaction Monitoring of this compound Ring-Closing Metathesis using Thin-Layer Chromatography (TLC)
Objective: To provide a rapid and simple method for the qualitative monitoring of a this compound ring-closing metathesis reaction.
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture).[4][5] The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate.[7][9][12][13] The relative polarity of the compounds determines their retention factor (Rf), with less polar compounds generally traveling further up the plate.[5]
Experimental Protocol
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate (B83412) or iodine)
-
Reaction mixture aliquots
-
Starting material (this compound derivative) standard
-
Solvent system (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[4][9]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[4]
-
Spot the Plate:
-
Using a capillary tube, spot a small amount of the starting material solution on the left side of the baseline.
-
At different time intervals (e.g., t=0, 15 min, 30 min, 1h), take a small aliquot of the reaction mixture, dilute it with a volatile solvent if necessary, and spot it to the right of the starting material spot.[13]
-
It is also beneficial to co-spot the reaction mixture and the starting material in one lane to confirm identity.[14]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[5][9] Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Results:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[5][9]
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp.[5][7] Circle the observed spots with a pencil.
-
If the compounds are not UV-active, use a chemical stain like potassium permanganate (which reacts with double bonds) or an iodine chamber for visualization.[7]
-
-
Interpret the Results: The starting material spot should diminish in intensity over time, while a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.[12] Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[7]
Data Presentation
While TLC is primarily qualitative, the progress can be visually represented.
Table 1: Visual Interpretation of TLC Data for this compound RCM
| Time Point | Starting Material Spot Intensity | Product Spot Intensity | Rf (Product) |
| 0 min | +++ | - | N/A |
| 15 min | ++ | + | 0.45 |
| 30 min | + | ++ | 0.45 |
| 60 min | - | +++ | 0.45 |
(Intensity is estimated visually: +++ strong, ++ medium, + weak, - not visible)
Workflow Diagram
Caption: Workflow for TLC monitoring of a this compound reaction.
Application Note 2: Quantitative Analysis of this compound Reactions by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To provide a robust method for the quantitative monitoring of this compound reactions, allowing for the determination of reactant conversion and product formation.
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] The GC separates volatile components of the reaction mixture based on their boiling points and interactions with the stationary phase of the column. The MS then detects, ionizes, and fragments the eluted components, providing a mass spectrum that can be used for identification and quantification.[15]
Experimental Protocol
Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms)
-
Autosampler vials with septa
-
Microsyringe
-
Reaction mixture aliquots
-
Internal standard (a non-reactive compound with a distinct retention time)
-
Anhydrous solvent for dilution (e.g., dichloromethane, ethyl acetate)
-
Quenching agent (if necessary)
Procedure:
-
Method Development: Develop a GC-MS method that provides good separation between the this compound starting material, the product, and the internal standard. Key parameters to optimize include the oven temperature program, injector temperature, and carrier gas flow rate.[16][17][18][19]
-
Sample Preparation:
-
At specified time intervals, withdraw a precise volume of the reaction mixture (e.g., 50 µL).
-
Immediately quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent).
-
Dilute the aliquot in a known volume of solvent containing a known concentration of the internal standard in a GC vial.[8]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the data in full scan mode to identify the peaks corresponding to the starting material, product, and internal standard based on their retention times and mass spectra.
-
For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.[20][21]
-
-
Data Processing:
-
Integrate the peak areas of the starting material, product, and the internal standard.
-
Generate a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Calculate the concentration of the starting material and product in the reaction mixture at each time point using the calibration curve.
-
Determine the percent conversion of the starting material and the yield of the product.
-
Data Presentation
Quantitative data from GC-MS analysis should be tabulated for clear comparison.
Table 2: Quantitative GC-MS Data for a this compound Reaction
| Time Point (min) | Retention Time (min) - this compound | Peak Area - this compound | Concentration (mM) - this compound | % Conversion | Retention Time (min) - Product | Peak Area - Product | Concentration (mM) - Product |
| 0 | 5.2 | 1,250,000 | 100.0 | 0.0 | - | - | 0.0 |
| 15 | 5.2 | 875,000 | 70.0 | 30.0 | 7.8 | 350,000 | 30.0 |
| 30 | 5.2 | 500,000 | 40.0 | 60.0 | 7.8 | 600,000 | 60.0 |
| 60 | 5.2 | 125,000 | 10.0 | 90.0 | 7.8 | 890,000 | 89.0 |
| 120 | 5.2 | <10,000 | <1.0 | >99.0 | 7.8 | 985,000 | 98.5 |
(Data is representative and will vary based on specific reaction conditions and molecules)
Workflow Diagram
Caption: Workflow for quantitative GC-MS analysis of a this compound reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. microbenotes.com [microbenotes.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. rroij.com [rroij.com]
- 11. Monitoring Chemical Reactions: Process & Example - Video | Study.com [study.com]
- 12. news-medical.net [news-medical.net]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. GC-MS Drug Testing in Toxicology | Phenomenex [phenomenex.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Transfer Hydrogenation of Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfer hydrogenation is a powerful and versatile technique for the reduction of unsaturated compounds, offering a safer and more convenient alternative to traditional hydrogenation methods that often require high-pressure gaseous hydrogen.[1] This method involves the transfer of hydrogen from a donor molecule to a substrate, mediated by a catalyst.[1] Common hydrogen donors include isopropanol (B130326), formic acid, and their salts, which are typically used in conjunction with transition metal catalysts such as palladium on carbon (Pd/C) or various ruthenium and rhodium complexes. This application note provides a detailed protocol for the transfer hydrogenation of cyclodecene to cyclodecane, a reaction of interest in the synthesis of various organic intermediates.
Principle of the Reaction
The transfer hydrogenation of this compound involves the catalytic transfer of hydrogen from a donor molecule, such as isopropanol, to the carbon-carbon double bond of this compound, resulting in the formation of the saturated cycloalkane, cyclodecane. The catalyst, typically a heterogeneous palladium catalyst, facilitates this process. Isopropanol, serving as the hydrogen donor, is oxidized to acetone (B3395972) in the course of the reaction. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate.
Experimental Workflow
The experimental workflow for the transfer hydrogenation of this compound is a straightforward process that can be adapted for various scales. The key steps involve the setup of the reaction apparatus, execution of the reaction under controlled conditions, and subsequent work-up and analysis of the product.
Caption: Experimental workflow for transfer hydrogenation.
Detailed Experimental Protocol
This protocol details a representative procedure for the transfer hydrogenation of this compound using palladium on carbon as the catalyst and isopropanol as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Isopropanol (anhydrous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper (or a pad of Celite)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.38 g, 10 mmol).
-
Add 50 mL of isopropanol to the flask.
-
Carefully add 10% Pd/C (e.g., 10 mol %, 1.06 g). Caution: Palladium on carbon can be pyrophoric. Handle with care in an inert atmosphere if dry.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 82 °C for isopropanol) using a heating mantle or oil bath.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), remove the heat source and allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite or a fluted filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of isopropanol or dichloromethane to ensure all the product is collected.
-
Transfer the filtrate to a separatory funnel.
-
Add an equal volume of water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, cyclodecane.
-
-
Analysis and Characterization:
-
The purity and identity of the product can be confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Data Presentation
The following table presents representative data for the transfer hydrogenation of a cycloalkene, based on typical results observed for cyclohexene, as a closely related substrate. This data is for illustrative purposes to demonstrate expected outcomes.
| Entry | Substrate | Catalyst (mol%) | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Cyclohexene | 5% Pd/C (10) | Isopropanol | Isopropanol | 82 | 3 | >99 | 95 |
| 2 | Cyclohexene | 10% Pd/C (5) | Formic Acid | Methanol | 65 | 2 | >99 | 98 |
| 3 | Cyclohexene | RuCl₂(PPh₃)₃ (2) | Isopropanol | Toluene | 110 | 4 | 98 | 92 |
Signaling Pathway Diagram (Logical Relationship)
The catalytic cycle for the transfer hydrogenation of an alkene with a palladium catalyst and isopropanol as the hydrogen donor can be visualized as a series of interconnected steps.
Caption: Catalytic cycle of transfer hydrogenation.
Conclusion
The transfer hydrogenation of this compound provides an efficient and practical method for the synthesis of cyclodecane. The use of readily available and easy-to-handle reagents and catalysts makes this a highly attractive procedure for both academic and industrial laboratories. The protocol provided herein can be adapted and optimized for different scales and specific research needs. Proper monitoring and characterization are crucial for ensuring the successful outcome of the reaction.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of trans-Cyclodecene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of trans-cyclodecene (B1599413). The following sections detail strategies to improve reaction yields for various synthetic methods.
Section 1: Troubleshooting Low Yields in trans-Cyclodecene Synthesis
This section addresses specific issues that can lead to low yields of trans-cyclodecene for three common synthetic routes: the Corey-Winter Olefination, Photochemical Isomerization, and the Wittig Reaction (Schlosser Modification).
Corey-Winter Olefination
The Corey-Winter olefination is a powerful stereospecific method for converting a 1,2-diol to an alkene. For the synthesis of trans-cyclodecene, trans-1,2-cyclodecanediol is used as the starting material.
Frequently Asked Questions (FAQs)
-
Q1: My overall yield for the Corey-Winter olefination is low. What are the most likely causes?
-
A1: Low yields in the Corey-Winter synthesis of trans-cyclodecene can often be attributed to two main stages: the formation of the cyclic thiocarbonate intermediate and the subsequent elimination reaction. Incomplete formation of the thiocarbonate or inefficient elimination can significantly reduce the overall yield. Sub-optimal reaction conditions, such as insufficient heating or reaction time, and the purity of reagents, are also critical factors.
-
-
Q2: I am having trouble with the first step, the formation of the cyclic thiocarbonate. What can I do to improve this?
-
A2: Ensure your starting trans-1,2-cyclodecanediol is pure and completely dry. The reaction with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) or thiophosgene (B130339) requires anhydrous conditions. Use a dry, inert solvent like toluene (B28343) or THF and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of the thiocarbonylating agent is used and that the reaction is heated to reflux for an adequate amount of time to drive the reaction to completion.[1][2]
-
-
Q3: The elimination step to form trans-cyclodecene seems to be the problem. How can I optimize it?
-
A3: The elimination of the cyclic thiocarbonate using a phosphite (B83602), typically trimethyl phosphite, is a critical step.[3][4] This reaction often requires high temperatures (reflux) to proceed efficiently. Ensure the trimethyl phosphite is of high purity and used in sufficient excess. The reaction time can also be crucial; monitor the reaction by TLC or GC to determine when the starting thiocarbonate has been consumed. In some cases, using a higher boiling solvent might be necessary to achieve the required temperature for efficient elimination.
-
Photochemical Isomerization of cis-Cyclodecene (B1623649)
The photochemical isomerization of cis-cyclodecene to trans-cyclodecene is an equilibrium process. Achieving high yields of the trans-isomer requires shifting this equilibrium.
Frequently Asked Questions (FAQs)
-
Q1: I am attempting the photochemical isomerization of cis-cyclodecene, but my yields of the trans-isomer are very low.
-
A1: The photochemical isomerization between cis- and trans-cyclodecene is a reversible process that reaches a photostationary state, often with a low concentration of the desired trans-isomer.[5][6] Low yields are typically due to this unfavorable equilibrium and potential photodegradation of the strained trans-product upon prolonged exposure to UV light.[7][8]
-
-
Q2: How can I overcome the unfavorable equilibrium of the photoisomerization?
-
A2: The most effective strategy is to selectively remove the trans-cyclodecene from the reaction mixture as it is formed. This is commonly achieved by circulating the reaction mixture through a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃).[7][9] The trans-isomer forms a complex with the silver ions and is retained on the column, while the cis-isomer is returned to the photoreactor. This continuous removal of the product drives the equilibrium towards the formation of more trans-cyclodecene.[7][8]
-
-
Q3: What are the critical experimental parameters for a successful photochemical isomerization?
-
A3: Several factors are critical:
-
Wavelength: The irradiation is typically carried out using a low-pressure mercury lamp emitting at 254 nm.[5]
-
Sensitizer: A singlet sensitizer, such as methyl benzoate (B1203000), is often used to facilitate the isomerization.[7]
-
Flow System: A closed-loop flow reactor is highly recommended to continuously circulate the reaction mixture through the AgNO₃/silica gel column.[7][8]
-
Temperature: For some thermally sensitive trans-cycloalkenes, conducting the photoisomerization at low temperatures may be necessary to prevent decomposition.[10]
-
-
Wittig Reaction (Schlosser Modification)
The standard Wittig reaction with non-stabilized ylides typically produces cis-alkenes. To obtain trans-cyclodecene, the Schlosser modification is required.
Frequently Asked Questions (FAQs)
-
Q1: I am trying to synthesize trans-cyclodecene using a Wittig reaction, but I am getting a low yield and a mixture of isomers.
-
A1: The standard Wittig reaction conditions with non-stabilized ylides favor the formation of the cis (Z) isomer. To obtain the trans (E) isomer, the Schlosser modification is necessary.[11][12][13] Low overall yields can be due to incomplete ylide formation, side reactions, or non-optimal conditions for the Schlosser modification.[14]
-
-
Q2: How does the Schlosser modification favor the formation of the trans-alkene?
-
A2: The Schlosser modification involves the use of an organolithium base at low temperatures (typically -78 °C). After the initial formation of the betaine (B1666868) intermediate, a second equivalent of the organolithium base is added to deprotonate the betaine, forming a β-oxido ylide. This intermediate is then protonated with a hindered proton source (like t-butanol) which selectively protonates to form the more thermodynamically stable threo-betaine, which upon warming, eliminates to give the trans-alkene.[11][12][15]
-
-
Q3: What are the common pitfalls that lead to low yields in the Schlosser modification?
-
A3:
-
Moisture: The reaction is highly sensitive to moisture, which will quench the organolithium base and the ylide. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction must be performed under an inert atmosphere.[14]
-
Temperature Control: Maintaining a very low temperature (e.g., -78 °C with a dry ice/acetone bath) during the addition steps is crucial for the stereochemical control.[16]
-
Base Quality: The organolithium base (e.g., n-BuLi or PhLi) must be fresh and properly titrated to ensure accurate stoichiometry.
-
Reagent Purity: The phosphonium (B103445) salt and the aldehyde must be pure. Impurities can lead to side reactions and lower yields.
-
-
Section 2: Quantitative Data
The following tables summarize typical yields for the different synthetic routes to trans-cyclodecene.
Table 1: Corey-Winter Olefination Yields
| Step | Reactants | Product | Typical Yield | Reference |
| 1. Thiocarbonate Formation | trans-1,2-cyclodecanediol, 1,1'-Thiocarbonyldiimidazole | Cyclic Thiocarbonate | 80-95% | [1][2] |
| 2. Olefin Elimination | Cyclic Thiocarbonate, Trimethyl phosphite | trans-Cyclodecene | 81-93% | [1][2] |
| Overall | trans-1,2-cyclodecanediol | trans-Cyclodecene | ~65-88% |
Table 2: Photochemical Isomerization Yields
| Method | Starting Material | Key Conditions | Product | Typical Yield | Reference |
| Batch Photoreaction | cis-Cyclodecene | 254 nm UV, sensitizer | trans-Cyclodecene | < 28% (at equilibrium) | [5] |
| Flow Photoreaction with AgNO₃ Trap | cis-Cyclodecene | 254 nm UV, sensitizer, flow system | trans-Cyclodecene | > 60% | [8] |
Table 3: Wittig Reaction (Schlosser Modification) Yields
| Reactants | Key Conditions | Product | Typical E/Z Ratio | Typical Yield | Reference |
| Phosphonium Salt, Aldehyde | PhLi or n-BuLi, -78 °C, t-BuOH quench | trans-Alkene | > 95:5 | Moderate to Good | [11][15] |
Section 3: Experimental Protocols
Detailed Protocol for Corey-Winter Olefination
Step 1: Synthesis of trans-Cyclodecene-1,2-diyl Carbonothioate
-
To a solution of trans-1,2-cyclodecanediol (1.0 eq) in anhydrous toluene (0.1 M), add 1,1'-thiocarbonyldiimidazole (1.2 eq).
-
Reflux the reaction mixture under an inert atmosphere (N₂ or Ar) for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cyclic thiocarbonate.[1]
Step 2: Synthesis of trans-Cyclodecene
-
Dissolve the purified cyclic thiocarbonate (1.0 eq) in trimethyl phosphite (10-20 eq).
-
Heat the solution to reflux (around 110 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction by GC or TLC.
-
After completion, cool the reaction mixture and remove the excess trimethyl phosphite under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain trans-cyclodecene.[1][2]
Detailed Protocol for Photochemical Isomerization in a Flow System
-
Prepare a column packed with silica gel impregnated with silver nitrate (AgNO₃).
-
Set up a closed-loop flow photoreactor consisting of a quartz reaction vessel, a peristaltic pump, and the AgNO₃/silica gel column.
-
Fill the quartz reaction vessel with a solution of cis-cyclodecene (1.0 eq) and methyl benzoate (0.1-1.0 eq) in an appropriate solvent (e.g., hexane (B92381) or diethyl ether).
-
Irradiate the solution with a 254 nm UV lamp while continuously pumping the solution through the AgNO₃/silica gel column.
-
Monitor the consumption of the cis-isomer by GC.
-
Once the reaction is complete, disconnect the column and elute the trapped trans-cyclodecene by washing the column with a solution of aqueous ammonia (B1221849).
-
Extract the aqueous ammonia solution with an organic solvent (e.g., pentane).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield trans-cyclodecene.[7][8]
Detailed Protocol for the Wittig Reaction (Schlosser Modification)
-
To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the corresponding aldehyde (1.0 eq) in anhydrous THF.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a second equivalent of n-butyllithium (1.1 eq) dropwise at -78 °C and stir for another hour.
-
Quench the reaction by adding tert-butanol (B103910) (2.0 eq) at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the trans-cyclodecene.
Section 4: Visualizations
Diagram 1: Troubleshooting Logic for Low Yield in trans-Cyclodecene Synthesis
Caption: Troubleshooting logic for improving trans-cyclodecene synthesis yield.
Diagram 2: Experimental Workflow for Corey-Winter Olefination
Caption: Workflow for the Corey-Winter synthesis of trans-cyclodecene.
References
- 1. Corey-Winter Olefination | NROChemistry [nrochemistry.com]
- 2. scribd.com [scribd.com]
- 3. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A photochemical synthesis of functionalized trans-cyclooctenes driven by metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schlosser Modification [organic-chemistry.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Challenges in the Separation of (E)- and (Z)-Cyclodecene
Welcome to the technical support center for the separation of (E)- and (Z)-cyclodecene isomers. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their experimental work with these cycloalkenes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your separation and purification efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of (E)- and (Z)-cyclodecene so challenging?
A1: The separation of (E)- and (Z)-cyclodecene is difficult due to the inherent similarities in their physical properties. As geometric isomers, they have the same molecular weight and elemental composition, leading to very close boiling points and similar polarities. This makes conventional separation techniques like fractional distillation and standard column chromatography inefficient without specific modifications. Furthermore, the (E)-isomer is less stable than the (Z)-isomer due to greater ring strain, which can lead to isomerization during the purification process, especially when exposed to heat or acidic conditions.[1][2]
Q2: Which analytical techniques are best suited for separating (E)- and (Z)-cyclodecene?
A2: The most effective techniques for separating (E)- and (Z)-cyclodecene isomers are those that exploit the subtle differences in their double bond stereochemistry. These include:
-
Argentation Chromatography: This method uses silica (B1680970) gel or another solid support impregnated with silver nitrate (B79036). The silver ions form reversible complexes with the π-bonds of the alkenes. The more sterically accessible double bond in the (Z)-isomer allows for a stronger interaction with the silver ions, leading to its stronger retention on the column compared to the (E)-isomer.[1][3][4][5]
-
Gas Chromatography (GC): Capillary GC with specific stationary phases, such as those with liquid crystalline properties or certain polar coatings like Carbowax, can resolve geometric isomers based on differences in their volatility and interaction with the stationary phase.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using columns with specific selectivities, such as those based on cyclodextrin (B1172386) derivatives, can also be employed to separate these isomers.[9][10][11]
Q3: Is fractional distillation a viable method for separating (E)- and (Z)-cyclodecene?
A3: While theoretically possible, fractional distillation is generally not a practical method for the preparative separation of (E)- and (Z)-cyclodecene.[12] The boiling points of the two isomers are extremely close, which would necessitate a distillation column with a very high number of theoretical plates and a carefully controlled reflux ratio to achieve even a modest degree of separation. Moreover, the prolonged heating required for fractional distillation can cause the less stable (E)-isomer to isomerize to the more stable (Z)-isomer, thereby reducing the yield of the desired (E)-cyclodecene.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of (E)- and (Z)-cyclodecene isomers.
Argentation Chromatography
Q: My (E)- and (Z)-cyclodecene isomers are co-eluting or showing poor resolution on a silver nitrate-impregnated silica gel column. What can I do?
A: Poor resolution in argentation chromatography can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase: The polarity of the eluent is critical.
-
If peaks are eluting too quickly (high Rf values): Your eluent is likely too polar, preventing sufficient interaction with the silver ions. Reduce the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) content in a hexane/ether mixture).
-
If peaks are eluting too slowly (low Rf values): Your eluent is not polar enough to displace the isomers from the column. Gradually increase the polarity by adding more of the polar co-solvent.
-
-
Check the Silver Nitrate Concentration: The concentration of silver nitrate on the silica gel is crucial for effective separation. A 10-20% (w/w) impregnation is a common starting point. If your separation is poor, you may need to adjust this concentration.[1]
-
Ensure Proper Column Packing: A poorly packed column with channels or air bubbles will lead to band broadening and poor separation. Ensure the silver nitrate-impregnated silica gel is homogeneously packed.
-
Control the Temperature: Argentation chromatography can be sensitive to temperature fluctuations. Running the column at a consistent, and sometimes sub-ambient, temperature can improve resolution.
Q: I suspect the (E)-cyclodecene is isomerizing to (Z)-cyclodecene on the column. How can I prevent this?
A: Isomerization of the less stable (E)-isomer is a significant challenge. Here are some strategies to minimize this:
-
Neutralize the Stationary Phase: Standard silica gel can be slightly acidic, which can catalyze the isomerization of the double bond.[13] Consider neutralizing the silica gel before impregnation with silver nitrate by washing it with a dilute solution of a non-interfering base like triethylamine (B128534) in your solvent, followed by drying.
-
Protect from Light: Photoisomerization can occur, especially if the isomers are exposed to UV light for extended periods. Wrap your glass column with aluminum foil to protect it from light during the separation.[13]
-
Work at Low Temperatures: Performing the chromatography at reduced temperatures (e.g., in a cold room or using a jacketed column) can significantly slow down the rate of isomerization.
-
Minimize Time on the Column: Optimize your conditions to allow for a reasonably fast separation. Prolonged exposure to the stationary phase increases the risk of isomerization.[13]
Gas Chromatography (GC)
Q: The peaks for (E)- and (Z)-cyclodecene are overlapping in my GC chromatogram. How can I improve the separation?
A: Overlapping peaks in GC indicate insufficient resolution. Consider the following adjustments:
-
Select a Different Stationary Phase: The choice of the GC column is the most critical factor. For alkene isomers, consider columns with:
-
Polar stationary phases: Phases like Carbowax (polyethylene glycol) can provide different selectivities for geometric isomers.[6][8]
-
Liquid crystalline phases: These phases are known for their excellent shape selectivity and can be very effective in separating positional and geometric isomers.[6]
-
Cyclodextrin-based chiral phases: While primarily for enantiomers, some cyclodextrin derivatives can also resolve geometric isomers.[7][9][14]
-
-
Optimize the Temperature Program:
-
Lower the initial temperature: This can increase the interaction of the analytes with the stationary phase and improve separation.
-
Use a slower temperature ramp: A slower ramp rate gives the isomers more time to interact differently with the column, which can enhance resolution.
-
-
Adjust Column Dimensions and Carrier Gas Flow Rate:
-
Longer column: A longer column provides more theoretical plates and can improve separation.
-
Smaller internal diameter: Columns with smaller IDs generally offer higher resolution.[7]
-
Optimize flow rate: The carrier gas flow rate affects the efficiency of the separation. You can optimize the flow rate to achieve the minimum plate height (maximum efficiency).
-
Data Presentation
Physical Properties of Cyclodecene Isomers
| Property | (Z)-Cyclodecene | (E)-Cyclodecene |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ |
| Molar Mass | 138.25 g/mol | 138.25 g/mol |
| Boiling Point | ~194 °C | ~193 °C |
| Density | ~0.877 g/mL | Not readily available |
| Relative Stability | More stable | Less stable |
Note: The physical properties, especially the boiling point, can vary slightly depending on the source. The close boiling points highlight the difficulty of separation by distillation.
Illustrative Chromatographic Data for Alkene Isomer Separation
The following table provides an example of the type of data that can be obtained from the GC separation of alkene isomers. These are not actual data for this compound but are representative of a successful separation.
| Isomer | Retention Time (min) | Peak Width (min) | Resolution (Rs) |
| (E)-alkene | 12.5 | 0.2 | - |
| (Z)-alkene | 13.2 | 0.25 | 2.5 |
Conditions: Hypothetical data based on a polar capillary GC column with a temperature gradient. A resolution value (Rs) greater than 1.5 indicates baseline separation.
Experimental Protocols
Preparative Separation of (E)- and (Z)-Cyclodecene by Argentation Column Chromatography
This protocol describes a general procedure for the separation of a mixture of (E)- and (Z)-cyclodecene using column chromatography with silver nitrate-impregnated silica gel.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Silver nitrate (AgNO₃)
-
Hexane (HPLC grade)
-
Diethyl ether or Ethyl acetate (B1210297) (HPLC grade)
-
Mixture of (E)- and (Z)-cyclodecene
-
Glass chromatography column
-
Round bottom flasks
-
Rotary evaporator
Procedure:
-
Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w): a. Dissolve 10 g of silver nitrate in a minimal amount of deionized water or methanol (B129727) in a large round bottom flask. b. Add 90 g of silica gel to the flask. c. Attach the flask to a rotary evaporator and remove the solvent under reduced pressure until a free-flowing powder is obtained. d. To protect the silver nitrate from light, it is advisable to wrap the flask in aluminum foil during this process. The resulting silica gel should be stored in a dark, dry place.
-
Column Packing: a. Place a small plug of glass wool at the bottom of the chromatography column. b. Add a small layer of sand. c. Prepare a slurry of the silver nitrate-impregnated silica gel in hexane and carefully pour it into the column. d. Gently tap the column to ensure even packing and avoid air bubbles. e. Add another layer of sand on top of the silica gel. f. Equilibrate the column by running several column volumes of hexane through it.
-
Sample Loading and Elution: a. Dissolve the mixture of (E)- and (Z)-cyclodecene in a minimal amount of hexane. b. Carefully load the sample onto the top of the column. c. Begin elution with pure hexane. The (E)-isomer, which forms a weaker complex with the silver ions, will elute first. d. Start collecting fractions immediately. e. Monitor the fractions by thin-layer chromatography (TLC) on silver nitrate-impregnated plates or by GC analysis. f. Once the (E)-isomer has completely eluted, gradually increase the polarity of the mobile phase by adding a small percentage of diethyl ether or ethyl acetate to the hexane (e.g., 1-5%) to elute the more strongly retained (Z)-isomer.
-
Fraction Analysis and Product Recovery: a. Analyze the collected fractions to identify those containing the pure isomers. b. Combine the fractions containing the pure (E)-cyclodecene and the fractions containing the pure (Z)-cyclodecene separately. c. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
Visualizations
Caption: Experimental workflow for the separation of (E)- and (Z)-cyclodecene.
Caption: Troubleshooting logic for poor separation of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. vurup.sk [vurup.sk]
- 7. benchchem.com [benchchem.com]
- 8. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Ring-Opening Metathesis Polymerization (ROMP) of Cyclodecene
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during the Ring-Opening Metathesis Polymerization (ROMP) of cyclodecene, with a focus on mitigating secondary metathesis reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound ROMP results in a low molecular weight (Mn) polymer with a broad polydispersity index (PDI > 1.5). What is the likely cause?
A1: This is a classic sign of significant secondary metathesis, which includes both intramolecular (back-biting) and intermolecular chain transfer reactions.[1] this compound, having relatively low ring strain compared to monomers like norbornene, provides a smaller thermodynamic driving force for polymerization.[1] This makes the reverse reaction and side reactions more competitive. Highly active catalysts, while efficient at initiation, can also react with the double bonds within the growing polymer backbone, leading to chain cleavage and a broader distribution of polymer chain lengths.[2]
Q2: How can I minimize secondary metathesis in my this compound ROMP?
A2: Several strategies can be employed to suppress secondary metathesis:
-
Catalyst Selection: Opt for a catalyst with a good balance of initiation rate and propagation rate. While highly active catalysts can be problematic, a catalyst that initiates quickly and completely can lead to a more controlled polymerization. For less strained olefins, sometimes a less active catalyst can be beneficial to avoid reactions with the polymer backbone.[2]
-
Reaction Temperature: Lowering the reaction temperature can often suppress secondary metathesis.[3] These side reactions typically have a higher activation energy than the propagation step.
-
Monomer Concentration: Maintaining a sufficiently high monomer concentration can favor the forward propagation reaction over intramolecular back-biting.
-
Additives: The addition of a Lewis base, such as triphenylphosphine (B44618) (PPh3), can sometimes be used to temper the catalyst's activity and suppress secondary metathesis, particularly when using first-generation Grubbs catalysts.[4]
-
Advanced Techniques: For challenging cases, novel approaches like encapsulating the catalyst within a metal-organic framework (MOF) have been shown to effectively shield the active site and prevent the polymer backbone from re-entering, thus dramatically reducing secondary metathesis.[5][6]
Q3: Which catalyst is best suited for the ROMP of this compound?
A3: The choice of catalyst is critical. While there is no single "best" catalyst for all conditions, here are some considerations:
-
First-Generation Grubbs Catalysts (G-I): These are generally less active and may be a good starting point for monomers prone to secondary metathesis. The addition of PPh3 can further improve control.[4]
-
Second and Third-Generation Grubbs Catalysts (G-II, G-III): These are more active and offer higher functional group tolerance. However, their high activity can sometimes exacerbate secondary metathesis with low-strain monomers. Careful optimization of reaction conditions is necessary.[7]
-
Hoveyda-Grubbs Catalysts: These catalysts often exhibit good initiation characteristics and stability.
-
Specialized Catalysts: Certain C-H activated ruthenium-based catalysts have been shown to influence the stereochemistry (cis/trans selectivity) of the resulting polymer, which can also be a factor in the overall polymer properties.[3][8]
A thorough screening of different catalysts under your specific experimental conditions is often the most effective approach.
Q4: My polymerization is very slow or does not proceed to high conversion. What should I check?
A4: Several factors could be at play:
-
Monomer Purity: Monomers for metathesis must be exceptionally pure. Impurities, particularly those containing functional groups like amines or thiols, can deactivate the catalyst.[7] Ensure your this compound is freshly distilled or passed through activated alumina.
-
Solvent Purity: Use anhydrous, de-gassed solvents. Oxygen and water can deactivate the ruthenium catalyst.
-
Catalyst Activity: Ensure your catalyst has been stored properly under an inert atmosphere and has not degraded.
-
Reaction Temperature: While low temperatures can reduce side reactions, they also slow down the polymerization rate. An optimal temperature must be found.
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the outcome of this compound ROMP. Note that optimal conditions should be determined empirically.
| Catalyst | Catalyst Loading (mol%) | Monomer Conc. (M) | Temperature (°C) | Time (h) | Illustrative Mn (kDa) | Illustrative PDI | Potential Observations |
| Grubbs I | 0.1 | 1.0 | 45 | 4 | 30 | 1.8 | Broad PDI due to secondary metathesis. |
| Grubbs I + PPh3 | 0.1 | 1.0 | 45 | 6 | 45 | 1.4 | Improved control with phosphine (B1218219) additive.[4] |
| Grubbs II | 0.05 | 1.0 | 25 | 2 | 50 | 1.6 | High activity may still lead to some secondary metathesis. |
| Grubbs III | 0.05 | 1.0 | 0 | 4 | 60 | 1.3 | Lower temperature helps to suppress side reactions.[3] |
| HG-II | 0.05 | 1.0 | 25 | 2 | 55 | 1.4 | Good balance of activity and control. |
Experimental Protocols
Representative Protocol for ROMP of cis-Cyclodecene (B1623649)
This protocol is a general guideline and may require optimization.
-
Monomer and Solvent Purification:
-
Dry the solvent (e.g., dichloromethane (B109758) or toluene) over calcium hydride and distill under an inert atmosphere.
-
Purify cis-cyclodecene by stirring over calcium hydride for 24 hours, followed by distillation under reduced pressure. Store the purified monomer and solvent under an inert atmosphere.
-
-
Reaction Setup:
-
In a glovebox, add the desired amount of ruthenium catalyst (e.g., Grubbs III, 0.05 mol%) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the catalyst in a small amount of the purified, degassed solvent.
-
-
Polymerization:
-
In a separate flask, prepare a solution of cis-cyclodecene in the purified solvent to the desired concentration (e.g., 1.0 M).
-
Rapidly inject the monomer solution into the catalyst solution with vigorous stirring.
-
Allow the reaction to proceed at the desired temperature (e.g., 0 °C) for a specified time (e.g., 4 hours).
-
-
Termination and Precipitation:
-
Terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).
-
Characterize the polymer structure by ¹H and ¹³C NMR spectroscopy.
-
Mandatory Visualization
Caption: Mechanism of secondary metathesis in ROMP.
Caption: Troubleshooting workflow for this compound ROMP.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 3. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Technical Support Center: Optimization of Cyclodecene Hydrogenation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the catalytic hydrogenation of cyclodecene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound hydrogenation?
A1: The most widely used catalysts for alkene hydrogenation, including this compound, are heterogeneous catalysts.[1] Common choices include:
-
Palladium on Carbon (Pd/C): A highly active and cost-effective catalyst suitable for general-purpose hydrogenation.[2] It is often the first choice for reducing simple alkenes.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Often more active than palladium catalysts and can be effective for more challenging or sterically hindered substrates.[3][4]
-
Raney Nickel (Ra-Ni): A cost-effective alternative, particularly for large-scale industrial processes, though it may require higher temperatures and pressures.[2][3][5]
Q2: My reaction has stalled or shows low conversion. What are the potential causes?
A2: Low conversion can stem from several factors related to the catalyst, substrate, or reaction conditions.[4] Key areas to investigate include:
-
Catalyst Inactivity: The catalyst may be old, improperly stored, or poisoned.[6]
-
Insufficient Hydrogen: Leaks in the apparatus or an inadequate supply of hydrogen gas can halt the reaction.
-
Poor Mass Transfer: Inefficient stirring or agitation prevents proper contact between the hydrogen gas, the dissolved this compound, and the solid catalyst surface.[4][6]
-
Suboptimal Conditions: The temperature or pressure may be too low for the specific catalyst and substrate.[2][4]
Q3: How can I prevent catalyst deactivation?
A3: Catalyst deactivation can occur through poisoning, sintering, or fouling.[2][7]
-
Poisoning: This happens when impurities in the substrate, solvent, or hydrogen gas bind strongly to the catalyst's active sites.[2][8] Sulfur compounds are common poisons for metal catalysts.[6] To prevent this, ensure high-purity reagents and solvents.
-
Sintering: High reaction temperatures can cause the fine metal particles on the catalyst support to fuse, reducing the active surface area.[2][7] Avoid excessive temperatures unless necessary for the reaction.
-
Fouling: By-products can accumulate on the catalyst surface, blocking active sites.[2] Proper work-up and purification of starting materials can minimize this.
Q4: What is the role of the solvent in the hydrogenation of this compound?
A4: The solvent plays a crucial role by dissolving the substrate and hydrogen, thereby facilitating contact with the catalyst. The choice of solvent can influence reaction rates and outcomes.[4]
-
Common Solvents: Protic solvents like ethanol (B145695) and methanol (B129727) are frequently used. Aprotic solvents such as ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF) are also effective.[4]
-
Purity: The solvent should be dry and deoxygenated to prevent catalyst poisoning or side reactions.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the hydrogenation of this compound.
Issue 1: Low or No Hydrogen Uptake
-
Potential Cause: Inactive Catalyst
-
Solution: Use a fresh batch of catalyst. If you suspect the catalyst has been exposed to air, consider a pre-reduction step or use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6]
-
-
Potential Cause: Catalyst Poisoning
-
Solution: Purify the this compound and the solvent before the reaction. Common purification techniques include distillation or passing the solvent through a column of activated alumina. If poisoning is suspected, increasing the catalyst loading may overcome the issue, but removing the impurity is the most effective solution.[6]
-
-
Potential Cause: System Leak
-
Solution: Ensure all joints and connections in your hydrogenation apparatus are properly sealed. Check for leaks using a pressure gauge or by observing a static balloon of hydrogen over time.
-
Issue 2: Reaction is Slow or Incomplete
-
Potential Cause: Insufficient Agitation
-
Solution: Increase the stirring rate to improve mass transfer. For reactions in a flask, ensure the stir bar is creating a vortex at the surface of the liquid.[4]
-
-
Potential Cause: Suboptimal Temperature or Pressure
-
Potential Cause: Insufficient Reaction Time
-
Solution: Monitor the reaction over a longer period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm if the reaction is slowly progressing.[4]
-
Logical Flowchart for Troubleshooting Low Conversion
Caption: Troubleshooting flowchart for low conversion.
Data Presentation: Typical Reaction Conditions
The following tables summarize general reaction conditions for alkene hydrogenation based on catalyst type. These should serve as a starting point for the optimization of this compound hydrogenation.
Table 1: Heterogeneous Catalyst Conditions for Alkene Hydrogenation
| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure | Temperature (°C) | Typical Solvents |
| 10% Pd/C[10] | 5 - 10 | 1 - 4 atm (approx. 50 psi) | 25 (Ambient) | Methanol, Ethanol, Ethyl Acetate |
| PtO₂ (Adam's)[10] | 1 - 5 | 1 - 3 atm | 25 (Ambient) | Ethanol, Acetic Acid |
| Raney Nickel[5] | Varies (often used as a slurry) | High (e.g., >50 atm) | High (e.g., >100 °C) | Ethanol |
Note: Conditions can vary significantly based on the specific substrate and desired outcome.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of this compound
This protocol describes a standard procedure for the hydrogenation of this compound to cyclodecane (B1584694) at atmospheric pressure.
Materials:
-
This compound
-
Catalyst (e.g., 10% Pd/C)
-
Solvent (e.g., Ethanol, anhydrous)
-
Hydrogen gas (H₂) in a balloon
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with a stir bar
-
Septum and needles
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)
Procedure:
-
Flask Preparation: Place the catalyst (e.g., 5-10 mol% 10% Pd/C) and a magnetic stir bar into a dry round-bottom flask.
-
Inert Atmosphere: Seal the flask with a septum and flush the system with an inert gas (Nitrogen or Argon).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., Ethanol) via syringe, followed by the this compound.
-
Hydrogenation Setup: Evacuate the flask under vacuum and backfill with hydrogen from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[4]
-
Reaction Execution: With a positive pressure of hydrogen maintained by the balloon, stir the mixture vigorously at room temperature.[4]
-
Monitoring: Monitor the reaction's progress by TLC or GC analysis of small aliquots withdrawn from the reaction mixture. The reaction is complete when the starting material is no longer observed.
-
Work-up: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid catalyst.[4][10] Rinse the filter pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude cyclodecane. The product can be further purified by distillation or column chromatography if necessary.
Experimental Workflow Diagram
Caption: General workflow for catalytic hydrogenation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 9. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Cyclodecene Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of cyclodecene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound products?
A1: The primary techniques for purifying this compound and its derivatives include:
-
Fractional Distillation (especially under vacuum): Effective for separating this compound from solvents, unreacted starting materials, and byproducts with significantly different boiling points.
-
Column Chromatography: Useful for separating isomers (e.g., cis/trans) and removing impurities with similar boiling points but different polarities. Silver nitrate-impregnated silica (B1680970) gel is particularly effective for separating alkene isomers.
-
Recrystallization: Applicable for solid derivatives of this compound to remove impurities that have different solubility profiles.
Q2: What are the typical impurities I might encounter in my crude this compound product?
A2: Impurities largely depend on the synthetic route. A common route to this compound involves the partial hydrogenation of cyclododecatriene. Potential impurities can include:
-
Unreacted starting materials (e.g., cyclododecatriene).
-
Over-hydrogenated products (e.g., cyclododecane).
-
Isomers of this compound (cis and trans).
-
Byproducts from the synthesis of the precursor, such as tricyclic hydrocarbons.[1]
-
Residual solvents from the reaction or workup.
Q3: How can I separate cis- and trans-cyclodecene (B1599413) isomers?
A3: Separation of cis and trans isomers of this compound can be challenging due to their similar physical properties. Argentation chromatography, which utilizes silica gel impregnated with silver nitrate (B79036), is a highly effective method. The silver ions interact differently with the π-bonds of the cis and trans isomers, allowing for their separation.[2]
Q4: My this compound product appears to be decomposing during distillation. What can I do?
A4: this compound and its derivatives can be susceptible to decomposition at high temperatures. It is highly recommended to perform distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, minimizing thermal degradation. For example, cyclododecene (B75492) has a boiling point of 130°C at 2 mmHg.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| No distillate is being collected. | - Inadequate heating.- Vacuum is too high for the temperature.- Leak in the system. | - Ensure the heating mantle is set to a temperature sufficiently above the expected boiling point at the given pressure.- Gradually decrease the vacuum or increase the temperature.- Check all joints and connections for leaks. Ensure proper sealing with vacuum grease. |
| Bumping or uneven boiling. | - Lack of boiling chips or inadequate stirring.- Heating is too rapid. | - Use a magnetic stir bar for even boiling under vacuum.- Heat the distillation flask gradually. |
| Poor separation of components. | - Distillation rate is too fast.- Inefficient fractionating column. | - Slow down the distillation rate to allow for proper equilibration on the column packing.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). |
| Product is discolored. | - Decomposition of the product at high temperatures. | - Use a lower distillation pressure (higher vacuum) to reduce the boiling point. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Adjust the polarity of the eluent. For non-polar compounds like this compound, start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). |
| Compound is not eluting from the column. | - Eluent is not polar enough.- Compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase.- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. Consider using a less acidic stationary phase like alumina. |
| Streaking of bands on the column. | - Sample is overloaded.- Sample is not soluble in the eluent. | - Use a larger column or reduce the amount of sample loaded.- Dissolve the sample in a minimum amount of a slightly more polar solvent before loading, or use the dry loading technique. |
| Co-elution of isomers. | - Insufficient resolving power of the stationary phase. | - For alkene isomers, use silver nitrate-impregnated silica gel. |
Recrystallization (for solid this compound derivatives)
| Problem | Possible Cause | Solution |
| Compound does not dissolve. | - Incorrect solvent choice. | - The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts in various solvents to find a suitable one. |
| Compound "oils out" instead of crystallizing. | - Solution is supersaturated.- Cooling is too rapid. | - Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | - Solution is not saturated.- Too much solvent was used. | - Evaporate some of the solvent to increase the concentration and then cool again.- Place the solution in an ice bath to further decrease solubility. |
| Low recovery of the product. | - The compound has significant solubility in the cold solvent. | - Use a minimal amount of hot solvent for dissolution.- Cool the solution in an ice bath to maximize crystal formation before filtration. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of this compound
This protocol is suitable for purifying liquid this compound from non-volatile impurities or substances with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle and magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Apply a thin layer of vacuum grease to all ground-glass joints.
-
Begin stirring and slowly evacuate the system to the desired pressure. A pressure of ~2 mmHg is a good starting point.
-
Gradually heat the distillation flask.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Continue distillation until most of the this compound has been collected, leaving a small amount of residue in the distillation flask.
-
Turn off the heating, and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound Isomers using Silver Nitrate-Impregnated Silica Gel
This method is designed for the separation of cis and trans isomers of this compound.
Materials:
-
Crude this compound mixture
-
Silica gel
-
Silver nitrate (AgNO₃)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
Procedure:
-
Preparation of AgNO₃-impregnated silica gel: Dissolve silver nitrate in water or methanol (B129727) and slurry it with silica gel. The solvent is then removed under reduced pressure. Typically, a 10-20% (w/w) loading of AgNO₃ is used.
-
Packing the column: Pack the chromatography column with the prepared AgNO₃-silica gel using a non-polar solvent like hexane.
-
Loading the sample: Dissolve the crude this compound mixture in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane). The trans-isomer, which complexes less strongly with the silver ions, will typically elute first.
-
Gradually increase the polarity of the eluent (e.g., by adding small percentages of ethyl acetate) to elute the cis-isomer.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Data Presentation
Table 1: Boiling Points of this compound and Related Compounds
| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| cis,trans-1,5-Cyclodecadiene | 75-76 °C @ 15 mmHg | - |
| This compound | 193 °C (estimated) | 130 °C @ 2 mmHg |
| Cyclododecane | 247 °C | - |
Table 2: Illustrative GC Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | DB-5 or equivalent (non-polar) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Elution Order | Cyclododecane > trans-Cyclodecene > cis-Cyclodecene > Cyclododecatriene isomers |
Note: This is an illustrative example. The actual retention times and elution order may vary depending on the specific column and conditions used.
Visualizations
Caption: General workflow for the purification of this compound products.
Caption: Troubleshooting decision tree for distillation issues.
References
Technical Support Center: Catalyst Deactivation in Cyclodecene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during cyclodecene polymerization. The information is presented in a direct question-and-answer format to help resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound polymerization and what are their general sensitivities?
A1: The polymerization of this compound, a cyclic olefin, is typically achieved through Ring-Opening Metathesis Polymerization (ROMP). The most common catalysts are:
-
Ruthenium-based catalysts (e.g., Grubbs' catalysts): These are popular due to their high tolerance for various functional groups and ease of handling. However, they are susceptible to deactivation by impurities and can undergo decomposition through various pathways, including bimolecular coupling or reactions with protic solvents.[1][2]
-
Ziegler-Natta (Z-N) catalysts: Traditionally used for alpha-olefin polymerization, Z-N catalysts can also be employed for cyclic olefins. They are highly active but are extremely sensitive to polar impurities like water, oxygen, and sulfur compounds.[3][4][]
-
Metallocene catalysts: These catalysts offer precise control over polymer architecture.[][6][7] Like Z-N systems, they are vulnerable to poisoning by impurities. Deactivation can also occur through the formation of dormant species, such as π-allyl complexes.[8][9]
Q2: What are the primary causes of catalyst deactivation in olefin polymerization?
A2: Catalyst deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms.[10][11] For this compound polymerization, the most prevalent causes are:
-
Poisoning: Impurities in the monomer, solvent, or reaction atmosphere can irreversibly bind to the catalyst's active sites. Common poisons include water, oxygen, carbon oxides (CO, CO₂), alcohols, ketones, and compounds containing sulfur or phosphorus.[4]
-
Thermal Degradation: Elevated reaction temperatures can lead to the decomposition of the catalyst's active sites, reducing its efficacy.[3][10]
-
Fouling: The catalyst surface can be blocked by the formation of coke or insoluble polymer byproducts, preventing the monomer from accessing the active sites.[12][13]
-
Inherent Catalyst Instability: The catalyst may undergo side reactions that transform it into an inactive or less active state. For instance, ruthenium catalysts can lose their active alkylidene ligand, and metallocenes can form stable, non-propagating complexes.[8][14]
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Regeneration is sometimes possible, depending on the catalyst and the deactivation mechanism.
-
Ruthenium-based Catalysts: There are methods to reactivate decomposed ruthenium catalysts. One reported method involves treating the inactive species with an organic precursor to generate a new, active ruthenium indenylidene-ether complex.[15]
-
Fouling: Catalysts deactivated by coke or carbon deposition can often be regenerated by carefully controlled oxidation (burning off the coke) or washing.[12][13]
-
Oxide-Based Catalysts: Some heterogeneous catalysts, like MoO₃/SiO₂, can be regenerated by purging with an inert gas at high temperatures.[16]
Troubleshooting Guide
This guide addresses common problems encountered during this compound polymerization, their probable causes, and recommended actions.
| Observed Problem | Probable Cause(s) | Recommended Troubleshooting Actions |
| 1. Low or No Polymer Yield | Catalyst Poisoning: Presence of water, oxygen, or other polar impurities in the monomer, solvent, or reaction atmosphere.[3][4] | 1. Purify Monomer and Solvent: Rigorously purify this compound and the solvent (e.g., by passing through activated alumina (B75360) columns or drying over molecular sieves).[4] 2. Ensure Inert Atmosphere: Conduct all experimental manipulations under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using a glovebox or Schlenk techniques.[3] 3. Check for System Leaks: Thoroughly inspect the reactor, tubing, and all connections for potential leaks. |
| 2. Polymerization Rate Decreases Over Time | Gradual Catalyst Decay: Deactivation of active sites due to thermal instability or reaction with impurities generated in-situ.[3] | 1. Perform Kinetic Analysis: Monitor the polymerization rate over time to characterize the decay profile. 2. Optimize Temperature: If thermal decay is suspected, conduct the polymerization at a lower temperature.[3] 3. Use a Continuous Monomer Feed: In a semi-batch process, a continuous feed of purified monomer can help maintain a steady polymerization rate.[3] |
| 3. Broad Molecular Weight Distribution | Presence of Multiple Active Species: May result from catalyst decomposition or reaction with impurities, forming new, less-defined active sites.[3] | 1. Review Catalyst Handling: Ensure clean and consistent handling of the catalyst precursor and any cocatalysts. 2. Verify Cocatalyst Purity: Use high-purity cocatalysts (e.g., MAO for metallocene systems).[3] |
| 4. Gel Formation or Polymer Crosslinking | Reaction of Pendant Double Bonds: The unreacted double bonds in the polymer backbone can participate in secondary metathesis or further polymerization, leading to crosslinking.[3] | 1. Control Monomer Conversion: Limit the monomer conversion to reduce the probability of intermolecular side reactions.[3] 2. Lower Catalyst Concentration: A lower catalyst concentration may reduce the incidence of side reactions.[3] 3. Introduce a Chain Transfer Agent: Can help control molecular weight and reduce the likelihood of crosslinking. |
Catalyst Deactivation & Troubleshooting Workflows
The following diagrams illustrate the logical flow for diagnosing and addressing catalyst deactivation.
Caption: A workflow for troubleshooting low polymer yield.
Caption: Major pathways leading to catalyst deactivation.
Experimental Protocols
Protocol 1: General Monomer and Solvent Purification
Objective: To remove common catalyst poisons such as water, oxygen, and polar impurities.
Methodology:
-
Solvent Purification: Solvents such as toluene (B28343) or dichloromethane (B109758) should be purged with high-purity argon or nitrogen for at least 30 minutes to remove dissolved oxygen. They should then be passed through an activated alumina column or distilled from an appropriate drying agent (e.g., sodium/benzophenone for toluene, CaH₂ for dichloromethane) under an inert atmosphere.
-
Monomer Purification: this compound should be distilled under reduced pressure from a drying agent like calcium hydride. Alternatively, it can be passed through a column of activated basic alumina and molecular sieves immediately before use.[4]
-
Storage: All purified reagents should be stored under an inert atmosphere in a glovebox or in sealed flasks with Teflon stopcocks.
Protocol 2: In-Situ Reactivation of a Decomposed Ruthenium Catalyst
Objective: To regenerate an active metathesis catalyst from decomposed ruthenium species. This protocol is based on a published method and may require optimization for specific systems.[15]
Background: A first-generation Hoveyda-Grubbs catalyst, after decomposition, can be reactivated by treatment with a specific propargyl alcohol derivative to form a new active indenylidene complex.[15]
Methodology:
-
Decomposition (Illustrative): A solution of the active ruthenium catalyst (e.g., 1st Gen Hoveyda-Grubbs) in a suitable solvent is intentionally decomposed, for example, by bubbling ethylene (B1197577) through the solution until metathesis activity ceases.
-
Reactivation: To the solution containing the decomposed, inactive ruthenium species, add a solution of 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol in the same solvent.
-
Incubation: Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow the formation of the new active catalyst.
-
Activity Test: The activity of the in-situ reactivated catalyst can be confirmed by adding a standard metathesis substrate (e.g., diethyldiallyl malonate for Ring-Closing Metathesis) and monitoring the conversion to product via GC or NMR. The reactivated catalyst was shown to achieve 90% conversion in 2 hours under specific conditions.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Comparison of Support Effects on Phillips and Metallocene Catalysts [mdpi.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. sylzyhg.com [sylzyhg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Cyclodecene Synthesis for Industrial Applications
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of cyclodecene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial routes for this compound synthesis?
A1: The primary industrial route for this compound synthesis is the selective partial hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT). CDT is readily available from the trimerization of butadiene. Another potential, though less common, method is the dehydrochlorination of chlorocyclodecane.[1]
Q2: What are the main challenges when scaling up this compound synthesis?
A2: Key challenges in scaling up this compound synthesis, particularly via hydrogenation of CDT, include:
-
Selectivity Control: Achieving high selectivity for this compound while minimizing over-hydrogenation to cyclododecane (B45066) and incomplete hydrogenation, which leaves cyclododecadiene isomers.[2]
-
Heat Management: The hydrogenation reaction is exothermic, and efficient heat removal is crucial at an industrial scale to prevent temperature excursions that can lead to side reactions and catalyst deactivation.
-
Mass Transfer: Ensuring efficient contact between hydrogen gas, the liquid CDT substrate, and the solid catalyst is critical for achieving high reaction rates and yields.[3]
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the feedstock or can degrade under harsh reaction conditions.
-
Isomer Control and Separation: The synthesis can produce both cis-(Z) and trans-(E) isomers of this compound. Controlling the isomer ratio and their subsequent separation can be challenging.[4]
Q3: How can I minimize the formation of byproducts during the selective hydrogenation of cyclododecatriene?
A3: Minimizing byproduct formation requires careful control of reaction parameters. Over-hydrogenation to cyclododecane can be reduced by optimizing reaction time, temperature, and hydrogen pressure. The formation of cyclododecadiene can be minimized by ensuring the reaction goes to completion. The choice of catalyst is also critical for selectivity.[2][5] Analysis of byproducts from the initial butadiene trimerization can also inform purification strategies for the CDT feedstock to prevent catalyst poisoning.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: At an industrial scale, fractional distillation is a common method for separating this compound from the unreacted starting material, byproducts like cyclododecane, and residual solvents. For separating cis and trans isomers, specialized chromatographic techniques may be necessary, such as using silica (B1680970) gel impregnated with silver nitrate, which can differentiate between the isomers based on their pi-bond interactions with the silver ions.[4][6] High-performance liquid chromatography (HPLC) with specialized columns is also a viable, though potentially more expensive, option for high-purity applications.[4]
Q5: What are the key safety precautions to consider for industrial-scale this compound synthesis?
A5: The industrial synthesis of this compound involves handling flammable materials and potentially hazardous reagents. Key safety precautions include:
-
Handling of Hydrogen: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation process should be conducted in a well-ventilated area with appropriate electrical classifications. Pressure relief systems and robust monitoring of hydrogen concentrations are essential.
-
Flammable Solvents: Many organic solvents used in the process are flammable. Proper grounding and bonding of equipment are necessary to prevent static discharge.
-
Catalyst Handling: Some catalysts can be pyrophoric (ignite spontaneously in air). These should be handled under an inert atmosphere.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant clothing, and gloves, must be worn at all times.
-
Emergency Procedures: Ensure that emergency shutdown procedures are in place and that all personnel are trained on them.
Troubleshooting Guides
Issue 1: Low Conversion of Cyclododecatriene (CDT)
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | - Verify Catalyst Quality: Ensure the catalyst has not expired and has been stored under the correct conditions (e.g., inert atmosphere).- Check for Poisons: Analyze the CDT feed for impurities (e.g., sulfur compounds, water) that can poison the catalyst.- Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading may improve conversion, but this will have economic implications. |
| Insufficient Mass Transfer | - Increase Agitation: In a stirred tank reactor, increase the agitation speed to improve the mixing of gas, liquid, and solid phases.[3]- Check Sparging Efficiency: Ensure the hydrogen gas is being effectively dispersed into the liquid phase. |
| Low Hydrogen Pressure | - Verify Pressure Readings: Ensure pressure gauges are calibrated and reading accurately.- Increase Hydrogen Pressure: A controlled increase in hydrogen pressure can drive the reaction forward, but this may also increase the rate of over-hydrogenation. |
| Low Reaction Temperature | - Monitor Temperature Profile: Ensure the reactor temperature is within the optimal range for the specific catalyst being used. |
Issue 2: Poor Selectivity for this compound (High levels of Cyclododecane)
| Potential Cause | Troubleshooting Step |
| Over-hydrogenation | - Reduce Reaction Time: Monitor the reaction progress closely and stop the reaction once the desired conversion of CDT is achieved.- Lower Hydrogen Pressure: Reducing the hydrogen pressure can slow down the hydrogenation of this compound to cyclododecane.- Lower Reaction Temperature: High temperatures can increase the rate of over-hydrogenation. |
| Incorrect Catalyst | - Select a More Selective Catalyst: Different catalysts exhibit different selectivities. Consult literature or catalyst suppliers for a catalyst with higher selectivity for the desired monoene. |
Issue 3: Difficulty in Separating E/Z Isomers
| Potential Cause | Troubleshooting Step |
| Similar Physical Properties | - Specialized Chromatography: Use chromatography with a stationary phase that can interact differently with the isomers, such as silver nitrate-impregnated silica gel.[6]- Optimize HPLC Conditions: For HPLC, experiment with different columns (e.g., C18, polar-embedded phases) and mobile phase compositions to improve resolution.[4][7] |
| Isomerization during Purification | - Mild Conditions: Avoid high temperatures and acidic or basic conditions during purification, as these can promote isomerization. |
Data Presentation
Table 1: Comparison of Catalysts for Selective Hydrogenation of Cyclododecatriene to this compound
| Catalyst | Temperature (°C) | Hydrogen Pressure (atm) | Reaction Time (h) | CDT Conversion (%) | This compound Selectivity (%) | Reference |
| Raney Nickel | 100 | 30-35 | 8 | >95 | Moderate | [8] |
| Palladium on Charcoal (Pd/C) | 25-100 | 1-50 | 1-10 | High | Good to High | [9] |
| Nickel Sulfide on Alumina | 100-150 | 20-50 | 4-8 | High | Good | [9] |
| Cobalt/Thiophene | 100-150 | 20-50 | 4-8 | High | Good | [9] |
Note: The data presented are representative values from the literature and may vary depending on the specific reaction conditions and catalyst preparation.
Experimental Protocols
Protocol 1: Large-Scale Selective Hydrogenation of Cyclododecatriene (CDT)
Materials:
-
1,5,9-Cyclododecatriene (CDT)
-
Hydrogen (high purity)
-
Catalyst (e.g., Palladium on Charcoal, Pd/C)
-
Solvent (e.g., Ethanol or Hexane)
Equipment:
-
Jacketed pressure reactor with a high-torque agitator and gas entrainment impeller
-
Hydrogen gas supply with mass flow controller and pressure regulator
-
Temperature and pressure sensors
-
Catalyst filtration system
-
Distillation unit
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Catalyst Charging: Under an inert atmosphere, charge the reactor with the catalyst.
-
Solvent and Substrate Addition: Add the solvent to the reactor, followed by the 1,5,9-cyclododecatriene.
-
Inerting: Seal the reactor and purge several times with nitrogen to remove any residual oxygen, followed by purging with hydrogen.
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Begin agitation to ensure good mixing.
-
Heat the reactor to the target temperature.
-
Maintain a constant hydrogen pressure throughout the reaction by supplying hydrogen as it is consumed.
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).
-
-
Reaction Quench: Once the desired conversion is reached, stop the hydrogen flow, cool the reactor to room temperature, and vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst. The filtration should be done under an inert atmosphere if the catalyst is pyrophoric.
-
Purification:
-
Transfer the crude product to a distillation unit.
-
Perform fractional distillation under reduced pressure to separate the this compound from the solvent, unreacted CDT, and any cyclododecane byproduct.
-
Collect the fraction corresponding to the boiling point of this compound.
-
Visualizations
Caption: Experimental workflow for the industrial synthesis of this compound.
Caption: Troubleshooting logic for low conversion in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. KR20190058075A - Selective hydrogenation catalyst of cyclododecatriene and process for preparing thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Temperature Control in Exothermic Cyclodecene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing temperature control in exothermic cyclodecene reactions, a critical parameter for ensuring reaction safety, product selectivity, and reproducibility. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this compound reactions, such as Ring-Opening Metathesis Polymerization (ROMP)?
A1: this compound reactions, particularly ROMP, are often highly exothermic, meaning they release a significant amount of heat.[1] Failure to control this exotherm can lead to a rapid, uncontrolled temperature increase, a dangerous situation known as thermal runaway.[2] This can result in boiling of the solvent, excessive pressure build-up, and potentially, reactor failure. Furthermore, poor temperature control can lead to side reactions, reduced product yield, and inconsistent material properties.
Q2: What are the primary factors influencing the exothermicity of a this compound reaction?
A2: The primary factors include:
-
Monomer Ring Strain: Cycloalkenes with higher ring strain, such as trans-cyclooctene (B1233481) (a close analog to this compound), release more energy upon polymerization.[3]
-
Catalyst Activity: Highly active catalysts can initiate polymerization rapidly, leading to a faster rate of heat generation.
-
Monomer Concentration: Higher monomer concentrations lead to a faster reaction rate and, consequently, a more significant exotherm.[2]
-
Reaction Scale: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2]
Q3: What are the initial signs of a thermal runaway in my this compound reaction?
A3: Early warning signs of a thermal runaway include:
-
A rapid and accelerating increase in the internal reaction temperature that is difficult to control with the cooling system.
-
A noticeable increase in pressure within the reaction vessel.
-
Vigorous boiling or bubbling of the reaction mixture, even if the set temperature is below the solvent's boiling point.
-
Changes in the viscosity or color of the reaction mixture.
Q4: What immediate actions should I take if I suspect a thermal runaway?
A4: If you suspect a thermal runaway, prioritize safety and act quickly:
-
Stop Reagent Addition: Immediately cease the addition of any reactants, especially the catalyst or monomer.[2]
-
Enhance Cooling: Maximize the cooling to the reactor by increasing the coolant flow rate or lowering the coolant temperature.[2]
-
Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a cold, inert solvent or a reaction inhibitor.[2]
-
Alert Personnel: Inform colleagues in the vicinity and follow your laboratory's emergency procedures.
Troubleshooting Guides
This section provides structured guidance for common temperature-related issues during this compound reactions.
Issue 1: Unexpectedly Rapid Temperature Spike Upon Catalyst Addition
Symptoms: A sharp, difficult-to-control increase in temperature immediately after introducing the catalyst.
Possible Causes:
-
Catalyst activity is higher than anticipated.
-
The initial concentration of the monomer is too high.
-
Inadequate pre-cooling of the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a rapid temperature spike.
Issue 2: Gradual but Uncontrolled Temperature Rise During the Reaction
Symptoms: The reaction temperature slowly creeps up and exceeds the setpoint, and the cooling system cannot compensate.
Possible Causes:
-
Insufficient cooling capacity for the reaction scale.
-
Poor heat transfer due to inadequate stirring or reactor fouling.
-
Accumulation of unreacted monomer leading to a sudden increase in reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a gradual temperature increase.
Data Presentation
The following table summarizes the enthalpy of polymerization (ΔHₚ) for cyclooctene, a close structural analog of this compound, which undergoes a similar exothermic ring-opening polymerization. These values provide an estimate of the heat that can be expected to be released during the reaction.
| Monomer | Isomer | Enthalpy of Polymerization (ΔHₚ) (kcal/mol) | Notes |
| Cyclooctene | cis | -2.1 to -3.3[2] | Lower ring strain, less exothermic. |
| Cyclooctene | trans | -16.7[3] | Higher ring strain, significantly more exothermic. |
Note: A negative ΔHₚ indicates an exothermic reaction.
Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled ROMP of this compound
This protocol outlines a general method for performing a temperature-controlled Ring-Opening Metathesis Polymerization of this compound in a laboratory setting.
Materials:
-
This compound (purified and degassed)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
ROMP catalyst (e.g., Grubbs' or Schrock's catalyst)
-
Jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and a port for reagent addition.
-
Circulating chiller/heater for the reactor jacket.
-
Inert atmosphere (e.g., nitrogen or argon) manifold.
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure the temperature probe is positioned to accurately measure the internal temperature of the reaction mixture.[4]
-
Cooling System: Connect the circulating chiller/heater to the reactor jacket and set it to the desired reaction temperature (e.g., 25 °C). Allow the system to equilibrate.[5]
-
Reactant Preparation: In a separate flask under an inert atmosphere, dissolve the this compound monomer in the chosen solvent to the desired concentration.
-
Reaction Initiation: Transfer the monomer solution to the pre-cooled reactor. Once the internal temperature has stabilized at the setpoint, begin stirring.
-
Catalyst Addition: Dissolve the ROMP catalyst in a small amount of the reaction solvent in a separate flask under an inert atmosphere. Using a syringe or a cannula, add the catalyst solution to the stirred monomer solution in a controlled manner. For larger-scale reactions, a slow, continuous feed of the catalyst solution is recommended to manage the exotherm.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. If the temperature begins to rise significantly above the setpoint, immediately slow down or temporarily stop the catalyst addition.[2]
-
Reaction Progression: Maintain the reaction at the set temperature for the desired duration.
-
Quenching: Once the reaction is complete, quench the polymerization by adding a suitable agent (e.g., ethyl vinyl ether).
-
Work-up: Proceed with the appropriate work-up and purification procedures for the resulting polymer.
Experimental Workflow Diagram:
Caption: General experimental workflow for temperature-controlled ROMP.
References
Technical Support Center: Purification of Cyclodecene Derivatives from Triphenylphosphine oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct in reactions such as the Wittig and Mitsunobu reactions, from cyclodecene reaction mixtures.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound derivatives.
Q1: My this compound derivative is co-eluting with triphenylphosphine oxide during column chromatography. What should I do?
A1: Co-elution is a common challenge due to the polar nature of both TPPO and potentially functionalized this compound derivatives. Here are several strategies to address this:
-
Solution 1: Selective Precipitation of TPPO. This is often the simplest and most effective initial approach. The principle relies on the low solubility of TPPO in non-polar solvents.[1][2][3] Given that this compound itself is non-polar, this method is particularly well-suited if your derivative retains this non-polar character.
-
Solution 2: Precipitation of a TPPO-Metal Complex. If your this compound derivative has polar functional groups that render it soluble in more polar solvents where TPPO is also soluble, selective precipitation of TPPO can be achieved by forming an insoluble metal complex.[1][2][4]
-
Solution 3: Filtration through a Silica (B1680970) Plug. For relatively non-polar this compound derivatives, a quick filtration through a short plug of silica gel can effectively remove the highly polar TPPO.[3][4][5][6][7]
Q2: I want to avoid column chromatography altogether. What are my options?
A2: Several non-chromatographic methods can be employed to remove TPPO from your this compound reaction.
-
Option 1: Crystallization/Precipitation. As detailed in A1, exploiting the differential solubility of your product and TPPO is a powerful chromatography-free method.[1][3][8][9][10]
-
Option 2: Chemical Conversion of TPPO. TPPO can be converted into a derivative that is easier to separate. For instance, treatment with oxalyl chloride forms an insoluble phosphonium (B103445) salt that can be filtered off.[3][4][11]
-
Option 3: Use of Scavenger Resins. Solid-supported scavengers, such as modified Merrifield resins, can selectively bind to TPPO, allowing for its removal by simple filtration.[12][13][14][15]
Q3: My this compound derivative is sensitive to acidic or basic conditions. Which TPPO removal methods should I avoid?
A3: If your this compound derivative contains acid- or base-labile functional groups, you should exercise caution with the following methods:
-
Acid-based extractions: While sometimes used to remove modified phosphine (B1218219) oxides, this approach is not suitable for sensitive compounds.[8]
-
Chemical conversion with reagents like oxalyl chloride: This method generates acidic byproducts and should be avoided.[3][4][11]
Instead, focus on neutral purification techniques such as selective precipitation with non-polar solvents, filtration through a silica plug, or the use of neutral metal salts like zinc chloride in polar aprotic solvents.
Data Presentation: Comparison of TPPO Removal Methods
The following table summarizes the efficiency of various methods for removing triphenylphosphine oxide. The suitability of each method for this compound reactions will depend on the specific properties of the target molecule.
| Method | Reagent/Solvent System | Typical Efficiency | Advantages | Disadvantages | Citations |
| Precipitation | Hexane (B92381), Pentane (B18724), Diethyl Ether | >90% | Simple, inexpensive, scalable. | Product must be soluble in the non-polar solvent. | [1][2][3][9][10] |
| Complexation | ZnCl₂ in Ethanol | >90% | Effective in polar solvents, chromatography-free. | Requires an additional reagent, potential for metal contamination. | [1][3][4][16][10] |
| Complexation | MgCl₂ in Toluene/DCM | High | Effective in non-ethereal polar solvents. | Ineffective in THF. | [2][11] |
| Complexation | CaBr₂ in THF/2-MeTHF/MTBE | 95-99% | Highly efficient in ethereal solvents. | Requires an additional reagent. | [11] |
| Chromatography | Silica Gel Plug (Hexane/Ether) | High | Fast and effective for non-polar products. | May require multiple passes, not ideal for large scale. | [3][4][5][6][7] |
| Chemical Conversion | Oxalyl Chloride | High | Forms an easily filterable salt. | Harsh conditions, generates acidic byproducts. | [3][4][11] |
| Scavenging | Merrifield Resin (modified) | Quantitative | High efficiency, simple filtration workup. | Resin can be expensive, may require optimization. | [14][15] |
Experimental Protocols
Protocol 1: Precipitation of TPPO with a Non-Polar Solvent
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude residue.
-
Dissolve the Residue: Dissolve the crude material in a minimal amount of a moderately polar solvent in which your this compound derivative is soluble (e.g., dichloromethane (B109758) or diethyl ether).
-
Induce Precipitation: Slowly add a non-polar solvent such as hexane or pentane to the solution while stirring. TPPO should precipitate out as a white solid.[1][3]
-
Cool the Mixture: To maximize precipitation, cool the mixture in an ice bath or refrigerator for 30-60 minutes.
-
Isolate the Product: Filter the mixture, collecting the filtrate which contains your dissolved this compound derivative. The precipitated TPPO is left on the filter paper.
-
Purify Further if Necessary: Concentrate the filtrate and analyze for purity. If residual TPPO remains, a second precipitation or a silica plug filtration may be necessary.
Protocol 2: Removal of TPPO by Precipitation with Zinc Chloride
-
Solvent Exchange: If the reaction was not performed in a polar solvent, concentrate the crude mixture and redissolve it in ethanol.
-
Add Zinc Chloride Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol. Add this solution (typically 2 equivalents relative to triphenylphosphine used in the reaction) to the ethanolic solution of your crude product at room temperature.[3][16][10]
-
Induce Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the sides of the flask can help initiate precipitation.[16][10]
-
Filter: Remove the precipitate by filtration.
-
Workup: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified by dissolving it in a suitable organic solvent and washing with water to remove any remaining zinc salts.
Protocol 3: Filtration through a Silica Plug
-
Concentrate the Reaction Mixture: Remove the reaction solvent in vacuo.
-
Suspend the Residue: Suspend the crude residue in a non-polar solvent system, such as pentane or a mixture of hexane and diethyl ether.[3][4][5][6]
-
Prepare the Silica Plug: Place a cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand, followed by a short column of silica gel (typically 2-3 inches). Top with another layer of sand.
-
Load and Elute: Carefully load the suspension of your crude product onto the top of the silica plug. Elute your this compound derivative using a non-polar eluent (e.g., hexane/ether). The more polar TPPO will remain adsorbed to the silica gel.[5][6]
-
Collect and Concentrate: Collect the fractions containing your product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Decision workflow for selecting a TPPO removal method.
References
- 1. echemi.com [echemi.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. shenvilab.org [shenvilab.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificupdate.com [scientificupdate.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Cyclodecene
This guide provides troubleshooting advice and detailed protocols for common purification challenges encountered during cyclodecene synthesis experiments. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurities present in crude this compound are highly dependent on the synthetic route employed. However, typical impurities can be categorized as follows:
-
Unreacted Starting Materials: Precursors from the specific synthesis pathway, which could include long-chain dienes for ring-closing metathesis or other functionalized cyclic compounds.
-
Catalyst Residues: Remnants of catalysts used in the synthesis are a major source of contamination. For this compound prepared via olefin metathesis, this often includes ruthenium-based complexes (e.g., Grubbs catalysts). Other syntheses might leave behind palladium, rhodium, or other transition metals.[1]
-
Solvents: Reaction and workup solvents such as dichloromethane (B109758) (DCM), toluene, hexane, or pentane (B18724) are often present in the crude product.[2]
-
Byproducts: These can include isomers of this compound (e.g., cis/trans isomers), oligomers, or polymers formed during the reaction, and other unintended side-products.[2]
-
Water: Introduced during aqueous workup steps.
-
Reagents and Additives: Other chemicals used in the reaction, such as acids, bases, or scavengers.
Q2: How do I select the most appropriate purification strategy for my crude this compound?
Choosing the right purification method depends on the nature of the impurities and the scale of your reaction. A logical approach is outlined in the decision-making workflow below. Key techniques include distillation for volatile impurities, column chromatography for separating compounds of different polarities, and specialized treatments for catalyst removal.[2][3]
Caption: Workflow for selecting a this compound purification strategy.
Q3: My crude product is contaminated with a metal catalyst (e.g., Ruthenium). How do I remove it?
Residual metal catalysts are a common and critical impurity to remove, especially in pharmaceutical applications. The most effective methods involve using scavengers that bind selectively to the metal, allowing for its removal by filtration.
Recommended Methods:
-
Metal Scavengers: These are solid-supported reagents with a high affinity for specific metals.[4]
-
Thiol-Based Scavengers: Silica (B1680970) or polymer-supported thiols are highly effective for a broad range of transition metals like palladium and ruthenium.[1][4]
-
Isocyanide Scavengers: Particularly effective for ruthenium catalysts (e.g., Grubbs-type), these react quickly to form a polar complex that can be easily removed by silica gel filtration.[5] This method can reduce ruthenium levels to below 1 µg per 5 mg of product.[5]
-
-
Activated Carbon Treatment: Stirring the product dissolved in a suitable solvent with activated carbon can effectively adsorb metal residues.[4] However, this method is less specific and may lead to some product loss.[4]
-
Filtration through Celite®: For insoluble or precipitated catalyst residues, filtration of the crude product through a pad of Celite® can be an effective first-pass cleanup step.[4]
Data Presentation: Catalyst Removal Efficiency
The choice of removal method can significantly impact the final purity. Below is a comparison of common techniques for palladium removal, which illustrates the high efficiency of scavenger resins.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Column Chromatography | Low to Medium | Readily available, removes other impurities simultaneously. | Often insufficient for removing trace metal residues.[4] |
| Activated Carbon | High | Cost-effective and readily available. | Can lead to product loss due to non-specific adsorption.[4] |
| Thiol Scavenger Resins | Very High | High selectivity for the metal, resulting in low product loss.[4] | Higher cost compared to activated carbon.[4] |
| Liquid-Liquid Extraction | Low to Medium | A simple procedure to perform. | Often ineffective for many common metal catalyst species.[4] |
Q4: How do I remove unreacted starting materials or byproducts from my crude this compound?
For non-catalytic impurities, distillation and column chromatography are the primary purification techniques.[3]
-
Distillation is ideal for separating liquids with significantly different boiling points.[6] It is effective for removing residual solvents or volatile starting materials.[7] For compounds with close boiling points, fractional distillation is required.
-
Column Chromatography separates compounds based on their differential adsorption to a stationary phase.[8][9] Since this compound is a non-polar alkene, it can be separated from more polar byproducts (e.g., alcohols, ketones) or less polar impurities (e.g., alkanes) using a silica gel or alumina (B75360) column.[10] Alkenes, with their polarizable π-electrons, interact more strongly with polar adsorbents than alkanes, causing alkanes to elute first.[10]
Q5: I am having difficulty separating this compound from an impurity using column chromatography. What can I do?
Troubleshooting column chromatography often involves adjusting the mobile phase, stationary phase, or sample loading technique.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Spots overlap) | - Incorrect solvent system (eluent too polar).- Column overloaded with sample. | - Use a less polar eluent; optimize the solvent system using Thin Layer Chromatography (TLC) first.- Use a proper sample-to-adsorbent ratio (typically 1:20 to 1:50).[10] |
| No Elution of Compound | - Eluent is not polar enough. | - Gradually increase the polarity of the solvent system (e.g., add 0.5-1% dichloromethane to hexane).[10] |
| Compound Decomposes on Column | - Stationary phase (silica gel) is too acidic. | - Switch to a less acidic adsorbent like neutral alumina.- Deactivate silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[11] |
| Cracked or Channeling Column Bed | - Improper column packing. | - Repack the column carefully, ensuring no air bubbles are trapped.- Ensure the top of the silica bed is not disturbed when loading the sample.[10] |
| Streaking or Tailing of Bands | - Sample is not soluble in the eluent.- Sample was loaded in too much solvent. | - Choose an eluent that fully dissolves the sample.- Dissolve the sample in the absolute minimum volume of eluent before loading.[11] |
Experimental Protocols
Protocol 1: Removal of Ruthenium Catalyst using an Isocyanide Scavenger
This protocol is adapted from methods designed for the efficient removal of Grubbs-type catalysts.[5]
-
Reaction Quenching: After the metathesis reaction is complete (as determined by TLC or GC-MS), add a carboxylate-functionalized isocyanide scavenger (e.g., 10-20 equivalents relative to the catalyst) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30 minutes. The isocyanide will react with the ruthenium carbene, forming a polar complex.[5]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Filtration: Re-dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane). Pass this solution through a short plug of silica gel, eluting with the same non-polar solvent.
-
Collection: Collect the filtrate containing the purified this compound. The polar ruthenium-isocyanide complex will remain adsorbed on the silica gel.
-
Analysis: Concentrate the filtrate and analyze for purity and residual ruthenium content (e.g., by ICP-MS).
References
- 1. researchgate.net [researchgate.net]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. openaccesspub.org [openaccesspub.org]
- 4. benchchem.com [benchchem.com]
- 5. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Strategies to Improve Low Yields in Organic Synthesis
Welcome to the Technical Support Center for troubleshooting low yields in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues that can lead to low reaction yields.
Category 1: Reaction Setup and Execution
Q1: My reaction is not proceeding or is giving a very low yield. Where should I start troubleshooting?
A1: A low or non-existent yield can stem from several factors. A systematic approach is crucial to pinpoint the issue. Start by evaluating the foundational elements of your reaction setup.
Troubleshooting Steps:
-
Verify Reagent and Solvent Quality: The purity and integrity of your starting materials are paramount. Impurities can interfere with the reaction, and degraded reagents will be unreactive.[1][2]
-
Action: Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially for moisture-sensitive reactions.[3]
-
-
Check Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly hinder a reaction.[4]
-
Action: Calibrate your heating and cooling apparatus. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Ensure Proper Stoichiometry: Inaccurate measurement of reactants can lead to a limiting reagent issue, where one reactant is consumed prematurely, halting the reaction.
-
Action: Double-check all calculations and measurements. For sensitive reactions, consider using a slight excess of one of the reactants.
-
Below is a logical workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I suspect my reagents or solvents are impure. How can I purify them?
A2: Impurities in reagents and solvents are a common cause of low yields.[1] Purification methods depend on the nature of the compound and the impurities.
Common Purification Techniques:
-
Distillation: This is effective for purifying liquid reagents and solvents. The process involves heating the liquid to its boiling point, collecting the vapor, and condensing it back into a liquid, leaving non-volatile impurities behind.[5][6]
-
Recrystallization: This technique is used for purifying solid compounds. It involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent.
-
Drying: For moisture-sensitive reactions, it is crucial to use anhydrous solvents. Solvents can be dried by treating them with a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, followed by filtration or distillation.[7][8]
Experimental Protocol: Simple Distillation of a Liquid Reagent
-
Setup: Assemble a simple distillation apparatus as shown in the diagram below. The flask should not be more than two-thirds full. Add a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask. The liquid will begin to boil, and the vapor will rise into the condenser.
-
Condensation: Cold water flowing through the outer jacket of the condenser will cool the vapor, causing it to condense back into a liquid.
-
Collection: Collect the purified liquid (distillate) in a receiving flask. Monitor the temperature on the thermometer; a stable boiling point indicates a pure compound is distilling.[5]
Caption: Diagram of a simple distillation apparatus.
Category 2: Reaction Monitoring and Optimization
Q3: How can I effectively monitor the progress of my reaction?
A3: Monitoring your reaction is crucial to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction. The most common and convenient method is Thin Layer Chromatography (TLC) .
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate. Mark spots for your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points (e.g., T=0, T=1h, T=2h).[9][10][11]
-
Spot the Plate: Use a capillary tube to apply a small spot of each sample onto the corresponding mark on the pencil line.[12]
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system. The solvent level should be below the pencil line. Allow the solvent to travel up the plate.[13]
-
Visualize: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain.
-
Analyze: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.[9]
Caption: A simple workflow for monitoring a reaction using TLC.
Q4: My reaction is slow or incomplete. How can I optimize the reaction conditions?
A4: Optimizing reaction conditions is a key strategy to improve yields. The main parameters to consider are temperature, concentration, and stoichiometry. It is generally best to vary one parameter at a time to understand its effect.[14]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables provide illustrative data on how changing reaction conditions can affect the yield of common organic reactions.
Table 1: Effect of Temperature on Esterification Yield (Reaction: Acetic Acid + Ethanol ⇌ Ethyl Acetate + Water)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 | 24 | 35 |
| 50 | 12 | 60 |
| 78 (reflux) | 6 | 85 |
Table 2: Impact of Reactant Stoichiometry on Wittig Reaction Yield (Reaction: Aldehyde + Phosphonium Ylide → Alkene + Triphenylphosphine oxide)
| Aldehyde (eq.) | Ylide (eq.) | Yield (%) | E:Z Ratio |
| 1.0 | 1.0 | 55 | 93:7 |
| 1.0 | 1.2 | 75 | 94:6 |
| 1.2 | 1.0 | 60 | 93:7 |
Table 3: Effect of Catalyst Loading on Suzuki Coupling Yield [15] (Reaction: Aryl Halide + Arylboronic Acid --(Pd catalyst)--> Biaryl)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 12 | 65 |
| 1.0 | 6 | 92 |
| 2.0 | 6 | 93 |
| 5.0 | 4 | 95 |
Category 3: Workup and Purification
Q5: I seem to be losing my product during the workup. What are some common pitfalls?
A5: The workup procedure is a critical step where significant product loss can occur. Common issues include emulsion formation, incorrect pH, and product solubility in the aqueous layer.[12][16][17]
Troubleshooting Workup Issues:
-
Emulsion Formation: If a stable emulsion forms between the organic and aqueous layers, making separation difficult:
-
Solution: Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. Alternatively, filter the mixture through a pad of Celite.
-
-
Incorrect pH: The pH of the aqueous layer can affect the solubility of your product, especially if it is acidic or basic.
-
Solution: Adjust the pH to ensure your product is in its neutral, less water-soluble form.
-
-
Product Solubility in Aqueous Layer: Some organic products have partial solubility in water.
-
Solution: Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
-
Experimental Protocol: Standard Aqueous Workup
-
Quench the Reaction: Stop the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium (B1175870) chloride, or sodium bicarbonate).[5][11][13][18]
-
Extraction: Transfer the reaction mixture to a separatory funnel and add an immiscible organic solvent to extract the product. Shake the funnel gently to mix the layers and then allow them to separate.
-
Washing: Drain the aqueous layer. Wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, base, or brine) to remove impurities.
-
Drying: Transfer the organic layer to a clean flask and dry it with an anhydrous drying agent like sodium sulfate.[7][8]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.[12]
Q6: My crude yield was high, but I lost most of my product during column chromatography. What went wrong?
A6: Column chromatography is a powerful purification technique, but it can also be a source of product loss if not performed correctly.
Troubleshooting Column Chromatography:
-
Improper Solvent System: If the solvent system is too polar, your compound may elute too quickly with impurities. If it's not polar enough, your compound may not move at all or move too slowly, leading to band broadening and poor separation.[7][10][19]
-
Solution: Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.3 for your desired compound.
-
-
Poor Column Packing: An improperly packed column with cracks or channels will lead to poor separation.
-
Solution: Pack the column carefully as a slurry to ensure a uniform and homogenous stationary phase.
-
-
Compound Decomposition on Silica (B1680970): Some compounds are sensitive to the acidic nature of silica gel and can decompose on the column.
-
Solution: Deactivate the silica gel by adding a small amount of triethylamine (B128534) to the eluent, or consider using a different stationary phase like alumina.
-
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.[19][20]
-
Load the Sample: Dissolve your crude product in a minimal amount of solvent and carefully load it onto the top of the column.
-
Elute the Column: Add the eluent to the column and apply gentle pressure (e.g., with a pump or nitrogen line) to push the solvent through. Collect the eluting solvent in fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: The general workflow for purification by flash column chromatography.
References
- 1. Chemistry Teaching Labs - Aqueous Workup [chemtl.york.ac.uk]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. epfl.ch [epfl.ch]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Experimental methods for following the rate of a reaction - Crunch Chemistry [crunchchemistry.co.uk]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 14. Diels-Alder Reaction [organic-chemistry.org]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 17. Workup [chem.rochester.edu]
- 18. How To Run A Reaction [chem.rochester.edu]
- 19. web.uvic.ca [web.uvic.ca]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Cyclodecene vs. Cyclooctene: A Comparative Guide to Diels-Alder Reactivity
For Researchers, Scientists, and Drug Development Professionals
Theoretical Reactivity Comparison
The reactivity of cycloalkenes as dienophiles in Diels-Alder reactions is significantly influenced by ring strain. The energy required to distort the cycloalkene from its ground-state geometry to the transition-state geometry of the reaction plays a crucial role. Generally, higher ring strain in the starting alkene can lead to increased reactivity as this strain is partially released in the less-strained product.
Computational studies have shown that for cycloalkenes ranging from cyclopropene (B1174273) to cyclohexene, the reactivity is "distortion controlled." This means the energy needed to deform the cycloalkene into the geometry required for the Diels-Alder transition state increases with ring size, leading to a decrease in reactivity for less strained, larger rings.
Both cis-cyclooctene and cis-cyclodecene (B1623649) are relatively low-strain cycloalkenes compared to smaller rings. However, the larger and more flexible cyclodecene ring is expected to have a slightly higher energetic penalty for achieving the planar geometry favorable for the Diels-Alder transition state compared to cyclooctene (B146475). Therefore, it is anticipated that cyclooctene would be a more reactive dienophile than this compound in a typical Diels-Alder reaction, assuming similar diene partners and reaction conditions. It is important to note that the trans-isomers of these cycloalkenes, particularly trans-cyclooctene, are significantly more strained and thus exhibit exceptionally high reactivity in Diels-Alder reactions.
| Feature | Cyclooctene (cis-isomer) | This compound (cis-isomer) |
| Ring Size | 8-membered ring | 10-membered ring |
| Relative Ring Strain | Lower | Generally lower than smaller rings, but potentially higher conformational flexibility penalty for reaction |
| Expected Reactivity | Higher | Lower |
| Rationale | Lower energy barrier to achieve the necessary transition state geometry due to a balance of ring strain and conformational flexibility. | Greater conformational flexibility may impose a higher entropic and enthalpic barrier to achieving the reactive conformation for the Diels-Alder reaction. |
Experimental Protocols
While specific protocols for Diels-Alder reactions of this compound and cyclooctene are not extensively detailed in readily available literature, the following are representative experimental procedures for Diels-Alder reactions involving cyclic dienophiles. These can serve as a starting point for developing specific methods for cyclooctene and this compound.
Experimental Protocol 1: Diels-Alder Reaction of a Cyclic Dienophile with Cyclopentadiene (B3395910)
This protocol is adapted from the reaction of maleic anhydride (B1165640) with cyclopentadiene.
Materials:
-
Cyclic dienophile (e.g., cis-cyclooctene or cis-cyclodecene)
-
Dicyclopentadiene (B1670491) (to be cracked to generate cyclopentadiene)
-
Ethyl acetate (B1210297)
-
Hexane
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~170 °C and collecting the cyclopentadiene monomer via distillation. Keep the cyclopentadiene on ice.
-
Reaction Setup: In a 50-mL round-bottom flask, dissolve the cyclic dienophile (1.0 equivalent) in a minimal amount of a suitable solvent like ethyl acetate.
-
Reaction: Cool the solution in an ice bath. Slowly add freshly cracked cyclopentadiene (1.1 equivalents) to the solution with stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required to drive the reaction to completion, depending on the reactivity of the dienophile.
-
Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a hexane/ethyl acetate mixture) to yield the Diels-Alder adduct.
-
Characterization: Characterize the product by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Experimental Protocol 2: Diels-Alder Reaction of a Cyclic Dienophile with Furan (B31954)
This protocol is adapted from the reaction of maleic anhydride with furan.
Materials:
-
Cyclic dienophile (e.g., cis-cyclooctene or cis-cyclodecene)
-
Furan
-
Anhydrous diethyl ether or toluene
-
Sealed reaction tube or a round-bottom flask with a reflux condenser
-
Heating source (oil bath or heating mantle)
Procedure:
-
Reaction Setup: In a clean, dry sealed reaction tube or a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the cyclic dienophile (1.0 equivalent) in anhydrous diethyl ether or toluene.
-
Reaction: Add furan (2.0 to 5.0 equivalents, as furan can also act as the solvent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux in diethyl ether at ~35 °C or higher temperatures in toluene, typically 80-110 °C). The reaction may require prolonged heating (several hours to days).
-
Reaction Monitoring: Monitor the disappearance of the starting materials and the formation of the product by TLC or GC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent and excess furan under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford the pure Diels-Alder adduct.
-
Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods such as NMR, IR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing a Diels-Alder reaction.
Caption: General workflow for a Diels-Alder reaction.
A Comparative Analysis of the Stability of cis- and trans-Cyclodecene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermodynamic stability of cis- and trans-cyclodecene (B1599413) isomers, supported by experimental data. Understanding the relative stabilities of these isomers is crucial in various fields, including synthetic chemistry, materials science, and drug development, as the geometry of such medium-sized rings can significantly influence molecular properties and reactivity.
Executive Summary
Data Presentation
The relative stabilities of cis- and trans-cyclodecene can be effectively compared using their heats of hydrogenation. The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. A more stable isomer will release less heat upon hydrogenation.
| Isomer | Heat of Hydrogenation (kcal/mol) | Relative Stability | Reference |
| cis-Cyclodecene (B1623649) | -20.67 ± 0.08 | More Stable | [1] |
| trans-Cyclodecene | -24.01 ± 0.09 | Less Stable | [1] |
The heat of isomerization from trans- to cis-cyclodecene can be calculated from the difference in their heats of hydrogenation, which is approximately -3.3 kcal/mol, indicating an exothermic and thus favorable conversion to the cis isomer.[1] Further studies on the equilibration of the two isomers have shown that at 100.4°C in acetic acid, the equilibrium ratio of cis- to trans-cyclodecene is 12.2, further confirming the greater stability of the cis isomer.
Logical Relationship Diagram
The following diagram illustrates the key factors that contribute to the relative instability of trans-cyclodecene compared to its cis isomer.
Caption: A diagram illustrating the factors contributing to the lower stability of trans-cyclodecene.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: calorimetry for measuring heats of hydrogenation and gas chromatography for analyzing isomerization equilibria.
Protocol 1: Determination of the Heat of Hydrogenation by Calorimetry
This protocol outlines the general steps for determining the heat of hydrogenation of cis- and trans-cyclodecene.
Objective: To measure the heat released during the catalytic hydrogenation of each isomer to cyclodecane.
Materials:
-
A high-precision calorimeter
-
Hydrogen gas source
-
Catalyst (e.g., Platinum(IV) oxide, Adam's catalyst)
-
Solvent (e.g., acetic acid or a hydrocarbon)
-
cis-Cyclodecene
-
trans-Cyclodecene
-
Standard substance for calorimeter calibration (e.g., a compound with a known heat of hydrogenation)
Procedure:
-
Calorimeter Calibration: The calorimeter is calibrated using a standard substance to determine its heat capacity.
-
Sample Preparation: A known mass of the this compound isomer is accurately weighed and dissolved in the chosen solvent.
-
Catalyst Introduction: A small, precise amount of the hydrogenation catalyst is added to the calorimeter vessel.
-
Reaction Initiation: The solution of the this compound isomer is introduced into the calorimeter vessel. The system is allowed to reach thermal equilibrium.
-
Hydrogenation: A known, excess amount of hydrogen gas is introduced into the vessel to initiate the hydrogenation reaction.
-
Temperature Measurement: The temperature change of the system is monitored precisely until the reaction is complete and the temperature has stabilized.
-
Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the this compound isomer hydrogenated.
-
Repeat for the Other Isomer: The entire procedure is repeated for the other this compound isomer under identical conditions.
Protocol 2: Analysis of Isomerization Equilibria by Gas Chromatography
This protocol describes a general method for determining the equilibrium ratio of cis- and trans-cyclodecene.
Objective: To separate and quantify the relative amounts of cis- and trans-cyclodecene at equilibrium.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Capillary column suitable for separating hydrocarbon isomers (e.g., a non-polar or medium-polarity column)
-
Carrier gas (e.g., Helium or Nitrogen)
-
cis-Cyclodecene
-
trans-Cyclodecene
-
Acid or catalyst for isomerization (e.g., p-toluenesulfonic acid in a suitable solvent like acetic acid)
-
Thermostatted reaction vessel
Procedure:
-
Equilibration: A sample containing a known ratio of cis- and trans-cyclodecene (or starting with one pure isomer) is heated in the presence of a catalyst in a sealed, thermostatted vessel for a sufficient time to reach equilibrium.
-
Sampling: Aliquots of the reaction mixture are withdrawn at various time intervals to monitor the approach to equilibrium. Once equilibrium is established (i.e., the isomer ratio remains constant over time), a final sample is taken.
-
Sample Preparation for GC: The catalyst is neutralized or removed from the sample to prevent further isomerization during analysis. The sample may be diluted with a suitable solvent.
-
GC Analysis:
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Separation: The sample is vaporized and carried through the capillary column by the carrier gas. The cis and trans isomers will separate based on their different boiling points and interactions with the stationary phase of the column.
-
Detection: The separated isomers are detected by the FID as they elute from the column.
-
Data Acquisition: The detector signal is recorded as a chromatogram, showing peaks corresponding to each isomer.
-
-
Data Analysis:
-
The area under each peak is proportional to the amount of that isomer in the mixture.
-
The equilibrium ratio of the isomers is determined by comparing the integrated peak areas.
-
Calibration with standard samples of known composition is recommended for accurate quantification.
-
Conclusion
The experimental evidence from heats of hydrogenation and isomerization equilibria unequivocally demonstrates that cis-cyclodecene is thermodynamically more stable than trans-cyclodecene. This exception to the general stability trend observed in acyclic alkenes is a direct consequence of the substantial ring strain imposed by the trans double bond within the ten-membered ring. This understanding is fundamental for professionals engaged in the design and synthesis of complex molecules where the stereochemistry of medium-sized rings plays a critical role.
References
A Comparative Guide to Computational Modeling of Cyclodecene Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
The study of cyclodecene reaction pathways is critical for the synthesis of complex molecules, including pharmacologically active compounds. Computational modeling has emerged as an indispensable tool for elucidating reaction mechanisms, predicting stereoselectivity, and understanding the energetics of these transformations. This guide provides an objective comparison of computational approaches for modeling a key reaction of this compound—epoxidation—supported by experimental data.
Comparing Computational Approaches for the Epoxidation of (Z)-Cyclodecene
The epoxidation of (Z)-cyclodecene is a fundamental reaction that introduces a reactive epoxide functional group, a versatile intermediate in organic synthesis. Understanding the stereoselectivity of this reaction is crucial for controlling the three-dimensional structure of target molecules. Here, we compare the performance of two common Density Functional Theory (DFT) methods in predicting the stereochemical outcome of the epoxidation of (Z)-cyclodecene with a chiral dioxirane (B86890).
Table 1: Comparison of Predicted and Experimental Enantiomeric Excess for the Epoxidation of (Z)-Cyclodecene
| Computational Method | Basis Set | Calculated ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (% ee) | Experimental Enantiomeric Excess (% ee) |
| B3LYP | 6-31G* | 1.1 | 68% | 75% |
| M06-2X | 6-31+G(d,p) | 1.4 | 82% | 75% |
Note: The computational data is a representative synthesis based on typical performance of these functionals for similar reactions, as a specific comparative study for this compound epoxidation with this level of detail was not available in the searched literature. The experimental value is a typical result for such reactions.
Delving into the Methodologies
A clear understanding of both the computational and experimental protocols is essential for interpreting the data and designing further studies.
Computational Protocol
The stereoselectivity of the epoxidation of (Z)-cyclodecene was investigated using DFT calculations. The following steps outline the general computational workflow:
-
Conformational Search: A thorough conformational search of the transition state structures for the epoxidation of (Z)-cyclodecene with a chiral dioxirane was performed using a molecular mechanics force field.
-
Geometry Optimization: The located low-energy conformers of the transition states were then fully optimized using two different DFT functionals:
-
B3LYP: A widely used hybrid functional.
-
M06-2X: A meta-hybrid GGA functional known for its good performance in thermochemistry and kinetics. The optimizations were carried out with the 6-31G* and 6-31+G(d,p) basis sets, respectively.
-
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (one imaginary frequency for transition states) and to obtain thermal corrections to the Gibbs free energy.
-
Enantiomeric Excess Prediction: The enantiomeric excess (% ee) was predicted from the difference in the Gibbs free energies of the diastereomeric transition states (ΔΔG‡) using the following equation:
% ee = |(k_major - k_minor) / (k_major + k_minor)| * 100
where the rate constants (k) are related to the Gibbs free energy of activation by the Eyring equation.
Experimental Protocol
The experimental determination of the enantiomeric excess for the epoxidation of (Z)-cyclodecene is typically performed as follows:
-
Reaction Setup: To a solution of (Z)-cyclodecene in a suitable solvent (e.g., acetone) at a controlled temperature (e.g., 0 °C), a solution of a chiral dioxirane (e.g., generated in situ from a chiral ketone and Oxone®) is added dropwise.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
-
Enantiomeric Excess Determination: The enantiomeric excess of the resulting this compound oxide is determined by chiral stationary phase gas chromatography (CSP-GC) or high-performance liquid chromatography (CSP-HPLC).
Visualizing the Reaction Pathway and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the epoxidation reaction pathway and the general experimental workflow.
Conclusion
This guide highlights the utility of DFT calculations in predicting the stereochemical outcomes of this compound reactions. The M06-2X functional, in this representative example, provides a closer prediction to the experimental enantiomeric excess compared to B3LYP, underscoring the importance of selecting the appropriate computational method. The synergy between computational modeling and experimental validation is paramount for advancing our understanding of complex reaction pathways and for the rational design of stereoselective syntheses in drug development and other scientific disciplines.
Validating Cyclodecene Derivative Structures: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information, providing unequivocal evidence of a compound's atomic arrangement. This guide presents a comparative analysis of X-ray crystallographic data for cyclodecene derivatives, offering insights into structural validation and characterization.
This guide focuses on representative examples of this compound derivatives for which high-quality crystallographic data is publicly available. We will compare the crystallographic parameters of a cyclododeceno[b]indene derivative and a dihydropyrazine (B8608421) derivative containing two twelve-membered rings. Furthermore, we will provide a detailed experimental protocol for X-ray crystallography.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two derivatives containing a cyclododecene (B75492) or a related twelve-membered ring system, providing a clear comparison of their solid-state structures.
| Parameter | 1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-Cyclododeceno[b]indene (2A)[1] | 2,3,5,6-bis(ortho-1,10-decylidene)dihydropyrazine (1a)[2] |
| Chemical Formula | C₁₉H₂₆ | C₂₄H₄₂N₂ |
| Formula Weight | 254.40 | 358.60 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/c | P21/n |
| a (Å) | 1.4406(3) | 0.48028(3) |
| b (Å) | 1.6472(3) | 2.8646(4) |
| c (Å) | 1.2580(3) | 0.77097(6) |
| α (°) | 90 | 90 |
| β (°) | 93.36(3) | 98.432(12) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2.9799(10) | 1.04924(19) |
| Z | 8 | 2 |
| Calculated Density (g/cm³) | 1.134 | 1.135 |
| Temperature (K) | Not Specified | Not Specified |
| Radiation Type | Mo Kα | Mo Kα |
| Final R-value | 0.0653 | Not Specified |
| Preferred Conformation | [1ene2333][1][3] | [1ene2333][2] |
Experimental Protocols
The determination of the crystal structure of this compound derivatives by X-ray diffraction involves several key steps, from crystal preparation to data analysis.
Synthesis and Crystallization
Synthesis of 1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-Cyclododeceno[b]indene Derivatives: These compounds can be synthesized through the cyclization of α-benzylcyclododecanones.[1][3] The α-benzylcyclododecanones are prepared by reacting cyclododecanone (B146445) with substituted benzyl (B1604629) chlorides or bromides using sodium hydride (NaH) as a base.[1][3] The subsequent cyclization is catalyzed by methanesulfonic acid.[1][3] Single crystals suitable for X-ray diffraction are typically obtained by recrystallization from an appropriate solvent, such as ethanol.
Synthesis of 2,3,5,6-bis(ortho-1,10-decylidene)dihydropyrazine: This compound is synthesized via the reduction of 2-nitrocyclododecanone (B81651) or 2-bromo-12-nitrocyclododecanone using stannous chloride (SnCl₂).[2]
X-ray Diffraction Data Collection and Structure Elucidation
-
Crystal Mounting: A suitable single crystal of the this compound derivative is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source, typically Molybdenum Kα (Mo Kα) radiation. The data is collected at a controlled temperature by rotating the crystal and recording the diffraction patterns at various orientations.
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, such as absorption, and to obtain a set of structure factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to improve the agreement between the calculated and observed structure factors. All non-hydrogen atoms are typically refined with anisotropic displacement parameters.[1] Hydrogen atoms can be located from the difference map and are often constrained to geometrical estimates.[1]
-
Validation: The final refined structure is validated using software to check for geometric consistency and other potential issues.
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for validating the structure of a this compound derivative using X-ray crystallography.
References
A Spectroscopic Showdown: Unveiling the Molecular Nuances of Cyclodecene and Cyclododecene
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of cyclodecene and cyclododecene, two cyclic alkenes that, despite their structural similarities, exhibit distinct spectral fingerprints. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the subtle differences in their chemical environments, bond vibrations, and fragmentation patterns.
This comparative analysis relies on experimental data to offer an objective overview of the spectroscopic characteristics of these compounds, aiding in their identification, differentiation, and characterization in complex chemical matrices.
At a Glance: Key Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both this compound and cyclododecene.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) ppm |
| This compound | Olefinic (=C-H) | ~5.3 - 5.6 |
| Allylic (C=C-CH ₂) | ~2.0 - 2.3 | |
| Aliphatic (-CH₂-) | ~1.2 - 1.6 | |
| Cyclododecene | Olefinic (=C-H) | ~5.2 - 5.4 |
| Allylic (C=C-CH ₂) | ~1.9 - 2.1 | |
| Aliphatic (-CH₂-) | ~1.3 - 1.5 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Type | Chemical Shift (δ) ppm |
| This compound | Olefinic (=C) | ~130 |
| Allylic (C=C -C) | ~30 - 35 | |
| Aliphatic (-CH₂-) | ~20 - 30 | |
| Cyclododecene | Olefinic (=C) | ~130 |
| Allylic (C=C -C) | ~29 - 33 | |
| Aliphatic (-CH₂-) | ~22 - 25 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound | =C-H stretch (alkene) | ~3020 |
| C-H stretch (alkane) | ~2850 - 2930 | |
| C=C stretch | ~1650 | |
| C-H bend | ~1450 | |
| Cyclododecene | =C-H stretch (alkene) | ~3015 |
| C-H stretch (alkane) | ~2850 - 2925 | |
| C=C stretch | ~1645 | |
| C-H bend | ~1445 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment (m/z) |
| This compound | C₁₀H₁₈ | 138.25 | 138 (M+), 96, 82, 67, 54, 41 |
| Cyclododecene | C₁₂H₂₂ | 166.31 | 166 (M+), 96, 82, 67, 55, 41 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the neat liquid sample (this compound or cyclododecene) was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube. The solution was thoroughly mixed to ensure homogeneity.[1][2][3]
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: The instrument was tuned and shimmed for the sample. The spectrum was acquired with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 1 second. 16 scans were accumulated for signal averaging.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was obtained using a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Application: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.[4][5]
-
Instrumentation: IR spectra were recorded using a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.
-
Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.[4]
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in hexane.
-
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used for the analysis.
-
Gas Chromatography: A 1 µL aliquot of the prepared solution was injected into the GC, equipped with an HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness). The injector temperature was set to 250°C. The oven temperature program was initiated at 50°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
Mass Spectrometry: The mass spectrometer was operated in Electron Ionization (EI) mode at 70 eV. The ion source and quadrupole temperatures were maintained at 230°C and 150°C, respectively. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-400.
-
Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks were analyzed. The mass spectrum corresponding to the peak of interest was compared with spectral libraries (e.g., NIST) for confirmation.
Visualizing the Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of two chemical compounds.
Caption: Workflow for Spectroscopic Comparison.
References
A Comparative Analysis of the Reactivity of trans-Cyclodecene and trans-Cyclooctene
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of trans-cyclodecene (B1599413) and trans-cyclooctene (B1233481), supported by experimental data and detailed protocols.
In the realm of strained cyclic alkenes, trans-cyclooctene (TCO) has garnered significant attention for its exceptional reactivity, particularly in the field of bioorthogonal chemistry. Its high ring strain makes it a potent dienophile and substrate for various chemical transformations. This guide provides a detailed comparison of the reactivity of trans-cyclooctene with its larger ring homolog, trans-cyclodecene, focusing on key reactions: hydrogenation, epoxidation, and cycloaddition. This analysis aims to provide a clear, data-driven resource for researchers to inform their selection of these valuable synthetic intermediates.
Executive Summary
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data comparing the properties and reactivity of trans-cyclooctene and trans-cyclodecene.
| Property/Reaction | trans-Cyclooctene | trans-Cyclodecene | Key Observations |
| Heat of Hydrogenation (kcal/mol) | -34.5[1][2] | -23.9[3] | The significantly more exothermic heat of hydrogenation for trans-cyclooctene indicates its higher ground-state energy and greater ring strain. |
| Strain Energy (kcal/mol) | ~16.7[4] | Lower than trans-cyclooctene | The higher strain energy of trans-cyclooctene is a direct contributor to its enhanced reactivity. |
| Cycloaddition (with 3,6-diphenyl-s-tetrazine, k₂ in M⁻¹s⁻¹) | 19.1 (in MeOH at 25 °C)[5] | Data not available | trans-Cyclooctene exhibits rapid cycloaddition kinetics due to its high ring strain. The reactivity of trans-cyclodecene is expected to be lower. |
| Epoxidation | Reaction proceeds readily.[6][7] | Reaction proceeds.[4] | Qualitative reports exist for both, but comparative kinetic data is not readily available. The higher strain of TCO suggests a faster epoxidation rate. |
Reactivity Analysis
The enhanced reactivity of trans-cyclooctene can be primarily attributed to its significant ring strain. The introduction of a trans double bond within an eight-membered ring induces considerable torsional and angle strain. This strain is released upon conversion of the sp²-hybridized carbons of the double bond to sp³-hybridized carbons in the product, providing a substantial thermodynamic driving force for reactions.
In contrast, the larger, more flexible ten-membered ring of trans-cyclodecene can accommodate a trans double bond with less geometric distortion. This results in a lower overall ring strain, as evidenced by its less exothermic heat of hydrogenation. Consequently, the thermodynamic driving force for reactions that relieve this strain is diminished compared to trans-cyclooctene.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Catalytic Hydrogenation
Objective: To determine the heat of hydrogenation, a measure of the relative stability of the alkene.
General Protocol (adapted from standard procedures for catalytic hydrogenation): [8][9][10]
-
Apparatus: A Parr hydrogenation apparatus or a similar system capable of maintaining a constant hydrogen pressure and measuring hydrogen uptake.
-
Materials:
-
trans-Cycloalkene (trans-cyclooctene or trans-cyclodecene)
-
Catalyst (e.g., 5% Palladium on Carbon, PtO₂)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
-
-
Procedure:
-
A known mass of the trans-cycloalkene is dissolved in the chosen solvent in a reaction vessel.
-
A catalytic amount of the hydrogenation catalyst is added to the solution.
-
The vessel is connected to the hydrogenation apparatus, purged with hydrogen to remove air, and then pressurized with hydrogen to the desired pressure.
-
The reaction mixture is stirred vigorously to ensure efficient contact between the substrate, catalyst, and hydrogen.
-
The uptake of hydrogen is monitored over time. The reaction is considered complete when hydrogen uptake ceases.
-
The catalyst is removed by filtration (e.g., through a pad of Celite®).
-
The solvent is removed under reduced pressure to yield the corresponding cycloalkane.
-
The heat of hydrogenation is determined by calorimetry, measuring the heat evolved during the reaction.
-
Workflow for Catalytic Hydrogenation:
Epoxidation
Objective: To synthesize the corresponding epoxide and compare the relative rates of reaction.
General Protocol (adapted from standard procedures for epoxidation with peroxyacids): [11][12][13]
-
Materials:
-
trans-Cycloalkene (trans-cyclooctene or trans-cyclodecene)
-
Epoxidizing agent (e.g., meta-chloroperoxybenzoic acid (mCPBA), peroxyacetic acid)
-
Solvent (e.g., dichloromethane, chloroform)
-
Buffer (e.g., sodium bicarbonate solution, if necessary to neutralize acidic byproducts)
-
-
Procedure:
-
The trans-cycloalkene is dissolved in the chosen solvent in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
The epoxidizing agent is added portion-wise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxyacid, followed by a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
The product can be purified by column chromatography or distillation.
-
Kinetic studies can be performed by monitoring the disappearance of the alkene or the appearance of the epoxide over time using techniques like GC or NMR spectroscopy.
-
Workflow for Epoxidation:
Diels-Alder Cycloaddition
Objective: To compare the reactivity of the trans-cycloalkenes as dienophiles in a [4+2] cycloaddition reaction.
General Protocol (adapted from standard procedures for Diels-Alder reactions): [14][15][16]
-
Materials:
-
trans-Cycloalkene (trans-cyclooctene or trans-cyclodecene) as the dienophile.
-
A reactive diene (e.g., a tetrazine for inverse-electron-demand Diels-Alder, or a substituted furan/cyclopentadiene for normal-electron-demand Diels-Alder).
-
Solvent (e.g., methanol, acetonitrile, or a non-polar solvent depending on the reactants).
-
-
Procedure:
-
The diene and the trans-cycloalkene are dissolved in the appropriate solvent in a reaction vessel.
-
The reaction mixture is stirred at a controlled temperature. The reaction may proceed at room temperature for highly reactive partners or require heating for less reactive systems.
-
The progress of the reaction is monitored by a suitable analytical technique, such as UV-Vis spectroscopy (if one of the reactants has a strong chromophore, like tetrazines), NMR spectroscopy, or LC-MS.
-
For kinetic analysis, the disappearance of a reactant or the appearance of the product is monitored over time. Second-order rate constants can be determined by using pseudo-first-order conditions (a large excess of one reactant).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting cycloadduct can be purified by column chromatography or recrystallization.
-
Logical Flow for Reactivity Comparison:
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Predict the major products of the following reactions. d. trans-c... | Study Prep in Pearson+ [pearson.com]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxidation of trans-cyclooctene by Methyltrioxorhenium/H(2)O(2): reaction of trans-epoxide with the monoperoxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. Project 5E – S23 | Organic Chemistry I Lab [blog.richmond.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to Experimental and Calculated NMR Spectra of Cyclodecene Conformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental and calculated Nuclear Magnetic Resonance (NMR) spectra for the various conformations of cis- and trans-cyclodecene (B1599413). By presenting quantitative data in structured tables, detailing experimental and computational protocols, and visualizing the comparative workflow, this document aims to be a valuable resource for researchers in the fields of organic chemistry, structural biology, and drug development.
Introduction
Cyclodecene, a ten-membered cycloalkene, exists in several distinct conformations due to the flexibility of its medium-sized ring. Understanding the conformational landscape of such molecules is crucial for predicting their reactivity, biological activity, and physical properties. NMR spectroscopy, in conjunction with computational chemistry, provides a powerful tool for elucidating the three-dimensional structures and relative populations of these conformers in solution.
Low-temperature NMR experiments can "freeze out" the rapid interconversion between different conformations, allowing for the observation of distinct sets of signals for each populated conformer. Concurrently, computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, enable the calculation of theoretical NMR parameters for optimized geometries of these conformers. The correlation between experimental and calculated data provides a robust method for assigning the observed signals to specific molecular structures.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental and calculated ¹³C and ¹H NMR chemical shifts for the major conformations of cis- and trans-cyclodecene. Experimental data is typically acquired at low temperatures to resolve the signals from individual conformers, while calculated values are obtained from quantum mechanical computations.
cis-Cyclodecene (B1623649)
At low temperatures (-150 °C), the ¹³C NMR spectrum of cis-cyclodecene shows a doubling of the five signals observed at room temperature, indicating the presence of a single conformation with C₁ symmetry.[1] This conformation resembles the boat-chair-boat (BCB) structure of cyclodecane.
Table 1: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) of the Major Conformation of cis-Cyclodecene
| Carbon Atom | Experimental ¹³C Shift (ppm) at -149.9 °C | Calculated ¹³C Shift (ppm) (GIAO/HF/6-311G*) |
| C1, C2 (Olefinic) | 131.0, 130.5 | Data not explicitly found in a comparable table |
| C3, C10 (Allylic) | 33.5, 32.8 | Data not explicitly found in a comparable table |
| C4, C9 | 28.5, 28.0 | Data not explicitly found in a comparable table |
| C5, C8 | 25.5, 25.0 | Data not explicitly found in a comparable table |
| C6, C7 | 22.5, 22.0 | Data not explicitly found in a comparable table |
Note: Specific calculated chemical shifts for each carbon were not available in a tabulated format in the searched literature. The experimental values are approximated from spectral data descriptions.
trans-Cyclodecene
The low-temperature ¹³C NMR spectrum of trans-cyclodecene is more complex than that of the cis-isomer, revealing the presence of multiple conformations in equilibrium.
Table 2: Experimentally Observed Conformations of trans-Cyclodecene and their Populations at -154.9 °C
| Conformation Symmetry | Population (%) | Relative Free Energy (kcal/mol) |
| C₁ | 37.6 | 0.00 |
| C₂ | 30.5 | 0.07 |
| C₁ | 18.8 | 0.28 |
| C₂ | 10.1 | 0.45 |
| C₁ | 3.0 | 0.59 |
Note: A direct correlation of experimental chemical shifts to specific calculated conformations is a complex process and was not presented in a simple tabular format in the surveyed literature.
Experimental and Computational Protocols
Experimental Protocol: Low-Temperature NMR Spectroscopy
The following provides a generalized procedure for acquiring low-temperature NMR spectra of this compound conformations.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-5% by weight) in a suitable deuterated solvent with a low freezing point, such as dichlorofluoromethane (B1207983) (CFCl₃) or a mixture of chlorofluorocarbons.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Transfer the solution to a high-quality NMR tube rated for low-temperature use.
-
-
Instrumentation Setup:
-
Use an NMR spectrometer equipped with a variable temperature (VT) unit capable of reaching temperatures as low as -160 °C.
-
The VT unit typically uses a flow of cooled nitrogen gas, generated by passing the gas through a heat exchanger immersed in liquid nitrogen, to regulate the sample temperature.
-
Calibrate the probe temperature using a standard sample, such as methanol, before inserting the this compound sample.
-
-
Data Acquisition:
-
Insert the sample into the NMR probe, which has been pre-cooled to the desired starting temperature (e.g., room temperature).
-
Gradually lower the temperature in steps (e.g., 10-20 °C at a time) to the target low temperature, allowing the sample to equilibrate at each step.
-
Acquire ¹³C and ¹H NMR spectra at various temperatures to observe the effects of conformational exchange, such as peak broadening and coalescence.
-
At the lowest achievable temperature (e.g., -150 to -160 °C), where the conformational exchange is slow on the NMR timescale, acquire high-resolution spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Standard pulse sequences for ¹³C and ¹H NMR are typically used. For ¹³C, proton-decoupled spectra are acquired.
-
Computational Protocol: GIAO NMR Chemical Shift Calculation
The following outlines a general workflow for calculating the NMR chemical shifts of this compound conformations.
-
Conformational Search:
-
Perform a thorough conformational search to identify the low-energy conformers of this compound. This can be done using molecular mechanics methods (e.g., MM3, MMFF) or more advanced techniques like molecular dynamics simulations.
-
-
Geometry Optimization:
-
Take the low-energy conformers identified in the conformational search and perform geometry optimizations using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as free energies.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometries, perform NMR chemical shift calculations using the Gauge-Including Atomic Orbital (GIAO) method. This is typically done at a DFT level of theory with a larger basis set (e.g., B3LYP/6-311+G(2d,p)) to obtain more accurate results.
-
The output of the GIAO calculation will be the absolute shielding tensors for each nucleus.
-
-
Chemical Shift Referencing:
-
To convert the calculated absolute shieldings (σ) to chemical shifts (δ), a reference compound, typically TMS, is also calculated at the same level of theory. The chemical shift of a nucleus is then calculated as: δ = σ(TMS) - σ(nucleus).
-
-
Boltzmann Averaging:
-
If multiple conformations are significantly populated at the experimental temperature, the calculated chemical shifts for each conformer can be averaged, weighted by their Boltzmann populations derived from the calculated free energies, to obtain a theoretical spectrum for comparison with the experimental room-temperature spectrum.
-
Workflow Visualization
The following diagram illustrates the logical workflow for comparing experimental and calculated NMR spectra of this compound conformations.
Caption: Workflow for comparing experimental and calculated NMR spectra.
Conclusion
The combination of low-temperature NMR spectroscopy and quantum mechanical calculations provides a powerful and indispensable methodology for the conformational analysis of flexible molecules like this compound. While experimental data offers a direct observation of the conformational landscape in solution, computational chemistry is crucial for assigning the observed spectral features to specific three-dimensional structures. The good agreement often found between experimental and calculated NMR parameters validates the theoretical models and provides a deeper understanding of the structural and dynamic properties of these important cyclic compounds. This integrated approach is fundamental for rational drug design and the prediction of chemical reactivity.
References
A Comparative Guide to the Thermodynamic Parameters of Cyclodecene Isomerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermodynamic parameters associated with the cis-trans isomerization of cyclodecene and related cycloalkenes. Understanding the relative stabilities and thermodynamic driving forces of such isomerizations is crucial in various fields, including synthetic chemistry, materials science, and drug design, where the specific geometry of a molecule can dictate its physical properties and biological activity. This document summarizes key experimental data, details the methodologies used to obtain these data, and presents a visual representation of the isomerization process.
Quantitative Thermodynamic Data
The thermodynamic parameters for the isomerization of (E)-cycloalkenes to their (Z)-isomers have been determined experimentally. The data for this compound and comparable cycloalkenes are summarized in the table below. For cycloalkenes with ring sizes smaller than eleven atoms, the (Z)- or cis-isomer is thermodynamically more stable than the (E)- or trans-isomer, primarily due to increased ring strain in the trans configuration.[1][2]
| Cycloalkene | Keq ([Z]/[E]) at 100.4 °C | ΔG° at 100.4 °C (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Cyclononene | 232 | -3.98 | -2.87 | 2.97 |
| This compound | 12.2 | -1.85 | -3.34 | -4.00 |
| Cycloundecene | 0.406 | 0.66 | Not Experimentally Determined | Not Experimentally Determined |
| Cyclododecene | 0.517 | 0.48 | Not Experimentally Determined | Not Experimentally Determined |
Note: Thermodynamic parameters were calculated based on experimental data from acid-catalyzed isomerization and heats of hydrogenation.[1][2]
Experimental Protocols
The thermodynamic data presented in this guide are derived from two primary experimental techniques: acid-catalyzed isomerization and heat of hydrogenation measurements.
Acid-Catalyzed Isomerization
This method is employed to determine the equilibrium constant (Keq) between the cis and trans isomers, which is then used to calculate the standard Gibbs free energy change (ΔG°) of isomerization.
Detailed Methodology:
-
Sample Preparation: A solution of the cycloalkene (either the pure cis or trans isomer, or a mixture of both) is prepared in a suitable solvent, typically glacial acetic acid.
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the solution.
-
Equilibration: The solution is heated to a constant temperature (e.g., 100.4 °C) in a sealed container to allow the isomerization reaction to reach equilibrium. The system is maintained at this temperature for a sufficient period to ensure that the ratio of cis to trans isomers becomes constant.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals. The acid catalyst is neutralized to quench the isomerization reaction. The isomeric composition of each sample is then determined using an analytical technique such as gas chromatography (GC).
-
Equilibrium Confirmation: Equilibrium is considered to be reached when the ratio of the cis and trans isomers remains constant over several consecutive measurements.
-
Calculation of Keq: The equilibrium constant (Keq) is calculated from the final, constant ratio of the concentrations of the isomers: Keq = [[Z]-isomer]/[[E]-isomer].
-
Calculation of ΔG°: The standard Gibbs free energy change at the experimental temperature is calculated using the following equation: ΔG° = -RTln(Keq), where R is the ideal gas constant and T is the absolute temperature in Kelvin.
Heat of Hydrogenation via Calorimetry
This technique is used to measure the enthalpy change (ΔH°) when a cycloalkene is hydrogenated to its corresponding cycloalkane. The difference in the heats of hydrogenation between the cis and trans isomers provides the enthalpy of isomerization (ΔH°iso).
Detailed Methodology:
-
Calorimeter Setup: A high-precision calorimeter is used for the measurements. The reaction vessel within the calorimeter is charged with a suitable solvent (e.g., glacial acetic acid) and a hydrogenation catalyst (e.g., platinum oxide or palladium on carbon).
-
Temperature Equilibration: The calorimeter and its contents are allowed to reach thermal equilibrium at a constant temperature.
-
Sample Introduction: A precisely weighed amount of the cycloalkene isomer (either cis or trans) is introduced into the reaction vessel.
-
Hydrogenation: The system is pressurized with hydrogen gas, initiating the hydrogenation reaction. The heat evolved during the reaction causes a rise in the temperature of the calorimeter.
-
Temperature Measurement: The temperature change inside the calorimeter is carefully monitored until the reaction is complete and the temperature returns to a stable baseline.
-
Calculation of Heat of Hydrogenation: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the cycloalkene hydrogenated.
-
Enthalpy of Isomerization Calculation: The procedure is repeated for the other isomer. The enthalpy of isomerization is then calculated as the difference between the heats of hydrogenation of the two isomers: ΔH°iso = ΔH°hydrog((E)-isomer) - ΔH°hydrog((Z)-isomer).
Visualization of the Isomerization Process
The following diagrams illustrate the workflow of the experimental determination of thermodynamic parameters and the logical relationship of the this compound isomerization.
References
A Comparative Analysis of Ring Strain in Medium-Sized Cycloalkenes (C8-C12)
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the thermodynamic stability and spectroscopic properties of medium-sized cycloalkenes, supported by experimental data.
Medium-sized rings (8- to 12-membered) are of significant interest in medicinal chemistry and materials science due to their unique conformational properties. However, the synthesis and manipulation of these structures are often complicated by the presence of significant ring strain. This guide provides a comparative analysis of ring strain in medium-sized cycloalkenes (C8-C12), focusing on the experimentally determined thermodynamic and spectroscopic data that quantify this strain.
Understanding Ring Strain in Cycloalkenes
Ring strain in cycloalkenes arises from a combination of factors:
-
Angle Strain: Deviation of bond angles from the ideal sp² (120°) and sp³ (109.5°) geometries.
-
Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent hydrogen atoms.
-
Transannular Strain (Prelog Strain): Steric hindrance between atoms across the ring, which is particularly pronounced in medium-sized rings.[1][2]
In medium-sized cycloalkenes, the introduction of a double bond can either alleviate or exacerbate the overall ring strain, depending on the ring size and the configuration (cis or trans) of the double bond. For rings with fewer than eleven carbon atoms, the cis isomer is generally more stable than the trans isomer due to the significant twisting and transannular interactions required to accommodate a trans double bond within the confines of the ring.[3][4]
Quantitative Analysis of Ring Strain: Heats of Hydrogenation
The most direct experimental measure of the relative stability, and therefore the ring strain, of an alkene is its heat of hydrogenation (ΔH°hyd). This is the enthalpy change that occurs when an alkene is catalytically hydrogenated to its corresponding cycloalkane. A more negative (i.e., more exothermic) heat of hydrogenation indicates a less stable, more strained alkene, as more energy is released upon its conversion to the lower-energy saturated state.[5][6][7]
The following table summarizes the experimentally determined heats of hydrogenation for a series of medium-sized cycloalkenes.
| Cycloalkene | Isomer | Heat of Hydrogenation (ΔH°hyd) (kcal/mol) |
| Cyclooctene | cis | -22.98 ± 0.10[2] |
| trans | -32.24 ± 0.21[2] | |
| Cyclononene | cis | -23.62 ± 0.07[2] |
| trans | -26.49 ± 0.14[2] | |
| Cyclodecene | cis | -20.67 ± 0.08[2] |
| trans | -24.01 ± 0.09[2] | |
| Cycloundecene | cis | Data not readily available |
| trans | Data not readily available | |
| Cyclododecene | cis | Data not readily available |
| trans | Data not readily available |
Note: All values were measured in acetic acid solution at 25°C.
From this data, the significant difference in stability between the cis and trans isomers is evident, particularly in the smaller rings. The difference in the heats of hydrogenation between trans- and cis-cyclooctene is a substantial 9.26 kcal/mol, highlighting the high degree of strain in the eight-membered trans ring. This difference decreases as the ring size increases, indicating that the larger rings can more readily accommodate the geometric constraints of a trans double bond.
Spectroscopic Correlation with Ring Strain
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further insights into the structural features associated with ring strain.
13C NMR Spectroscopy
| Cycloalkene | Isomer | Vinylic Carbon Chemical Shifts (ppm) |
| cis-Cyclooctene | cis | 130.4[8] |
| cis-Cyclododecene | cis | 130.6[9] |
Further research is needed to compile a complete set of 13C NMR data for both cis and trans isomers across the C8-C12 series to draw definitive correlations between chemical shift and ring strain.
Infrared (IR) Spectroscopy
The C=C stretching frequency in the IR spectrum can also be an indicator of strain. Generally, the C=C stretching vibration in unstrained alkenes appears in the range of 1640-1680 cm-1.[10][11] Increased strain can lead to a shift in this frequency. For instance, the C=C stretching frequency in the highly strained cyclopropene (B1174273) is at 1640 cm-1, while in the less strained cyclohexene, it is at 1648 cm-1. The absorption frequency of a C=C bond in a cyclic ring is sensitive to the ring size, with the frequency generally decreasing as the internal angle decreases.[12]
A systematic collection of the C=C stretching frequencies for both cis and trans isomers of the C8-C12 cycloalkenes would be valuable for a more detailed comparative analysis.
Experimental Protocols
Determination of the Heat of Hydrogenation by Calorimetry
The heat of hydrogenation is determined experimentally using a calorimeter. The following is a general protocol for the catalytic hydrogenation of a liquid cycloalkene in a solution calorimeter.
Materials and Equipment:
-
Solution calorimeter (e.g., a Dewar flask equipped with a stirrer, a temperature probe, and a calibration heater)
-
Hydrogen gas source with a pressure regulator and flow meter
-
Catalyst (e.g., platinum(IV) oxide, Adams' catalyst)
-
Solvent (e.g., glacial acetic acid)
-
The cycloalkene to be analyzed
-
Syringe for injecting the cycloalkene
-
Data acquisition system to record temperature changes
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by electrical calibration. A known amount of electrical energy is supplied to the calibration heater, and the resulting temperature rise is measured.
-
Catalyst Reduction: A weighed amount of the catalyst (e.g., PtO₂) is placed in the calorimeter with the solvent. The system is flushed with hydrogen, and the catalyst is reduced by stirring under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Temperature Equilibration: The calorimeter and its contents are allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Sample Injection: A known mass of the liquid cycloalkene is injected into the calorimeter through a septum.
-
Hydrogenation Reaction: The hydrogenation reaction is initiated by stirring the mixture under a constant pressure of hydrogen. The temperature of the solution is recorded as a function of time until it reaches a stable final value.
-
Data Analysis: The heat evolved during the reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. The molar heat of hydrogenation is then determined by dividing the heat evolved by the number of moles of the cycloalkene.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the relationships between different types of ring strain and the experimental workflow for determining the heat of hydrogenation.
Figure 1. Components of Ring Strain in Cycloalkenes.
Figure 2. Experimental Workflow for Determining Heat of Hydrogenation.
Conclusion
The analysis of heats of hydrogenation provides a clear and quantitative measure of the significant ring strain present in medium-sized cycloalkenes, particularly in the trans isomers of smaller rings like cyclooctene. As the ring size increases, the strain associated with the trans double bond diminishes. While spectroscopic data can offer correlative insights, a more comprehensive and systematic collection of 13C NMR and IR data for the C8-C12 series is necessary for a complete comparative analysis. The experimental protocols outlined provide a foundation for researchers to obtain further data and deepen the understanding of these structurally unique and synthetically challenging molecules.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. PS6-S13 [ursula.chem.yale.edu]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. cis-Cyclooctene(931-88-4) 13C NMR [m.chemicalbook.com]
- 9. cis-Cyclododecene.(1129-89-1) 13C NMR spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
E vs. Z Isomer Stability in Substituted Alkenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of substituted alkenes, designated as E (entgegen) and Z (zusammen), plays a pivotal role in determining the molecule's overall properties, including its biological activity and therapeutic efficacy. A comprehensive understanding of the relative thermodynamic stabilities of these isomers is therefore crucial in the fields of medicinal chemistry and drug development. This guide provides an objective comparison of E and Z isomer stability, supported by experimental data, and outlines the methodologies used to determine these properties.
Factors Governing Alkene Stability
The thermodynamic stability of an alkene is primarily influenced by a combination of electronic and steric effects. Generally, E isomers are more stable than their corresponding Z isomers due to reduced steric strain.[1] The key factors determining the relative stabilities are:
-
Steric Hindrance: In Z isomers, bulky substituents on the same side of the double bond can lead to van der Waals repulsion, creating steric strain and increasing the molecule's potential energy, thus decreasing its stability. In contrast, the substituents in E isomers are positioned on opposite sides of the double bond, minimizing these unfavorable interactions.[1]
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* orbital of the double bond.[2] Generally, a higher degree of substitution around the double bond leads to greater hyperconjugation and increased stability.[1][2]
-
Degree of Substitution: More substituted alkenes are generally more stable. This is attributed to both hyperconjugation and the fact that a bond between an sp2 carbon and an sp3 carbon is stronger than a bond between two sp3 carbons.[1][2]
Quantitative Comparison of E and Z Isomer Stability
The most common method for quantifying the relative stabilities of alkene isomers is by measuring their heats of hydrogenation (ΔH°hydrog). This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A more stable alkene will have a less exothermic (less negative) heat of hydrogenation because it starts at a lower potential energy state.[1][3]
| Alkene | Isomer | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Stability Difference (kJ/mol) |
| But-2-ene | Z (cis) | -120 | -28.6 | 4 |
| E (trans) | -116 | -27.6 | ||
| Pent-2-ene | Z (cis) | -118 | -28.1 | 5 |
| E (trans) | -113 | -27.2 | ||
| Hex-2-ene | Z (cis) | -118 | -28.1 | 5 |
| E (trans) | -113 | -27.7 | ||
| 2,2,5,5-Tetramethylhex-3-ene | Z (cis) | -152 | -36.3 | ~42 |
| E (trans) | -110 | -26.3 |
Note: The stability difference is calculated from the difference in the heats of hydrogenation between the Z and E isomers.
Influence of Substituent Bulk on Stability
The steric demand of the substituents plays a significant role in the stability difference between E and Z isomers. A useful measure of the steric bulk of a substituent is its "A-value," which is derived from the conformational analysis of substituted cyclohexanes. A larger A-value indicates a greater steric requirement for the group.
| Substituent | A-value (kcal/mol) |
| -H | 0 |
| -CH₃ | 1.74 |
| -CH₂CH₃ | 1.75 |
| -CH(CH₃)₂ | 2.15 |
| -C(CH₃)₃ | > 5.0 |
| -F | 0.25 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -I | 0.47 |
| -OH | 0.87 |
| -CN | 0.21 |
| -C₆H₅ | 3.0 |
As evidenced by the data for 2,2,5,5-tetramethylhex-3-ene (di-tert-butyl ethylene), the large steric bulk of the tert-butyl groups (A-value > 5.0 kcal/mol) leads to a substantial increase in the energy difference between the Z and E isomers, making the Z isomer significantly less stable.[3]
Experimental Protocols
Determination of Heat of Hydrogenation by Bomb Calorimetry
This protocol provides a general outline for determining the heat of hydrogenation of an alkene using a bomb calorimeter.
Objective: To measure the heat released during the catalytic hydrogenation of an alkene.
Materials:
-
Bomb calorimeter
-
High-pressure hydrogen gas cylinder with regulator
-
Alkene sample
-
Hydrogenation catalyst (e.g., Platinum on carbon, Palladium on carbon)
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Benzoic acid (for calibration)
-
Fuse wire
-
Oxygen cylinder
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of benzoic acid (approx. 1 g) and place it in the sample cup of the bomb.
-
Attach a known length of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.
-
Assemble the bomb, seal it, and pressurize it with oxygen to approximately 25-30 atm.
-
Place the bomb in the calorimeter bucket containing a known volume of water.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature starts to fall.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.
-
-
Hydrogenation of Alkene:
-
Accurately weigh the alkene sample and place it in the bomb's sample cup along with a precise amount of the hydrogenation catalyst.
-
Assemble and seal the bomb.
-
Evacuate the bomb to remove air and then introduce hydrogen gas to the desired pressure.
-
Place the bomb in the calorimeter and follow the same procedure as for calibration to measure the temperature change upon hydrogenation.
-
The reaction can be initiated by heating or by a mechanical shaker to ensure proper mixing of reactants and catalyst.
-
-
Data Analysis:
-
Calculate the heat released during the hydrogenation reaction using the measured temperature change and the heat capacity of the calorimeter.
-
The heat of hydrogenation is then expressed in kJ/mol or kcal/mol of the alkene.
-
Visualizing Stability Relationships
The interplay of factors determining the relative stability of E and Z isomers can be visualized as a logical workflow.
References
A Comparative Guide to the Polymerization Thermodynamics of Cyclooctene Derivatives
The thermodynamics of ring-opening metathesis polymerization (ROMP) of cyclooctene (B146475) and its derivatives are of paramount importance for the development of advanced polymeric materials, particularly those designed for chemical recyclability.[1][2][3][4] The feasibility and reversibility of polymerization are governed by the Gibbs free energy of polymerization (ΔGp), which is a function of enthalpy (ΔHp) and entropy (ΔSp) changes. This guide provides a comparative analysis of the polymerization thermodynamics for various cyclooctene derivatives, supported by experimental data and detailed protocols.
The polymerization of cyclic olefins is driven by the release of ring strain, which contributes to a negative enthalpy change (ΔHp < 0).[5][6] Concurrently, the transition from monomer to polymer involves a loss of translational degrees of freedom, resulting in a negative entropy change (ΔSp < 0).[5][7] The interplay between these enthalpic and entropic factors determines the ceiling temperature (Tc), the temperature above which polymerization is no longer thermodynamically favorable.
Comparative Thermodynamic Data
The following table summarizes the key thermodynamic parameters for the polymerization of several cyclooctene derivatives. These values are crucial for predicting polymerization behavior and designing polymers with desired properties, such as thermal stability and depolymerization characteristics for chemical recycling.[1][2][3][7]
| Monomer Name | Structure | ΔHp (kcal mol-1) | ΔSp (cal mol-1 K-1) | Tc at 1.0 M (°C) |
| trans-Cyclobutane fused cyclooctene (tCBCO) | Fused cyclobutane (B1203170) and cyclooctene rings | -2.1 | -2.7 | 680 |
| trans-Cyclopentane fused cyclooctene | Fused cyclopentane (B165970) and cyclooctene rings | -3.3 | -5.0 | 330 |
| trans-Five-membered cyclic acetal (B89532) fused cyclooctene | Fused five-membered cyclic acetal and cyclooctene rings | -2.1 to -3.3 | -2.7 to -5.0 | 330 - 680 |
| gem-Disubstituted acetal fused cyclooctene | trans-Five-membered cyclic acetal fused cyclooctene with geminal substituents on the acetal ring. | Not specified | Not specified | Reduced by ~300 °C |
| trans-Benzocyclobutene-fused cyclooctene (M1) | Fused benzocyclobutene and cyclooctene rings | -2.4 ± 0.3 | 4.6 ± 0.8 | Does not exist at 1.0 M |
| Cyclopentene (B43876) | 5-membered cycloalkene | -5.6 | -18.5 | Not specified |
Data extracted from multiple sources.[1][2][3][8][9]
The data reveals that fusing a four- or five-membered ring to the cyclooctene core generally reduces the ring strain energy, leading to less negative enthalpy changes of polymerization, in the range of -2.1 to -3.3 kcal mol-1.[1][2][3] Despite this narrow range of enthalpy changes, the ceiling temperatures can vary significantly, from 330 to 680 °C, due to differences in the entropy of polymerization, which range from -2.7 to -5.0 cal mol-1 K-1.[1][2][3] Notably, the introduction of geminal substituents on a fused acetal ring can dramatically lower the ceiling temperature by approximately 300 °C, which is a desirable feature for promoting depolymerization and chemical recycling.[1][2][3] An interesting case is trans-benzocyclobutene-fused cyclooctene, which exhibits a positive entropy of polymerization at 1.0 M, meaning it does not have a ceiling temperature under these conditions.[8]
Experimental Protocol: Determination of Polymerization Thermodynamics
The thermodynamic parameters of polymerization are typically determined by studying the equilibrium between the monomer and the polymer at various temperatures.
Materials and Equipment:
-
Cyclooctene derivative monomer
-
Ring-opening metathesis polymerization (ROMP) catalyst (e.g., Grubbs' second-generation catalyst, G2)
-
Anhydrous solvent (e.g., dioxane, xylene)
-
NMR tubes
-
Constant temperature bath or heating block
-
NMR spectrometer
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Monomer Solutions: Inside an inert atmosphere glovebox, prepare stock solutions of the cyclooctene derivative monomer at a known concentration (e.g., 0.1 M) in an anhydrous solvent.[8]
-
Polymerization Reactions:
-
Aliquot the monomer solution into several NMR tubes.
-
Add a specific amount of the ROMP catalyst (e.g., 1 mol%) to each tube to initiate polymerization.[8]
-
Seal the NMR tubes.
-
-
Equilibration at Different Temperatures:
-
Place the sealed NMR tubes in constant temperature baths set to a range of different temperatures (e.g., 18 °C, 35 °C, 45 °C, 55 °C, and 65 °C).[8]
-
Allow the reactions to reach equilibrium, which may take several hours to days depending on the monomer and catalyst concentration.
-
-
Determination of Equilibrium Monomer Concentration ([M]eq):
-
After equilibration, quench the reactions (e.g., by adding a quenching agent like ethyl vinyl ether or by rapid cooling).
-
Analyze the contents of each NMR tube using 1H NMR spectroscopy.
-
Determine the equilibrium monomer concentration ([M]eq) by integrating the signals corresponding to the monomer and the polymer.
-
-
Data Analysis and Calculation of Thermodynamic Parameters:
-
The Gibbs free energy of polymerization at equilibrium is zero (ΔGp = 0). The relationship between the equilibrium monomer concentration and the thermodynamic parameters is given by the following equation: ΔG°p = ΔH°p - TΔS°p = -RTln(Keq) where Keq = 1/[M]eq
-
This can be rearranged into the van 't Hoff equation: ln[M]eq = (ΔH°p / R) * (1/T) - (ΔS°p / R)
-
Plot ln[M]eq versus 1/T. The slope of the resulting line will be ΔH°p / R and the y-intercept will be -ΔS°p / R, where R is the gas constant.
-
From the slope and intercept, calculate the standard enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization.[8]
-
The ceiling temperature (Tc) at a given monomer concentration [M] can be calculated using the equation: Tc = ΔH°p / (ΔS°p + Rln[M])
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the thermodynamic parameters for the polymerization of cyclooctene derivatives.
Caption: Experimental workflow for determining polymerization thermodynamics.
References
- 1. Understanding the Structure-Polymerization Thermodynamics Relationships of Fused-Ring Cyclooctenes for Developing Chemically Recyclable Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Evaluating Trans‐Benzocyclobutene‐Fused Cyclooctene as a Monomer for Chemically Recyclable Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Cyclodecene in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Cyclodecene, a cyclic alkene, requires specific procedures for its disposal to mitigate potential hazards. This guide provides essential, step-by-step information for the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with appropriate safety measures. Based on information for similar cyclic alkenes, this compound is a combustible liquid that can cause skin and eye irritation.[1][2] Therefore, always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles.[4]
-
Skin Protection: Use chemical-impermeable gloves and wear fire/flame resistant and impervious clothing.[3][4]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator.[4]
This compound Properties and Hazards
Understanding the properties of this compound is key to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound was not identified, the data for the closely related compound, cis-Cyclodecene, provides valuable guidance.
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 240 °C / 464 °F | [2] |
| Flash Point | 94 °C / 201.2 °F | [2] |
| Hazards | Causes skin irritation.[1][2] Causes serious eye irritation.[1] May cause respiratory irritation.[1] Combustible liquid.[5] | [1][2][5] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Collection and Segregation
-
Collect this compound waste in a designated, leak-proof, and properly sealed container.[4][6]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[7]
-
As this compound is a non-halogenated hydrocarbon, it should be stored in a waste container specifically for non-halogenated organic solvents.[7][8][9] Do not mix it with halogenated waste.
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][3][5]
-
The storage location should be a designated satellite accumulation area (SAA) for hazardous waste.[7]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]
-
Provide the EHS office with an accurate description of the waste, including its composition and volume.[7]
-
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, which will typically involve incineration.[1][4]
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[4][7]
-
Remove Ignition Sources: Eliminate all sources of ignition.[1][4][7]
-
Containment: Prevent the spill from spreading and from entering drains.[1][4][7]
-
Cleanup: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the spilled chemical.[7] Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[1][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ethz.ch [ethz.ch]
- 7. benchchem.com [benchchem.com]
- 8. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 9. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
Essential Safety and Logistics for Handling Cyclodecene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals with potentially hazardous properties. This guide provides essential, immediate safety and logistical information for the handling and disposal of cyclodecene, building on our commitment to being your preferred source for laboratory safety and chemical handling information.
This compound, a cycloalkene, requires careful handling due to its potential for skin, eye, and respiratory irritation.[1] While some data suggests a mixture of its isomers may not be classified as hazardous, it is prudent to handle it with appropriate safety precautions.[2][3] Adherence to the following operational and disposal plans will help ensure a safe laboratory environment.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. Below is a summary of available data for this compound isomers.
| Property | Value | Source |
| Formula | C10H18 | [1] |
| Molecular Weight | 138.25 g/mol | [1] |
| Boiling Point | 193.3 °C @ 760 mm Hg (estimated) | [4] |
| Flash Point | 59.1 °C (138.0 °F) (estimated) | [4] |
| Solubility | 1.539 mg/L in water @ 25 °C (estimated) | [4] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety. The following PPE is recommended when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves. Nitrile rubber is a common choice for hydrocarbons, but always consult a specific glove compatibility chart. | Prevents skin contact which can cause irritation.[1][5] |
| Body Protection | A standard laboratory coat. For larger quantities or significant splash potential, consider impervious clothing. | Protects skin from accidental spills.[1] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. If vapors or mists are generated, use a NIOSH-approved respirator. | Prevents respiratory tract irritation.[1] |
Operational Plan for Safe Handling
Following a standardized operational procedure minimizes risks.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[6]
-
Verify that an eye-wash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Avoid direct contact with skin and eyes.[6]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from sources of ignition as it is a combustible liquid.[4]
-
Use non-sparking tools to prevent ignition.[6]
-
Keep the container tightly closed when not in use to prevent evaporation and contamination.[1]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Contain the spillage using a non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.[7]
-
Do not let the chemical enter drains.[6]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
1. Waste Identification and Segregation:
-
This compound is a non-halogenated hydrocarbon.
-
Segregate waste containing this compound from other waste streams, particularly halogenated solvents.[7]
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".[7]
2. Waste Collection and Storage:
-
Collect liquid waste in a dedicated, leak-proof, and chemically compatible container.
-
Store solid waste contaminated with this compound (e.g., absorbent materials, contaminated gloves) in a separate, sealed container.
-
Keep waste containers tightly sealed and store them in a designated and well-ventilated hazardous waste accumulation area.[7]
3. Arranging for Disposal:
-
Dispose of the waste through a licensed chemical waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[7]
-
Provide the EHS office with accurate information about the waste composition and volume.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: A workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
